Cbz-NH-PEG4-C2-acid
描述
属性
IUPAC Name |
3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQYXJCFILXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193153 | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-00-8 | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Cbz-NH-PEG4-C2-acid: Structure, Properties, and Applications in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cbz-NH-PEG4-C2-acid is a bifunctional, PEG-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[3][4] This guide provides a detailed overview of the chemical structure, physicochemical properties, and core applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is an ADC linker composed of three key functional components: a carboxybenzyl (Cbz)-protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The molecular formula is C₁₉H₂₉NO₈.[5]
Figure 1: Chemical Structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 756526-00-8 | [5][6] |
| Molecular Formula | C₁₉H₂₉NO₈ | [5] |
| Molecular Weight | 399.44 g/mol | [5] |
| Appearance | Colorless Viscous Liquid | [7] |
| Purity | >98% | [5] |
| Solubility | Methylene chloride, DMAC, DMSO | [5] |
| Spacer Length | 17 atoms (19.2 Å) | [5] |
Core Functional Components
-
Carboxybenzyl (Cbz) Group: The Cbz (or Z) group is a widely used protecting group for amines in peptide synthesis.[5] It is stable under mildly acidic and basic conditions, providing orthogonality with many other protecting groups.[5] Its removal is typically achieved under reductive conditions.
-
PEG4 Spacer: The discrete polyethylene (B3416737) glycol (dPEG®) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Its defined length of 17 atoms allows for precise spatial orientation between the two ends of the PROTAC.[5]
-
Terminal Carboxylic Acid: The carboxylic acid moiety serves as a versatile reactive handle for conjugation. It can be readily activated to form an amide bond with an amine-containing ligand, such as one targeting a protein of interest or an E3 ubiquitin ligase.
Applications in PROTAC Synthesis
This compound is primarily used as a heterobifunctional linker in the modular synthesis of PROTACs. PROTACs are molecules with two distinct ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis workflow involving this linker typically follows these steps:
-
Ligand Conjugation: One of the ligands (either for the target protein or the E3 ligase) containing a free amine is coupled to the carboxylic acid terminus of the this compound linker.
-
Cbz Deprotection: The Cbz group on the other end of the linker is removed to expose a primary amine.
-
Second Ligand Conjugation: The newly exposed amine is then coupled to the second ligand, which contains a suitable reactive group (e.g., a carboxylic acid), completing the PROTAC molecule.
Figure 2: General workflow for PROTAC synthesis using this compound.
Key Experimental Protocol: Cbz Group Deprotection
The removal of the Cbz protecting group is a critical step in the synthetic workflow. Catalytic hydrogenolysis is the most common and efficient method.[5][8]
Objective: To selectively cleave the carboxybenzyl group from the N-terminus of the linker, exposing the primary amine for subsequent conjugation.
Materials:
-
Cbz-protected intermediate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Preparation: Dissolve the Cbz-protected intermediate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Flush the flask with an inert gas (N₂ or Ar) to remove oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under the inert atmosphere. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂) via a balloon or by connecting the flask to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and flush the flask with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be used in the next step, often without further purification.
Storage and Handling
Proper handling is crucial to maintain the integrity of the reagent.
-
Storage: Store this compound at -20°C for long-term stability.[5]
-
Handling: The compound is hygroscopic.[5] It is recommended to let the vial come to room temperature before opening to prevent moisture condensation. Handle under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to limit exposure to air and moisture.[5] Stock solutions can be prepared with dry solvents and should be stored frozen when not in use.[5]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound | 756526-00-8 - 乐研试剂 [leyan.com]
- 7. purepeg.com [purepeg.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
An In-Depth Technical Guide to Cbz-NH-PEG4-C2-acid: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG4-C2-acid is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its unique architecture, featuring a carboxybenzyl (Cbz)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, makes it a versatile tool for the synthesis of complex bioconjugates and targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a well-defined molecule with specific physicochemical properties that are critical for its function as a linker. These properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Cbz-N-amido-PEG4-acid | [1] |
| CAS Number | 756526-00-8 | [1] |
| Molecular Formula | C₁₉H₂₉NO₈ | [1] |
| Molecular Weight | 399.44 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents.[3] | [3] |
| Storage | Store at -20°C for long-term storage, protected from light and moisture. Short-term storage at 0-4°C is acceptable.[3] | [3] |
Experimental Protocols
The utility of this compound lies in the selective reactivity of its terminal functional groups. The carboxylic acid can be coupled with primary amines to form stable amide bonds, while the Cbz-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid moiety of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with an amine-containing molecule (e.g., a protein ligand or a small molecule).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffer
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve this compound in Activation Buffer.
-
Add EDC (1.2 equivalents) and NHS or sulfo-NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The activation is most efficient at a pH of 4.5-7.2.[4]
-
-
Coupling to Amine:
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated this compound solution. The reaction with primary amines is most efficient at pH 7-8.[4]
-
Stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the resulting conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the Cbz protecting group to expose the primary amine, which can then be used for further conjugation.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
-
Hydrogenation:
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas to the reaction mixture, either by inflating a balloon with H₂ and attaching it to the flask or by using a dedicated hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist with solvent.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
-
Isolation:
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine. The product can be further purified by chromatography if necessary.
-
Application in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and the orthogonal protecting group strategy it allows.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a stepwise approach, as illustrated in the workflow diagram below. This allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.
Signaling Pathway: PROTAC-Mediated Degradation of BTK
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies.[5] PROTACs designed to target BTK can effectively induce its degradation, leading to the inhibition of downstream signaling. A PROTAC synthesized using a this compound linker can bring BTK into proximity with an E3 ligase, such as Cereblon (CRBN), initiating the ubiquitination and degradation cascade.
This diagram illustrates how a BTK-targeting PROTAC hijacks the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex between BTK and an E3 ligase. This proximity leads to the poly-ubiquitination of BTK, marking it for degradation by the 26S proteasome. The resulting decrease in BTK levels disrupts the B-cell receptor signaling pathway, ultimately inhibiting B-cell proliferation and survival.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and bifunctional nature enable the controlled and efficient synthesis of complex molecules, most notably PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in the development of novel targeted therapies. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly remain a cornerstone of innovation.
References
Cbz-NH-PEG4-C2-acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Cbz-NH-PEG4-C2-acid, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a heterobifunctional linker molecule. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 399.44 g/mol | [1][2][3][4] |
| Chemical Formula | C₁₉H₂₉NO₈ | [1][2][3][4] |
| CAS Number | 756526-00-8 | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | Approximately 1.188 g/cm³ | [1][2] |
Role in PROTAC Drug Development
This compound is frequently utilized as a PEG-based linker in the synthesis of PROTACs.[1][5][6] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][7][8] They typically consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][7][8]
The this compound molecule provides the flexible polyethylene (B3416737) glycol (PEG) chain that serves as this linker. The carboxybenzyl (Cbz) protecting group on the amine allows for controlled, sequential chemical reactions during the synthesis of the final PROTAC molecule.
Conceptual Workflow of PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC molecule where a linker like this compound would be utilized.
References
- 1. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 2. CBZ-NH-PEG<SUB>4</SUB>-CH<SUB>2</SUB>CH<SUB>2</SUB>COOH CAS#: 756526-00-8 [m.chemicalbook.com]
- 3. Cbz-N-amido-PEG4-acid - CAS:756526-00-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
The Strategic Role of the Cbz Group in Cbz-NH-PEG4-C2-acid: An In-depth Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The rational design of these heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation, is a complex process where each component plays a critical role. The linker moiety, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the function of a widely utilized linker building block, Cbz-NH-PEG4-C2-acid, with a particular focus on the strategic role of the Carboxybenzyl (Cbz) group in the synthesis of potent protein degraders.
Core Components and Their Functions
The this compound linker is a modular unit composed of three key functional components: the Cbz group, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid terminus. Understanding the individual contribution of each component is crucial for its effective application in PROTAC synthesis.
The Cbz (Carboxybenzyl) Group: A LYNCHPIN FOR SYNTHETIC STRATEGY
The Cbz group, a benzyloxycarbonyl moiety, primarily serves as a protecting group for the primary amine.[1][2] In the context of PROTAC synthesis, which often involves multiple steps and various reagents, protecting reactive functional groups is paramount to prevent unwanted side reactions and ensure the desired final product.[3]
Key Functions of the Cbz Group:
-
Preventing Unwanted Reactions: The amine group is nucleophilic and can react with various electrophiles. During the coupling of the C2-acid end of the linker to a warhead or an E3 ligase ligand, the Cbz group "masks" the amine, preventing it from participating in undesired amide bond formations or other reactions.[2]
-
Enabling Orthogonal Synthesis: The Cbz group is stable under a range of reaction conditions, including those used for amide bond formation.[3] Importantly, it can be selectively removed under conditions that typically do not affect other common protecting groups or sensitive functionalities within the PROTAC molecule. This "orthogonality" is a cornerstone of complex molecule synthesis, allowing for a controlled and stepwise assembly of the final PROTAC.[3]
-
Facilitating Stepwise Synthesis: The presence of the Cbz group allows for a directional and controlled synthetic route. Typically, the carboxylic acid end of the linker is first coupled to one of the PROTAC's ligands. Subsequently, the Cbz group is removed to reveal the free amine, which can then be coupled to the second ligand, completing the heterobifunctional structure.
The PEG4 Spacer: A MODULATOR OF PHYSICOCHEMICAL PROPERTIES
The tetra-polyethylene glycol (PEG4) unit acts as a flexible spacer, influencing several critical properties of the final PROTAC molecule.
-
Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[3] This is a crucial factor for bioavailability and cell permeability. However, an optimal balance must be struck, as excessively long PEG chains can sometimes negatively impact membrane permeability.[1]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] A linker that is too short may lead to steric hindrance, while a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[4] The PEG4 linker provides a specific length and degree of flexibility that has proven effective in many PROTAC systems.[1]
-
Biocompatibility: PEG is generally considered biocompatible and non-toxic, making it a favorable component for therapeutic agents.[3]
The C2-Acid Terminus: THE ANCHORING POINT
The C2-acid (a propionic acid moiety) provides the carboxylic acid functional group necessary for coupling the linker to an amine-containing warhead or E3 ligase ligand through the formation of a stable amide bond. This reaction is typically facilitated by standard peptide coupling reagents.
Quantitative Data on Linker Performance
The optimization of linker length is a critical aspect of PROTAC design. While data specific to the this compound linker in a wide array of systems is proprietary or not always published, comparative studies on PROTACs with varying PEG linker lengths provide valuable insights into the impact of the spacer on degradation efficacy.
Table 1: Impact of PEG Linker Length on BRD4-Targeting PROTAC Performance [1]
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 0.8 | 15 |
| PEG4 | 20 | 95 | 1.2 | 25 |
| PEG5 | 15 | >98 | 1.0 | 20 |
| PEG6 | 30 | 92 | 0.7 | 12 |
This table presents synthesized data from studies on BRD4-targeting PROTACs, illustrating that a PEG4 linker can offer a favorable balance of high degradation potency (low DC50 and high Dmax), good cell permeability, and improved oral bioavailability compared to shorter and longer PEG chains in this specific context.
Table 2: Effect of Linker Length on TBK1-Targeting PROTAC Degradation [4][5]
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This data highlights that a minimum linker length is often required to induce degradation and that there is an optimal length for maximal efficacy, beyond which potency can decrease.
Experimental Protocols
The following are detailed methodologies for the key steps involving the this compound linker in PROTAC synthesis.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary or secondary amine on a warhead or E3 ligase ligand using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing ligand (warhead or E3 ligase ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents).
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Cbz-protected intermediate by flash column chromatography.
Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz protecting group to reveal the free amine, which is then ready for coupling to the second component of the PROTAC.
Materials:
-
Cbz-protected intermediate from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the Cbz-protected intermediate in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.
Visualizations
PROTAC Synthesis Workflow
Caption: Synthetic workflow for PROTAC assembly using this compound.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The this compound linker is a versatile and powerful tool in the development of PROTACs. The Cbz group, acting as a robust and selectively removable protecting group, is fundamental to the successful and controlled synthesis of these complex molecules. The PEG4 spacer provides a means to fine-tune the physicochemical properties of the PROTAC, which is essential for optimizing its biological activity. A thorough understanding of the function of each component of this linker, supported by quantitative data and detailed experimental protocols, empowers researchers to rationally design and synthesize the next generation of targeted protein degraders.
References
The Strategic Imperative of the PEG4 Spacer in PROTAC Linkers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, and specifically the tetra-ethylene glycol (PEG4) spacer, have emerged as a cornerstone of PROTAC design. This guide elucidates the multifaceted role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PRO
The Strategic Role of the Terminal Carboxylic Acid on Cbz-NH-PEG4-C2-acid: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Cbz-NH-PEG4-C2-acid, represents a critical tool in modern bioconjugation, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its meticulously designed architecture, comprising a Carboxybenzyl (Cbz)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers a trifecta of functionalities: controlled reactivity, enhanced solubility, and precise spatial orientation. This technical guide delves into the pivotal role of the terminal carboxylic acid, providing a comprehensive overview of its function, application, and the methodologies governing its use.
Core Functionality: The Carboxylic Acid as a Conjugation Handle
The terminal carboxylic acid on the this compound linker is the primary reactive site for covalent attachment to amine-bearing molecules. This functionality is central to the linker's purpose, enabling the stable union of two distinct molecular entities. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.
This activation is most commonly achieved through the use of carbodiimide (B86325) chemistry, frequently employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process, outlined below, is favored for its efficiency and mild reaction conditions, which are crucial for preserving the integrity of sensitive biomolecules like proteins and antibodies.
Activation and Conjugation Workflow
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Physicochemical Properties and Data Presentation
Table 1: Physicochemical Properties of a Cbz-Protected PEG Linker
| Property | Value |
| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid |
| Synonyms | Z-AEA, Cbz-NH-PEG1-CH2COOH |
| CAS Number | 1260092-43-0 |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Appearance | White to off-white solid |
| Purity | >95% |
| Solubility | DMSO, DMF |
| Storage | -20°C, protected from light and moisture |
Data for Cbz-NH-PEG1-CH2COOH, a representative analogue.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the activation of the carboxylic acid and its subsequent conjugation to an amine-containing molecule, as well as the deprotection of the Cbz group.
Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes a typical procedure for labeling a protein with the this compound linker.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine this compound (e.g., 10-20 fold molar excess over the protein), EDC, and NHS.
-
A typical molar ratio for activation is 1:1.2:1.2 (Linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution (typically 1-10 mg/mL in Coupling Buffer).
-
The final concentration of the organic solvent (DMSO) should ideally not exceed 10% (v/v) to maintain protein stability.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Hydroxylamine is effective at hydrolyzing unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (Drug-to-Antibody Ratio, DAR, in the case of ADCs) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol for Cbz Group Deprotection
The Cbz group is stable under the conditions of EDC/NHS coupling but can be removed to expose a primary amine for further functionalization. The most common method is catalytic hydrogenolysis.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H2) source or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
-
Solvent (e.g., DMF, ethanol, or methanol)
Procedure:
-
Dissolve the Cbz-protected conjugate in a suitable solvent.
-
Carefully add Pd/C catalyst to the solution (typically 10% by weight of the substrate).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (via a balloon or at a specified pressure).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Application in PROTAC Synthesis
In the synthesis of PROTACs, the this compound linker serves to connect a target protein-binding ligand with an E3 ligase-binding ligand. The terminal carboxylic acid is typically used to form an amide bond with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivatives). Following this conjugation, the Cbz group is deprotected to reveal an amine, which is then coupled to an activated carboxylic acid on the target protein ligand. This sequential approach allows for a controlled and modular synthesis of the final PROTAC molecule.
PROTAC Synthesis Signaling Pathway
The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The terminal carboxylic acid of this compound is a cornerstone of its functionality, providing a reliable and versatile handle for bioconjugation. Through well-established activation chemistries, this linker can be efficiently coupled to a wide range of biomolecules and small-molecule drugs. The strategic placement of this reactive group, in concert with the solubility-enhancing PEG spacer and the orthogonally protected amine, makes this compound an indispensable tool for the rational design and synthesis of advanced therapeutics and research probes. A thorough understanding of the principles and protocols governing its use is essential for researchers aiming to leverage its full potential in drug development and chemical biology.
References
In-Depth Technical Guide: Cbz-NH-PEG4-C2-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Cbz-NH-PEG4-C2-acid, a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the properties of this compound, its role in PROTAC synthesis, and provides a generalized experimental framework for its application.
Core Compound Information: this compound
Chemical Structure:
Caption: Chemical Structure of this compound.
CAS Number: 756526-00-8[1][2][3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C19H29NO8[1] |
| Molecular Weight | 399.44 g/mol [1] |
| Appearance | Colorless to light yellow liquid/oil |
| Purity | Typically >95% |
| Storage | 2-8°C or -20°C for long-term storage |
Supplier Information
A variety of chemical suppliers offer this compound for research purposes. Notable suppliers include:
-
KKL Med Inc.[1]
-
Amaybio (阿镁生物)[2]
-
Immunomart
-
Leyan Reagent (乐研试剂)
-
MedKoo Biosciences[1]
-
Vector Labs
-
Sunway Pharm Ltd
It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound.
Role in PROTAC Synthesis
This compound is a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure is integral to the modular synthesis of PROTACs.
The general workflow for synthesizing a PROTAC using this linker involves a series of chemical reactions to conjugate a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase.
PROTAC Synthesis Experimental Workflow
Caption: Generalized workflow for PROTAC synthesis using a protected linker.
Experimental Protocols
The following are generalized protocols for the key steps in utilizing this compound for PROTAC synthesis. Note: These protocols are illustrative and require optimization based on the specific properties of the warhead and E3 ligase ligands.
Protocol 1: Amide Coupling of this compound to a Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing ligand (either the warhead or the E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing ligand (e.g., warhead-NH2)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.
-
Add the amide coupling reagent (1.2 eq) to the solution.
-
Add the organic base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Cbz-protected linker-ligand conjugate.
Protocol 2: Deprotection of the Cbz Group
The Cbz protecting group is typically removed via hydrogenolysis.
Materials:
-
Cbz-protected linker-ligand conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen source (e.g., H2 gas balloon or a hydrogen generator)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
Procedure:
-
Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 1-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine-linker-ligand conjugate. This product is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to Form the PROTAC
This protocol describes the formation of the second amide bond to complete the PROTAC molecule.
Materials:
-
Amine-linker-ligand conjugate from Protocol 2
-
Carboxylic acid-containing ligand
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the deprotected amine-linker-ligand conjugate and the second ligand containing a carboxylic acid.
-
After purification, the final PROTAC molecule is obtained. Characterization by NMR and high-resolution mass spectrometry is essential to confirm its identity and purity.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.
Caption: Mechanism of action of a PROTAC molecule.
This guide provides a foundational understanding of this compound and its application in the development of PROTACs. Researchers should adapt and optimize the provided protocols to suit their specific molecular targets and synthetic strategies.
References
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two entities.[1] While the choice of ligands dictates the target, it is the often-underestimated linker that profoundly governs the efficacy, selectivity, and overall drug-like properties of the PROTAC. This technical guide provides a comprehensive exploration of the core components of PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visualizations to empower the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's success. Its length, composition, and rigidity directly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1] Conversely, a suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a conformation that is not conducive to ubiquitination.[2]
The linker's chemical makeup also has a profound impact on the physicochemical properties of the PROTAC. By incorporating polar functional groups, the solubility of the often large and hydrophobic PROTAC molecule can be improved.[1] Conversely, tuning the lipophilicity can enhance cell permeability, a critical factor for reaching intracellular targets.[1]
Classification and Core Components of PROTAC Linkers
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid linkers. More recently, "smart" or functional linkers have emerged as a third category.[1]
Flexible Linkers
Flexible linkers are the most commonly used type in the initial stages of PROTAC development due to their synthetic accessibility and the conformational freedom they provide. This flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[1]
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent starting point for linker design. They offer a high degree of conformational flexibility.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed and can significantly improve the solubility of PROTACs. The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding.[1][3]
Rigid Linkers
Rigid linkers are designed to reduce the conformational flexibility of the PROTAC, which can offer several advantages. They can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This can also lead to improved selectivity by disfavoring the formation of off-target ternary complexes.[1]
-
Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation.[1][4]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity into the linker structure.[1]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide significant conformational restriction.[1][4]
"Smart" and Functional Linkers
A newer class of linkers incorporates functionalities that respond to specific stimuli or confer additional properties to the PROTAC. Examples include photoswitchable linkers containing motifs like azobenzene, which can change conformation upon light irradiation, allowing for spatiotemporal control of PROTAC activity.[5]
Quantitative Impact of Linker Composition on PROTAC Efficacy
The optimization of linker length and composition is a critical step in PROTAC development. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker length on these key parameters.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 3 | 55 | 85 | [6] |
| BRD4 | VHL | PEG | 4 | 20 | 95 | [6] |
| BRD4 | VHL | PEG | 5 | 15 | >98 | [6] |
| BRD4 | VHL | PEG | 6 | 30 | 92 | [6] |
| TBK1 | Cereblon | Alkyl/Ether | < 12 | No degradation | - | [7] |
| TBK1 | Cereblon | Alkyl/Ether | 12-29 | Submicromolar | - | [7] |
| TBK1 | Cereblon | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TBK1 | Cereblon | Alkyl/Ether | 29 | 292 | 76 | [7] |
| BTK | Cereblon | PEG | 2 units | >5000 | - | [2] |
| BTK | Cereblon | PEG | 4-5 units | <500 | - | [2] |
| PI3Kα | VHL | Alkyl | 8 | 227.4 | 71.3 | [8] |
| mTOR | VHL | Alkyl | 8 | 45.4 | 74.9 | [8] |
Experimental Protocols for Linker Optimization and Evaluation
The rational design of PROTAC linkers relies on robust experimental methodologies to synthesize and evaluate a library of candidates.
Synthesis of a PROTAC Library with Varying PEG Linker Lengths using Click Chemistry
This protocol provides a general method for synthesizing a library of PROTACs with varying PEG linker lengths. It utilizes the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][9]
Materials:
-
POI ligand functionalized with an alkyne group
-
E3 ligase ligand functionalized with an azide (B81097) group (or vice versa)
-
A series of commercially available amino-PEG-azide or amino-PEG-alkyne linkers of varying lengths
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvents: Dimethylformamide (DMF) or a mixture of t-BuOH/H2O
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMF.
-
Prepare a 10 mM stock solution of the azide-functionalized E3 ligase ligand in DMF.
-
Prepare 10 mM stock solutions of each PEG linker in DMF.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Click Reaction:
-
In a series of reaction vials, add the alkyne-functionalized POI ligand (1.0 equivalent).
-
To each vial, add a different PEG linker (1.1 equivalents).
-
Add the azide-functionalized E3 ligase ligand (1.2 equivalents).
-
Add the CuSO4 stock solution (0.1 equivalents) and the THPTA/TBTA stock solution (0.5 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1.0 equivalent).
-
Stir the reactions at room temperature and monitor their progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, quench the reactions with a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixtures with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC products by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTACs by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9]
Objective: To determine the binding affinity (KD) of the PROTAC to the E3 ligase and the POI individually, and to measure the affinity and cooperativity of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or SA chip for biotinylated proteins)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified POI
-
Synthesized PROTACs
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase onto the sensor chip surface according to the manufacturer's instructions.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD_binary1).
-
-
Binary Interaction Analysis (PROTAC to POI):
-
Immobilize the purified POI on a separate flow cell and inject a series of concentrations of the PROTAC to measure the binary binding affinity (KD_binary2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The binding of the POI-PROTAC complex to the E3 ligase will be measured.
-
Determine the apparent binding affinity of the ternary complex (KD_ternary).
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary1 / KD_ternary .
-
α > 1 indicates positive cooperativity (the ternary complex is more stable than the binary complex).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
-
Assessment of Protein Degradation by Western Blot
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[10]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing Core Concepts in PROTAC Linker Design
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key concepts discussed.
Caption: Core components of a PROTAC molecule.
Caption: PROTAC-mediated ternary complex formation.
Caption: Experimental workflow for PROTAC linker optimization.
Conclusion
The linker is a multifaceted and critical component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of the different linker types, their core components, and their impact on ternary complex formation is essential for the rational design of potent and effective protein degraders. By employing systematic approaches to linker optimization, including the synthesis of diverse linker libraries and their rigorous evaluation through biophysical and cellular assays, researchers can unlock the full therapeutic potential of this transformative technology. The continued exploration of novel linker chemistries and a deeper understanding of the structural basis of ternary complex formation will undoubtedly pave the way for the next generation of highly effective PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
The Architect's Blueprint: An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of the Bifunctional Linker
In the landscape of modern drug discovery, bifunctional molecules have emerged as a revolutionary class of therapeutics. These agents, which include Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), are engineered to bring two distinct molecular entities into close proximity to elicit a specific biological outcome. The linchpin of these sophisticated constructs is the bifunctional linker , a chemical scaffold that connects the two active components. Far from being a mere passive spacer, the linker is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the bifunctional drug.[1][2] Its design and chemical characteristics profoundly influence the stability of the molecule in circulation, its ability to engage its targets, and the ultimate therapeutic effect.[3][4] This technical guide provides a comprehensive overview of bifunctional linkers, with a focus on their application in PROTACs and ADCs, detailing their types, design principles, and the experimental methodologies used for their evaluation.
Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]
The PROTAC Mechanism of Action: A Signaling Pathway
The linker plays a pivotal role in the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[8] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[8]
Caption: PROTAC-mediated protein degradation pathway.
Types of PROTAC Linkers
PROTAC linkers are typically classified based on their chemical composition and flexibility.
-
Alkyl Chains: These are the simplest linkers, consisting of a chain of methylene (B1212753) groups. They are hydrophobic and offer a good degree of flexibility.[9]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[10] They are hydrophilic and their length can be easily tuned.[10]
-
Rigid Linkers: Linkers containing cyclic structures like piperazine (B1678402) or piperidine, or unsaturated moieties like alkynes, introduce rigidity to the molecule. This can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[11]
Impact of Linker Length and Composition on PROTAC Efficacy
The length and chemical nature of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.[8][12][13][14] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8] Conversely, a linker that is too long might lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination.[8] The composition of the linker also affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[9]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | [9] |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [9] |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [9] |
| BRD4 | CRBN | PEG | 0 units | < 500 | > 90 | [9] |
| BRD4 | CRBN | PEG | 1-2 units | > 5000 | < 50 | [9] |
| BRD4 | CRBN | PEG | 4-5 units | < 500 | > 90 | [9] |
| ERα | VHL | Alkyl | 16 | ~10 | > 90 | [12][13][14] |
| BTK | CRBN | PEG | ≥ 4 units | Potent | > 85 | [9][15] |
| PI3K | VHL | C8 Alkyl | - | 42.23 - 227.4 | - | [16] |
| mTOR | VHL | C8 Alkyl | - | 45.4 | - | [16] |
Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[2][17] The linker in an ADC is responsible for attaching the payload to the antibody and plays a crucial role in the stability of the conjugate in circulation and the release of the payload at the target site.[4][18]
The ADC Mechanism of Action: From Circulation to Cell Death
The journey of an ADC from administration to therapeutic effect involves several key steps where the linker's properties are critical. The ADC must remain stable in the bloodstream to prevent premature release of the toxic payload, which could lead to off-target toxicity.[2] Upon reaching the target cancer cell, the ADC binds to its specific antigen and is internalized, typically via endocytosis. Inside the cell, the payload is released from the antibody through the cleavage of the linker or degradation of the antibody itself.
Caption: ADC internalization and payload release pathway.
Types of ADC Linkers
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor cell, such as the acidic environment of endosomes and lysosomes or the presence of specific enzymes.[18]
-
Acid-Cleavable Linkers: Hydrazone linkers are a common example, which hydrolyze and release the payload in the low pH of endosomes.[18]
-
Protease-Cleavable Linkers: These linkers, often containing dipeptides like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as cathepsin B.[19]
-
Reducible Linkers: Disulfide linkers are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.
-
-
Non-Cleavable Linkers: These linkers, such as those based on thioether bonds, are stable and do not have a specific cleavage mechanism. The payload is released only after the complete degradation of the antibody in the lysosome.[18]
Linker Stability and Drug-to-Antibody Ratio (DAR)
The stability of the linker is a critical quality attribute of an ADC.[2][4] Premature cleavage of the linker in circulation can lead to systemic toxicity and reduced efficacy.[2] The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to one antibody, is another key parameter that affects the ADC's performance.[20][21] A higher DAR can increase potency but may also lead to aggregation and faster clearance from circulation.
| Linker Type | Cleavage Mechanism | Plasma Half-life (t1/2) | Reference |
| Silyl Ether (acid-cleavable) | Low pH | > 7 days | [18] |
| Hydrazine (acid-cleavable) | Low pH | ~2 days | [18] |
| Carbonate (acid-cleavable) | Low pH | ~36 hours | [18] |
| Triglycyl Peptide (CX) | Protease | 9.9 days | [18] |
| SMCC (non-cleavable) | Antibody degradation | 10.4 days | [18] |
| OHPAS | Aryl Sulfatase | Stable in mouse and human plasma | [4] |
| VC-PABC | Cathepsin B | Unstable in mouse plasma | [4] |
Experimental Protocols
General Synthesis of a PROTAC with a PEG Linker
This protocol outlines a general two-step synthesis for a PROTAC using a commercially available Hydroxy-PEG-acid linker.
Step 1: Amide Coupling of POI Ligand to the Linker
-
To a solution of Hydroxy-PEG-acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-PEG-OH intermediate by silica (B1680970) gel column chromatography.
Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate
-
Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (B128534) (1.5 equivalents) and cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Monitor the formation of the tosylated intermediate by LC-MS.
-
Concentrate the reaction mixture and dissolve the crude product and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight.
-
Monitor the reaction by LC-MS and purify the final PROTAC by preparative HPLC.[22]
Workflow for PROTAC Synthesis
Caption: General workflow for the two-step synthesis of a PROTAC.
PROTAC-Mediated Protein Degradation Assay: Western Blot Analysis
This protocol details the analysis of target protein degradation in cells treated with a PROTAC.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).[23]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge the lysates to pellet cell debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[23]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities to quantify protein degradation.[23]
Determination of Drug-to-Antibody Ratio (DAR) for ADCs
Several methods can be used to determine the DAR of an ADC.
-
UV/Vis Spectroscopy: This is a simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance of the ADC at two wavelengths, the concentrations of the antibody and the payload can be determined, and the average DAR can be calculated.[21][24]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody. This technique can provide information on the distribution of different DAR species.[24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for accurate DAR determination. The ADC sample is typically deglycosylated and may be reduced to separate the heavy and light chains before analysis. The mass of the different species is measured, and the number of conjugated payloads can be determined from the mass shift.[20][25]
In Vitro Plasma Stability Assay for ADCs
This assay assesses the stability of the ADC linker in plasma.
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C for a set period (e.g., up to 7 days).[2]
-
Time Points: Collect aliquots of the plasma sample at various time points.
-
Quantification:
Conclusion and Future Outlook
Bifunctional linkers are a cornerstone of modern targeted therapies. Their rational design is paramount to the success of PROTACs and ADCs. The continuous evolution of linker chemistry is paving the way for the development of next-generation bifunctional drugs with improved efficacy, selectivity, and safety profiles. Future innovations will likely focus on the development of novel linker technologies, such as "smart" linkers that respond to multiple stimuli in the tumor microenvironment, and the use of computational modeling to predict the optimal linker design for a given application. As our understanding of the intricate interplay between the linker and the biological system deepens, we can expect to see the emergence of even more sophisticated and effective bifunctional therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hpst.cz [hpst.cz]
- 21. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. pharmiweb.com [pharmiweb.com]
- 25. sciex.com [sciex.com]
A Technical Guide to Cbz-NH-PEG4-C2-acid for Bioconjugation
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate linker is a critical step that dictates the success of their conjugate. Among the myriad of options, Cbz-NH-PEG4-C2-acid has emerged as a versatile and valuable tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of this compound, its properties, and its application in bioconjugation, with a focus on enabling beginners to confidently incorporate this linker into their research.
Introduction to this compound: A Multifunctional Linker
This compound is a heterobifunctional linker that incorporates three key chemical motifs: a carboxybenzyl (Cbz) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of features makes it an ideal component for constructing complex bioconjugates with precise control over their architecture and functionality.
The Cbz protecting group offers robust protection for the amine functionality under a variety of conditions, yet it can be selectively removed through catalytic hydrogenolysis, providing an orthogonal deprotection strategy in multi-step syntheses.[1] The PEG4 spacer is a hydrophilic chain that enhances the aqueous solubility and cell permeability of the resulting conjugate, a crucial attribute for many biological applications, especially in drug delivery and PROTAC development.[2][3] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through the formation of a stable amide bond.[2]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its effective use in bioconjugation. The following table summarizes key quantitative data for a closely related and commercially available analog, CBZ-N-amido-dPEG®4-acid, which serves as an excellent proxy.
| Property | Value | Reference |
| CAS Number | 756526-00-8 | [4] |
| Molecular Weight | 399.44 g/mol | [4] |
| Chemical Formula | C₁₉H₂₉NO₈ | [4] |
| Purity | > 98% | [4] |
| Solubility | Methylene chloride, DMAC, DMSO | [4] |
| Storage | -20°C; protect from moisture | [4] |
Core Applications in Bioconjugation
The primary application of this compound is in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The linker plays a crucial role in a PROTAC's efficacy by modulating the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The PEG4 spacer in this compound provides the necessary flexibility and hydrophilicity to facilitate this interaction.[9][10]
Beyond PROTACs, this linker is also well-suited for peptide synthesis and the modification of other biomolecules where a hydrophilic spacer and an orthogonal protecting group strategy are desired.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound.
Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a protein or a small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Coupling Buffer: PBS or other amine-free buffer (pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activate the Carboxylic Acid:
-
In a reaction vessel, dissolve this compound in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[11]
-
-
Couple to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC (RP-HPLC) to remove excess reagents and unreacted starting materials.[12][]
Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (e.g., hydrogen gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Celite for filtration
Procedure:
-
Dissolve the Cbz-protected conjugate: In a flask, dissolve the Cbz-protected conjugate in the chosen solvent.
-
Add the Catalyst: Under an inert atmosphere, carefully add the Pd/C catalyst to the solution.
-
Introduce Hydrogen:
-
Hydrogen Gas: Purge the flask with hydrogen gas and maintain a positive pressure with a balloon.
-
Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (B1220265) (3-5 equivalents).
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.[14][15]
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product. The product can be used in the next step without further purification or purified by chromatography if necessary.
Visualizing Workflows and Pathways
To aid in the conceptual understanding of the processes involving this compound, the following diagrams have been generated.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Caption: Logical decision-making process for selecting this compound as a linker.
Purification and Characterization of Conjugates
The successful synthesis of a bioconjugate must be followed by rigorous purification and characterization to ensure its identity, purity, and functionality.
Purification Techniques:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller molecules like unreacted linkers and reagents.[][16]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful for purifying proteins and their conjugates.[12][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is widely used for the purification and analysis of peptides and small molecule conjugates.[][17]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC for protein purification.[]
Characterization Methods:
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the final conjugate and thus verifying the successful conjugation. Techniques like ESI-MS and MALDI-TOF are commonly employed.[17][18][19]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the conjugate, although it is typically used for smaller molecules.
-
Functional Assays: Biological assays are crucial to confirm that the bioconjugate retains its intended activity (e.g., binding to the target protein and inducing its degradation in the case of a PROTAC).
Conclusion
This compound is a powerful and versatile linker for researchers in bioconjugation. Its well-defined structure, featuring a stable yet removable protecting group, a beneficial hydrophilic spacer, and a reactive handle for conjugation, makes it an excellent choice for the synthesis of complex biomolecules like PROTACs. By understanding its properties and mastering the experimental protocols for its use, scientists can confidently leverage this tool to advance their research and development efforts in the exciting and rapidly evolving field of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
The Core Principles of PEG Linkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of proteomics, polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, offering a unique combination of properties that empower researchers to modulate protein function, enhance therapeutic efficacy, and unravel complex biological processes. These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible and hydrophilic spacers, enabling the conjugation of various molecules to proteins with precision and control. This in-depth technical guide elucidates the fundamental principles of using PEG linkers in proteomics, providing a comprehensive overview of their properties, applications, and the experimental methodologies that underpin their use.
Fundamental Properties of PEG Linkers
The utility of PEG linkers in proteomics stems from a unique set of physicochemical properties that address common challenges in protein chemistry and bioconjugation.
1.1. Hydrophilicity and Solubility: The repeating ether oxygens in the PEG backbone form hydrogen bonds with water molecules, rendering them highly soluble in aqueous environments.[1] This property is crucial for enhancing the solubility of hydrophobic proteins or conjugated small molecules, preventing aggregation, and improving their handling in experimental settings.[2]
1.2. Biocompatibility and Low Immunogenicity: PEG is well-recognized for its biocompatibility and low immunogenicity, making it an ideal choice for in vivo applications.[1] The "stealth" properties of PEG create a hydration shell around the conjugated molecule, which can mask immunogenic epitopes and reduce recognition by the immune system.[1][2]
1.3. Flexibility: The carbon-oxygen bonds within the PEG chain can rotate freely, providing significant conformational flexibility.[1] This flexibility is advantageous in applications such as cross-linking, as it allows the linker to span variable distances and orientations between two reactive sites on a protein or between interacting proteins.
1.4. Tunable Length: PEG linkers are available in a wide range of discrete lengths, from a few ethylene glycol units to long polymer chains.[1][2] This "tunability" is a critical feature, allowing for precise control over the spacing between conjugated molecules, which can significantly impact the biological activity and efficacy of the resulting conjugate.[2]
Key Applications of PEG Linkers in Proteomics
The versatile properties of PEG linkers have led to their widespread adoption in a multitude of proteomics applications, from basic research to drug development.
2.1. PEGylation for Therapeutic Protein Enhancement:
PEGylation, the covalent attachment of PEG chains to a protein, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[3] Key benefits include:
-
Increased Serum Half-Life: The increased hydrodynamic radius of PEGylated proteins reduces their renal clearance, leading to a longer circulation time in the body.[1][4]
-
Reduced Immunogenicity: The PEG chains can shield antigenic sites on the protein, reducing the likelihood of an immune response.[2]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and improve their stability under various conditions.[2]
-
Improved Solubility: PEGylation can significantly increase the solubility of proteins that are prone to aggregation.[3]
Data Presentation: Pharmacokinetic Properties of PEGylated vs. Non-PEGylated Proteins
| Property | Non-PEGylated Protein | PEGylated Protein | Reference |
| Circulation Half-Life | Shorter | Significantly Longer | [4] |
| Renal Clearance | Faster | Slower | [1] |
| Immunogenicity | Higher Potential | Lower Potential | [2] |
| Proteolytic Degradation | More Susceptible | More Resistant | [2] |
| Solubility | Can be limited | Generally Increased | [3] |
2.2. Protein Cross-Linking for Structural and Interaction Analysis:
PEG linkers are extensively used in cross-linking mass spectrometry (XL-MS) to study protein structure and protein-protein interactions.[5] Heterobifunctional PEG linkers, containing two different reactive groups, are particularly useful for this purpose.[6] The flexible PEG spacer arm can bridge distances between specific amino acid residues, providing valuable distance constraints for structural modeling.[5]
2.3. Antibody-Drug Conjugates (ADCs):
In the field of targeted cancer therapy, PEG linkers play a crucial role in the design of Antibody-Drug Conjugates (ADCs).[7] They connect a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells.[7] The hydrophilic nature of the PEG linker helps to overcome the hydrophobicity of many cytotoxic drugs, improving the ADC's solubility and stability.[7]
2.4. Proteolysis Targeting Chimeras (PROTACs):
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[8] PEG linkers are frequently used to connect the target-binding ligand and the E3 ligase ligand.[9] The length and composition of the PEG linker are critical for the efficacy of the PROTAC, as they influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes data from a study on the degradation of a target protein using PROTACs with varying PEG linker lengths. The efficacy is measured by the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).
| PROTAC | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | >1000 | <10 |
| PROTAC-2 | 4 | 150 | 85 |
| PROTAC-3 | 6 | 25 | >95 |
| PROTAC-4 | 8 | 100 | 90 |
| PROTAC-5 | 12 | 500 | 60 |
Note: This data is representative and illustrates the principle that an optimal linker length is crucial for PROTAC efficacy. Actual values will vary depending on the specific target, E3 ligase, and cell line used.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers in proteomics.
3.1. Protocol for Protein PEGylation:
This protocol describes a general procedure for the PEGylation of a protein using an NHS-activated PEG linker.
-
Protein Preparation: Dissolve the protein to be PEGylated in a suitable amine-free buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG linker in a small amount of anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
3.2. Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation:
This protocol outlines the steps to assess the degradation of a target protein in response to treatment with a PROTAC.[1]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[1][10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Then, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[1]
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
3.3. Protocol for Cross-Linking Mass Spectrometry (XL-MS):
This protocol provides a general workflow for identifying protein-protein interactions using a PEG-based cross-linker.
-
Cross-Linking Reaction: Incubate the purified protein complex or cell lysate with an appropriate concentration of a PEG-based cross-linker (e.g., BS(PEG)n) for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to consume unreacted cross-linker.
-
Protein Digestion: Denature, reduce, and alkylate the cross-linked proteins, followed by enzymatic digestion (e.g., with trypsin) overnight at 37°C.
-
Enrichment of Cross-Linked Peptides (Optional): Enrich for cross-linked peptides using size-exclusion chromatography or affinity purification if the cross-linker contains a tag (e.g., biotin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., pLink, XlinkX) to identify the cross-linked peptides from the MS/MS data and map the protein-protein interactions.
Mandatory Visualizations
Diagram 1: PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Diagram 2: Experimental Workflow for PROTAC Efficacy Evaluation
Caption: Workflow for evaluating PROTAC efficacy.
Diagram 3: Workflow for Cross-Linking Mass Spectrometry
Caption: Workflow for XL-MS analysis.
Diagram 4: Decision-Making Framework for PEG Linker Selection
Caption: Logic for selecting a PEG linker.
Conclusion
PEG linkers have become a cornerstone of modern proteomics, offering a powerful and versatile platform for a wide range of applications. Their unique combination of hydrophilicity, biocompatibility, flexibility, and tunable length enables researchers to address complex challenges in protein science and drug development. From enhancing the therapeutic potential of proteins through PEGylation to elucidating protein structure and interactions via cross-linking, and driving the development of innovative modalities like ADCs and PROTACs, the impact of PEG linkers is undeniable. A thorough understanding of their fundamental principles and the associated experimental methodologies is crucial for harnessing their full potential and advancing the frontiers of proteomics research.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. mblbio.com [mblbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
Technical Guide: Safety and Handling of Cbz-NH-PEG4-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Cbz-NH-PEG4-C2-acid, a discrete polyethylene (B3416737) glycol (dPEG®) linker molecule. Due to the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers and general best practices for handling similar hygroscopic and reactive chemical compounds. It is intended to supplement, not replace, standard laboratory safety protocols.
Chemical and Physical Properties
This compound is a PROTAC (Proteolysis Targeting Chimera) linker used in targeted protein degradation research.[1] It features a carboxybenzyl (Cbz) protected amine group and a terminal carboxylic acid, connected by a PEG4 spacer. This structure allows for its conjugation to a target protein ligand and an E3 ligase ligand.[1]
Summary of Properties:
| Property | Value | Source |
| Synonyms | Cbz-N-amido-PEG4-COOH, Cbz-N-amido-PEG4-acid | Multiple Sources |
| Molecular Formula | C₁₉H₂₉NO₈ | [2] |
| Molecular Weight | 399.44 g/mol | [2] |
| Appearance | Solid or oil, may be tacky | [2][3] |
| Purity | Typically >95% | Multiple Sources |
| Solubility | Methylene chloride, DMAC, DMSO | [2] |
| Hygroscopicity | Hygroscopic solid | [2] |
Safety and Handling
As with any chemical reagent, proper personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
Key Handling Considerations:
-
Hygroscopic Nature : This compound readily absorbs moisture from the air, which can affect its reactivity and handling.[2] The solid may become tacky and difficult to manipulate if exposed to air.[2]
-
Storage : Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[2]
-
Solution Preparation : Stock solutions can be prepared using dry solvents and should be stored frozen when not in use.[2]
Experimental Protocols
While specific experimental protocols are highly dependent on the target protein and E3 ligase ligands, a general workflow for the use of this compound in PROTAC synthesis is outlined below.
General PROTAC Synthesis Workflow:
-
Ligand Functionalization : Ensure that the target protein ligand and the E3 ligase ligand have appropriate functional groups for conjugation (e.g., a free amine to react with the carboxylic acid of the linker).
-
Activation of Carboxylic Acid : The terminal carboxylic acid of this compound is typically activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to facilitate amide bond formation.
-
Conjugation : The activated linker is then reacted with the amine-functionalized ligand (either the target protein or E3 ligase ligand).
-
Deprotection : The Cbz protecting group on the other end of the linker is removed. A common method for Cbz deprotection is hydrogenolysis using a palladium catalyst (e.g., Pd/C).[2]
-
Second Conjugation : The newly deprotected amine on the linker-ligand conjugate is then coupled to the second ligand (which should have an activated carboxylic acid or other suitable functional group).
-
Purification and Characterization : The final PROTAC molecule is purified, typically by chromatography (e.g., HPLC), and its identity and purity are confirmed by analytical methods such as LC-MS and NMR.
Stability and Storage
Proper storage is critical to maintaining the integrity and reactivity of this compound.
| Condition | Recommendation |
| Storage Temperature | -20°C |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) |
| Light | Protect from light |
| Moisture | Keep in a dry environment. The compound is hygroscopic. |
| In-Solution Stability | In dry solvent at -80°C, stable for up to one year. |
Visualizations
Safe Handling Workflow
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.
Role as a PROTAC Linker
This diagram illustrates the fundamental role of this compound in forming a PROTAC molecule, which then recruits an E3 ligase to a target protein for ubiquitination and subsequent degradation.
References
The Enduring Guardian: A Technical Guide to the Core Applications of Cbz-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The Carbobenzyloxy (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has maintained its significance for decades, particularly in the realm of peptide synthesis and the broader landscape of medicinal chemistry. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[1][2] Despite the advent of other protecting groups like Boc and Fmoc, the Cbz group's unique stability, reliability, and versatile deprotection methods ensure its continued relevance in modern drug discovery and development. This technical guide provides an in-depth exploration of the fundamental applications of Cbz-protected amino acids, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in their practical applications.
Core Applications in Peptide Synthesis
The primary and most well-established application of Cbz-protected amino acids is in peptide synthesis, where they serve to temporarily block the α-amino group of an amino acid.[1] This protection prevents unwanted side reactions during the formation of peptide bonds. The Cbz group's carbamate (B1207046) structure renders the nitrogen atom significantly less nucleophilic, thereby directing the reaction to the carboxyl group for amide bond formation.[1]
Solution-Phase Peptide Synthesis
Historically, Cbz-protected amino acids were instrumental in the advancement of solution-phase peptide synthesis.[3][4] In this classical approach, each coupling and deprotection step is performed in a homogenous solution, followed by purification of the intermediate peptide. The stability of the Cbz group to a range of reagents used for peptide coupling and its selective removal under specific conditions make it highly suitable for this methodology.[5]
Solid-Phase Peptide Synthesis (SPPS)
While less common than Fmoc and Boc in modern automated SPPS, Cbz-protected amino acids still find application, particularly in specific synthetic strategies and for the preparation of peptide fragments.[2][6] The Cbz group's orthogonality to the acid-labile Boc group and the base-labile Fmoc group allows for selective deprotection strategies in complex syntheses.[1] For instance, a Cbz group on the N-terminus can be retained while other protecting groups are removed, or it can be used for side-chain protection of certain amino acids like lysine.
Role as Chiral Synthons in Organic Synthesis
Cbz-protected amino acids are valuable chiral building blocks for the synthesis of a wide array of complex organic molecules beyond peptides.[[“]] The inherent chirality of the amino acid is preserved during the introduction of the Cbz group, and this stereocenter can be used to induce stereoselectivity in subsequent reactions. This makes them crucial starting materials for the synthesis of chiral amines, alkaloids, and other natural products and their analogs.
Applications in Peptidomimetics and Drug Discovery
In the field of drug discovery, Cbz-protected amino acids are key intermediates in the synthesis of peptidomimetics and other small molecule therapeutics.[8] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability to enzymatic degradation and better oral bioavailability.[8] N-Cbz-L-cyclohexylglycine, for example, is an important intermediate for antiviral drugs with serine-protease inhibitor activity and anti-arthritis drugs with metalloproteinase inhibitor activity.[9] Furthermore, Cbz-amino acids have been investigated for their potential as cholecystokinin (B1591339) receptor antagonists.[]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Cbz-protected amino acids, providing a comparative overview of reaction conditions and outcomes.
| Parameter | Value/Condition | Reference(s) |
| Protection Yield | ||
| Cbz-Cl, NaHCO₃, THF/H₂O | ~90% | [1][11] |
| Cbz-Cl, Water | High yields (often >90%) | [5] |
| Deprotection Methods | ||
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | [12] |
| Transfer Hydrogenation | Et₃SiH or HCOOHNH₄, Pd/C | [12] |
| Acidic Cleavage | HBr in Acetic Acid (33%) | [1][12] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | [13][14] |
| Reaction Times | ||
| Cbz Protection | 2 to 20 hours | [11][13] |
| Hydrogenolysis | Varies (monitored by TLC/LC-MS) | [12] |
| HBr/AcOH Deprotection | ~20 minutes | [1] |
| AlCl₃/HFIP Deprotection | 2 to 16 hours | [13] |
Detailed Experimental Protocols
Protocol for Cbz Protection of an Amino Acid
This protocol outlines a general procedure for the N-protection of an amino acid using benzyl (B1604629) chloroformate under aqueous conditions.[1][5][11]
Materials:
-
Amino acid (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq) or other suitable base
-
Benzyl chloroformate (Cbz-Cl) (1.05 - 1.5 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture) or just Water
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
Procedure:
-
Dissolve the amino acid in the THF/water mixture or water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the cooled and stirred solution.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 20 hours) or allow it to warm to room temperature, monitoring the reaction progress by TLC.[11]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid.
-
Purify further by crystallization or column chromatography if necessary.
Protocol for Deprotection of the Cbz Group via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[1][12]
Materials:
-
Cbz-protected amino acid or peptide (1.0 eq)
-
Palladium on carbon (Pd/C), 10% (5-10 mol%)
-
Methanol (MeOH) or other suitable solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol for Deprotection of the Cbz Group using HBr in Acetic Acid
This method is effective for substrates that are incompatible with hydrogenation.[1][12]
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected peptide in the 33% HBr/AcOH solution.
-
Stir the mixture at room temperature for approximately 20 minutes.
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry to obtain the deprotected peptide salt.
Mandatory Visualizations
The following diagrams, rendered using the DOT language, illustrate key workflows and logical relationships in the application of Cbz-protected amino acids.
Caption: Experimental workflow for the Cbz protection of an amino acid.
Caption: Decision-making workflow for selecting a Cbz deprotection method.
Conclusion
The Carbobenzyloxy protecting group, while one of the oldest in the synthetic chemist's toolkit, remains a robust and reliable choice for a multitude of applications. Its stability, ease of introduction, and the variety of available deprotection methods make it a versatile tool in peptide synthesis, the development of peptidomimetics, and as a chiral synthon in complex molecule synthesis.[12] A thorough understanding of its characteristics and the practical aspects of its use, as detailed in this guide, is essential for leveraging its full potential in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijacskros.com [ijacskros.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. consensus.app [consensus.app]
- 8. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Cbz-NH-PEG4-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of the entire protein, offering a powerful new modality in drug discovery.[1][3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and optimize the spatial orientation of the two ligands.[4]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Cbz-NH-PEG4-C2-acid linker. This linker features a four-unit polyethylene glycol chain to confer favorable pharmacokinetic properties, a terminal carboxylic acid for conjugation to an amine-functionalized ligand, and a carboxybenzyl (Cbz)-protected amine for a controlled, sequential synthesis strategy.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[1][3]
Experimental Protocols
This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the initial amide coupling of the linker to an amine-containing E3 ligase ligand, followed by Cbz deprotection and subsequent amide coupling to a carboxylic acid-functionalized warhead targeting the protein of interest.
Materials and Reagents
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide, lenalidomide, or VHL ligand)
-
Carboxylic acid-functionalized warhead (e.g., a BRD4 inhibitor)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) systems
-
Mass spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) or DCC (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Cbz-protected E3 ligase ligand-linker conjugate.
Protocol 2: Cbz Deprotection
-
Dissolve the Cbz-protected E3 ligase ligand-linker conjugate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the amine-functionalized E3 ligase ligand-linker intermediate. This intermediate is often used in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand-linker intermediate (1.0 eq) and the carboxylic acid-functionalized warhead (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the final PROTAC using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to confirm its identity and purity.
Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). This data is commonly obtained through Western blotting experiments.
Table 1: Representative Quantitative Data for a BRD4-Targeting PROTAC
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Time (h) |
| PROTAC-A | BRD4 | HeLa | 15 | >90 | 24 |
| PROTAC-A | BRD4 | HCT116 | 25 | >95 | 24 |
| Negative Control | BRD4 | HeLa | >1000 | <10 | 24 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific PROTAC molecule, cell line, and experimental conditions.
Experimental Protocol for Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC₅₀ and Dₘₐₓ values.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BRD4 signaling pathway and intervention by a PROTAC.
Experimental Workflow Diagram
Caption: Workflow for PROTAC synthesis and biological evaluation.
References
Application Notes and Protocols for Cbz-NH-PEG4-C2-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.
This document provides detailed application notes and protocols for the use of Cbz-NH-PEG4-C2-acid, a discrete PEG (dPEG®) linker, in the development of ADCs. The Cbz (carboxybenzyl) group serves as a protecting group for the amine, while the terminal carboxylic acid allows for covalent attachment to amine residues, primarily the lysine (B10760008) side chains, on the monoclonal antibody. The PEG4 spacer provides a balance of increased hydrophilicity and defined length, contributing to improved ADC properties.
Core Principles and Advantages of Using this compound
The use of a short, discrete PEG linker like this compound offers several advantages in ADC development:
-
Enhanced Hydrophilicity: The PEG moiety increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby mitigating the risk of aggregation.[]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life.[] ADCs with PEG linkers generally exhibit slower plasma clearance and a longer half-life.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.
-
Controlled Drug-to-Antibody Ratio (DAR): The defined length and structure of a discrete PEG linker allow for more controlled and reproducible conjugation, leading to a more homogeneous ADC product with a predictable DAR.
-
Flexible Conjugation Chemistry: The terminal carboxylic acid can be activated to react with primary amines on the antibody surface, providing a versatile method for ADC synthesis.
Data Presentation: Performance of ADCs with PEGylated Linkers
The inclusion of PEG linkers in ADCs has a demonstrable impact on their pharmacokinetic and cytotoxic profiles. The following tables summarize quantitative data from studies on ADCs featuring PEG linkers of varying lengths. While specific data for this compound is limited in publicly available literature, the data for short PEG linkers provide a strong indication of expected performance.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker Length | ADC Model | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Short (PEG2-PEG4) | Generic | Rat | Faster clearance, shorter half-life compared to longer PEG chains. | [2] |
| Intermediate (PEG8-PEG12) | Generic | Rat | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | [2] |
| Long (PEG24, 4kDa, 10kDa) | Generic | Rat | Significantly prolonged half-life. | [2] |
| PEG4K | ZHER2-MMAE | Mouse | 2.5-fold half-life extension compared to no PEG linker. | [3][4] |
| PEG10K | ZHER2-MMAE | Mouse | 11.2-fold half-life extension compared to no PEG linker. | [3][4] |
| PEG24 | RS7-MMAE | Mouse | Prolonged half-life and enhanced animal tolerability. | [5] |
Table 2: In Vitro Cytotoxicity of ADCs with PEG Linkers
| Cell Line | ADC Model | Linker | IC50 | Reference |
| SK-BR-3 (HER2-high) | Tra-Pt-PEG-CPT | PEG | 327-fold more active than on HER2-low cells | [6] |
| MDA-MB-468 (EGFR-high) | Ctx-Pt-PEG-CPT | PEG | 118-fold more active than on EGFR-low cells | [6] |
| NCI-N87 (HER2-positive) | ZHER2-MMAE | PEG4K | 4.5-fold reduction in cytotoxicity vs. no PEG | [3][4] |
| NCI-N87 (HER2-positive) | ZHER2-MMAE | PEG10K | 22-fold reduction in cytotoxicity vs. no PEG | [3][4] |
| N87, BT474, HCC1954 (High Her2) | Trastuzumab-thailanstatin | Thioether | 13-50 ng/mL | [7] |
| MDA-MB-361-DYT2 (Moderate Her2) | Trastuzumab-thailanstatin | Thioether | 25-80 ng/mL (for DAR >3.5) | [7] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These should be optimized for the specific antibody and payload being used.
Protocol 1: Deprotection of this compound
The Cbz protecting group must be removed to expose the amine for subsequent payload attachment. A common method for Cbz deprotection is hydrogenolysis.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve this compound in anhydrous methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).
-
Purge the flask with an inert gas (argon or nitrogen).
-
Introduce hydrogen gas into the flask (usually via a balloon or a controlled hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Rinse the filter cake with methanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected NH2-PEG4-C2-acid.
Protocol 2: Payload Conjugation to the Linker
This protocol describes the conjugation of a payload with a suitable reactive group (e.g., a carboxylic acid) to the deprotected amine of the linker.
Materials:
-
NH2-PEG4-C2-acid
-
Payload with a carboxylic acid group
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
Dissolve the payload in the anhydrous solvent.
-
Add the coupling agent (e.g., HATU) and the base (DIPEA) to the payload solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve NH2-PEG4-C2-acid in the anhydrous solvent.
-
Add the activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction (e.g., with water) and purify the linker-payload conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
Protocol 3: Antibody-Linker-Payload Conjugation (Lysine-Targeted)
This protocol outlines the conjugation of the linker-payload construct to the lysine residues of the antibody.[8]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-payload with an activated carboxylic acid (e.g., NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Activation of Linker-Payload:
-
Dissolve the linker-payload (with the terminal carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC) to activate the carboxylic acid to an NHS ester.
-
Stir at room temperature for 1-2 hours or until activation is complete (monitor by LC-MS).
-
-
Conjugation to Antibody:
-
Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Slowly add a molar excess of the activated linker-payload solution to the antibody solution while gently stirring. The molar excess will influence the final Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of the quenching solution (e.g., Tris buffer) to react with any unreacted NHS ester.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy: [9][10][11][12]
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (and the antibody has minimal absorbance).
-
Using the known extinction coefficients of the antibody and the payload, and the Beer-Lambert law, calculate the concentrations of the antibody and the payload.
-
The DAR is the molar ratio of the payload to the antibody.
2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC): [9][13][14][15]
-
HIC separates ADC species based on the hydrophobicity conferred by the attached payloads.
-
ADCs with different numbers of conjugated drugs will have different retention times.
-
The peak area of each species can be used to determine the distribution of different DAR species and calculate the average DAR.
3. Aggregation Analysis by Size Exclusion Chromatography (SEC): [14][15][16]
-
SEC separates molecules based on their size.
-
This method is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.
4. In Vitro Cytotoxicity Assay (e.g., MTT Assay): [3][17]
-
Plate target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC and a control antibody.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric reagent like MTT.
-
Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for both cell lines to determine the potency and specificity of the ADC.
Mandatory Visualizations
Figure 1: General workflow for the synthesis and characterization of an ADC.
Figure 2: Signaling pathway of MMAE-induced apoptosis.[18][][20][21]
Figure 3: Mechanism of action of a DM1-containing ADC (e.g., T-DM1).[22][23][24][25]
References
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 20. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Coupling Cbz-NH-PEG4-C2-Acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Cbz-NH-PEG4-C2-acid to a molecule containing a primary amine. This procedure is widely applicable in bioconjugation, targeted drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The this compound linker incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a terminal carboxylic acid for conjugation, and a carboxybenzyl (Cbz) protected amine.[1][2][3][4][5] The formation of a stable amide bond between the carboxylic acid of the PEG linker and a primary amine on a target molecule is typically achieved through the use of carbodiimide (B86325) coupling chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This two-step, one-pot reaction is a robust and versatile method for creating well-defined bioconjugates.[6]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two primary stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.[6] This activation step is most efficient in an acidic environment (pH 4.5-6.0).[7]
-
Formation of the NHS Ester and Subsequent Amide Bond: To improve the stability of the activated intermediate, particularly in aqueous solutions, NHS is added. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester.[6] This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. The reaction with the primary amine is most efficient at a slightly basic pH (pH 7.2-8.0).[7]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the coupling reaction, purification, and characterization of the conjugate.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[7][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[6][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9][10]
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment[6]
-
Analytical instruments: HPLC, Mass Spectrometer (LC-MS), NMR Spectrometer[11][12]
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[9] PEG reagents can be hygroscopic; it is recommended to allow the vial to come to room temperature before opening and to store any unused stock solution at -20°C under an inert atmosphere.[2]
-
Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL for proteins).[6]
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or high-purity water.[6]
Coupling Protocol (Two-Step, One-Pot Method)
-
Activation of this compound:
-
In a reaction vial, combine the this compound solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.[6]
-
Mix thoroughly and incubate for 15-30 minutes at room temperature to form the NHS ester.[6][9]
-
-
Conjugation to the Primary Amine:
-
Add the activated this compound (NHS ester) solution to the solution of the amine-containing molecule in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, though this should be optimized for the specific application.[6][13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[6][9]
-
-
Quenching the Reaction:
Purification of the Conjugate
Excess reagents and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6] The choice of method will depend on the properties of the conjugate.
Characterization of the Conjugate
The purified conjugate should be characterized to confirm successful coupling and to determine the degree of labeling.
-
SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight upon conjugation.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and determine the degree of labeling.[11][13]
-
NMR Spectroscopy: For detailed structural elucidation of the conjugate.[11][14]
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Molar Ratios (Activation) | ||
| EDC : this compound | 2-5 : 1 | [6] |
| NHS/Sulfo-NHS : this compound | 1.2-2 : 1 | [6] |
| Molar Ratio (Conjugation) | ||
| Activated Linker : Amine Molecule | 1.5-10 : 1 (optimize) | [6][13] |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | [7] |
| Conjugation pH | 7.2 - 8.0 | [7] |
| Activation Time | 15 - 30 minutes | [6][9] |
| Conjugation Time | 2 hours (RT) or Overnight (4°C) | [6][9] |
| Quenching Concentration | 20 - 50 mM (Tris or Glycine) | [6] |
Visualizations
Experimental Workflow
References
- 1. This compound - Immunomart [immunomart.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enovatia.com [enovatia.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cbz Deprotection of Cbz-NH-PEG4-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules for pharmaceuticals. Its stability across a range of reaction conditions and the variety of available deprotection methods contribute to its utility.[1][2] The selection of an appropriate deprotection strategy for a substrate such as Cbz-NH-PEG4-C2-acid is critical and must take into account the presence of other functional groups, the desired scale of the reaction, and the overall molecular architecture.[1] This document provides detailed application notes and protocols for the most common and effective methods for the deprotection of the Cbz group.
Deprotection Methods Overview
The primary methods for the removal of the Cbz group can be broadly categorized into catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic displacement.[1] Each of these approaches offers a distinct profile of reactivity and chemoselectivity. A summary of these methods is presented below, with detailed protocols and a comparative data table provided in the subsequent sections.
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes the key quantitative parameters for the different Cbz deprotection methods applicable to this compound. The data is compiled from general protocols and should be optimized for the specific substrate.
| Method Category | Reagents/Conditions | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | 1 - 4 hours | Room Temperature | >95 | Mild, neutral pH, high yields, clean reaction.[1][2] | Incompatible with reducible functional groups (e.g., alkynes, alkenes); safety concerns with H₂ gas.[1] |
| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), 10% Pd/C | 1 - 3 hours | Room Temperature | >90 | Avoids the use of flammable H₂ gas, making it safer for larger scale operations.[3] | Can also reduce other functional groups; requires removal of the hydrogen donor. |
| Acidic Cleavage | HBr in Acetic Acid | 1 - 2 hours | Room Temperature | 80-90 | Effective for substrates incompatible with hydrogenation.[1] | Harsh conditions can affect acid-labile groups.[1] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | 2 - 16 hours | Room Temperature | 85-95 | Mild, selective for Cbz over O- and N-Bn groups, good for sensitive substrates.[1][4] | Requires stoichiometric amounts of Lewis acid and careful work-up. |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ in DMAc | 2 - 6 hours | 75 °C | 70-85 | Useful for substrates with functionalities incompatible with both hydrogenolysis and strong acids.[4] | Requires elevated temperatures and careful purification to remove sulfur-containing byproducts. |
Experimental Protocols
Catalytic Hydrogenolysis using Hydrogen Gas
This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[1] The reaction involves the cleavage of the benzyl (B1604629) C-O bond by hydrogen in the presence of a palladium catalyst.[1]
Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol (B129727), ethanol, or ethyl acetate.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected NH₂-PEG4-C2-acid. Further purification can be performed by crystallization or chromatography if necessary.[1]
Transfer Hydrogenation
This method offers a safer alternative to using hydrogen gas.[3] A hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ.[3]
Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (typically 1/10th the weight of the substrate) and ammonium formate (2-4 equiv).[3]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, filter the catalyst through Celite.[3]
-
Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified by dialysis and lyophilization for larger molecules.[3]
Acidic Cleavage using HBr in Acetic Acid
This method is suitable for substrates that are not compatible with hydrogenation.[1]
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a 33% solution of HBr in acetic acid.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and the pH is adjusted with a base (e.g., NaOH or NaHCO₃) to neutralize the acid.
-
Isolation: Perform an aqueous work-up and extract the product. The organic layer is then dried and concentrated to yield the desired amine.[1]
Visualizations
Cbz Deprotection Pathways
The following diagram illustrates the fundamental chemical transformations for the key deprotection methods.
Caption: Overview of Cbz deprotection mechanisms.
Experimental Workflow for Method Selection
The choice of deprotection method is a critical step in the experimental design. The following workflow provides a logical approach to selecting the most appropriate protocol.
Caption: Decision workflow for selecting a Cbz deprotection method.
References
Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG4-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG4-C2-acid is a valuable bifunctional linker used extensively in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This reagent features a terminal carboxylic acid that can be activated for amide bond formation with primary or secondary amines, and a carbobenzyloxy (Cbz)-protected amine. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.[2] The Cbz group offers stable protection under various conditions and can be selectively removed, often through hydrogenolysis, providing an orthogonal protecting group strategy in complex synthetic schemes.[2][3]
These application notes provide detailed protocols for the efficient coupling of this compound to amine-containing molecules using common activating agents.
Chemical Structure and Properties
Structure:
Molecular Formula: C₁₉H₂₉NO₈ Molecular Weight: 399.44 g/mol Appearance: A colorless to white solid or oil. Solubility: Soluble in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] Storage: Store at -20°C, protected from moisture. Allow the reagent to warm to room temperature before opening to prevent condensation.[2]
Core Reaction: Amide Bond Formation
The fundamental reaction involves the activation of the terminal carboxylic acid of this compound to make it susceptible to nucleophilic attack by an amine, resulting in a stable amide bond. This is typically achieved using coupling reagents.
Reaction Scheme:
Common Coupling Methodologies
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Below are protocols for two of the most common and effective methods for the activation of this compound.
EDC/NHS Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is a widely used "zero-length" crosslinking system.[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate can react directly with an amine, but to improve reaction efficiency and stability, especially in aqueous media, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.[6][7]
Experimental Protocol: EDC/NHS Coupling in Organic Solvent
This protocol is suitable for coupling in organic solvents when the amine-containing substrate is not water-soluble.
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add NHS (1.2 equivalents) to the solution and stir until dissolved. Then, add EDC hydrochloride (1.2 equivalents). Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Amine Addition: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the amine solution to the activated this compound solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary for EDC/NHS Coupling
| Parameter | Value/Range | Reference |
| Reagent Ratios | ||
| This compound | 1.0 eq | - |
| Amine (R-NH₂) | 1.0 - 1.5 eq | [9] |
| EDC | 1.2 - 2.0 eq | [8][9] |
| NHS | 1.2 - 2.0 eq | [9] |
| Base (DIPEA/TEA) | 2.0 - 3.0 eq | [9] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF, DCM, or DMSO | [2][9] |
| Temperature | Room Temperature (20-25°C) | [9] |
| Reaction Time | 4 - 24 hours | [8] |
| Atmosphere | Inert (Nitrogen or Argon) | - |
HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, particularly with sterically hindered or electron-deficient amines. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate which is then converted to an active ester.
Experimental Protocol: HATU Coupling
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.0-3.0 equivalents) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.
-
Coupling Reaction: Continue to stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the EDC/NHS coupling protocol.
Quantitative Data Summary for HATU Coupling
| Parameter | Value/Range | Reference |
| Reagent Ratios | ||
| This compound | 1.0 eq | - |
| Amine (R-NH₂) | 1.0 - 1.2 eq | - |
| HATU | 1.1 - 1.2 eq | - |
| Base (DIPEA) | 2.0 - 3.0 eq | - |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [8] |
| Temperature | Room Temperature (20-25°C) | - |
| Reaction Time | 1 - 4 hours | - |
| Atmosphere | Inert (Nitrogen or Argon) | - |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amide bond formation using this compound.
Caption: General workflow for amide bond formation with this compound.
Deprotection of the Cbz Group
Following successful amide bond formation, the Cbz protecting group can be removed if a free amine is required for subsequent reactions. The most common method for Cbz deprotection is catalytic hydrogenolysis.
Protocol: Cbz Deprotection by Hydrogenolysis
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (Hydrogen gas balloon or H₂ generator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Preparation: Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add Pd/C (typically 10-20 mol% of palladium) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Coupling reagents like EDC and HATU are moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents for best results.
-
Side Reactions with EDC: The O-acylisourea intermediate formed with EDC can rearrange to an unreactive N-acylurea. Using NHS helps to minimize this side reaction by forming a more stable active ester.[6]
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the amine can be used to drive the reaction to completion, but this may complicate purification.
-
Base Selection: Use a non-nucleophilic base like DIPEA or TEA. Primary or secondary amine bases will compete in the coupling reaction.
-
pH Control (for aqueous reactions): When using EDC/sulfo-NHS in aqueous buffers, the activation step is most efficient at pH 4.5-6.0, while the subsequent coupling to the amine is more efficient at a physiological pH of 7.2-8.0.[9]
By following these detailed protocols and considering the key factors outlined, researchers can successfully utilize this compound for a wide range of bioconjugation and synthetic applications.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cbz-NH-PEG4-C2-acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG4-C2-acid is a valuable heterobifunctional linker utilized in solid-phase peptide synthesis (SPPS) for the development of complex biomolecules, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).[1][2] This discrete polyethylene (B3416737) glycol (dPEG®) linker features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic PEG4 spacer.[3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the distinct terminal functionalities allow for controlled, sequential conjugation to different molecules.[4][5]
These application notes provide detailed protocols for the incorporation of this compound into peptides on a solid support using standard Fmoc-based SPPS chemistry. Methodologies for coupling, monitoring, and cleavage are outlined to guide researchers in the successful synthesis of peptide-PEG conjugates.
Key Applications
The primary application of this compound in SPPS is the synthesis of molecules requiring a flexible, hydrophilic spacer. This includes:
-
PROTACs: The linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex for targeted protein degradation.[6]
-
Peptide-Drug Conjugates: The linker can be used to attach small molecule drugs to peptides, improving the drug's solubility and targeting capabilities.
-
Surface Modification: Peptides synthesized with this linker can be attached to surfaces or nanoparticles to enhance biocompatibility and accessibility for biological interactions.[7]
Experimental Protocols
Materials and Reagents
-
Resin: Amine-functionalized resin (e.g., Rink Amide resin, Sieber Amide resin) pre-swollen in N,N-Dimethylformamide (DMF).
-
This compound
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Monitoring Reagents:
-
Kaiser Test Kit (for primary amines)
-
Isatin Test (for secondary amines, if applicable)
-
Protocol 1: Coupling of this compound to Resin-Bound Peptide
This protocol describes the coupling of the carboxylic acid terminus of the linker to a free amine on the N-terminus of a peptide chain synthesized on a solid support.
Table 1: Reagent Quantities for Coupling Reaction
| Reagent | Equivalents (relative to resin loading) |
| Peptide-Resin (with free N-terminal amine) | 1.0 |
| This compound | 2.0 |
| HATU | 1.9 |
| DIEA | 4.0 |
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection of the peptide on the solid support, wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove residual piperidine.
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 eq) and HATU (1.9 eq) in DMF. Add DIEA (4.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated linker solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the free primary amine and completion of the coupling reaction. If the test is positive (blue beads), extend the reaction time for another 1-2 hours and re-test.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin). The resin is now ready for further modification or cleavage.
Protocol 2: On-Resin Cbz Deprotection (Optional)
The Cbz group is generally stable to the TFA cleavage conditions used in Fmoc-SPPS.[8] If the amine terminus of the PEG linker needs to be deprotected for further on-resin modification, catalytic hydrogenation can be performed. This procedure can be challenging on a solid support and requires careful optimization.
Procedure:
-
Resin Preparation: Swell the Cbz-protected peptide-PEG-resin in a suitable solvent such as DMF or a mixture of DMF/DCM.
-
Catalyst Addition: Add a palladium catalyst, such as Pd/C (10% by weight relative to the peptide-resin), to the resin slurry.
-
Hydrogenation: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) and then introduce hydrogen gas (H₂), typically via a balloon or a controlled flow system.
-
Reaction: Agitate the mixture at room temperature. The reaction time can vary significantly (from a few hours to overnight) and must be monitored closely.
-
Monitoring: Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by LC-MS to check for the removal of the Cbz group.
-
Washing: Once the deprotection is complete, carefully filter to remove the catalyst and wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage of the Peptide-PEG Conjugate from the Resin
This protocol is for the final cleavage of the synthesized peptide-PEG conjugate from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.
Procedure:
-
Resin Preparation: Wash the final peptide-PEG-resin with DCM (3 x 10 mL/g resin) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide-PEG conjugate should form.
-
Isolation: Centrifuge the ether suspension to pellet the precipitate. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying and Purification: Dry the crude product under vacuum. The peptide-PEG conjugate can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows
Experimental Workflow for Coupling this compound
Caption: Workflow for coupling this compound in SPPS.
General Workflow for PROTAC Synthesis using this compound
Caption: General workflow for PROTAC synthesis.
Data Presentation
Table 2: Representative Analytical Data for a Peptide-PEG Conjugate
| Analysis | Expected Result |
| LC-MS | A single major peak corresponding to the calculated molecular weight of the Cbz-protected peptide-PEG conjugate. |
| RP-HPLC Purity | >95% after purification. |
| ¹H NMR | Characteristic peaks corresponding to the peptide, the PEG linker, and the Cbz protecting group. |
Note: The actual data will be specific to the synthesized peptide sequence.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance- Inefficient activation- Aggregation of peptide chains | - Extend reaction time- Double couple (repeat the coupling step with fresh reagents)- Use a different coupling reagent (e.g., HBTU/HOBt)- Use a resin with better swelling properties (e.g., ChemMatrix®) |
| Low Cleavage Yield | - Incomplete cleavage from the resin- Precipitation issues | - Extend cleavage time to 3-4 hours- Ensure the use of fresh cleavage cocktail- Use a larger volume of cold ether for precipitation and ensure it is sufficiently cold. |
| Side Reactions during Cleavage | - Alkylation of sensitive residues (e.g., Trp, Cys) by carbocations from protecting groups. | - Ensure appropriate scavengers (e.g., TIS, EDT) are used in the cleavage cocktail, especially for peptides containing sensitive amino acids.[7] |
Conclusion
This compound is a versatile and effective linker for the solid-phase synthesis of modified peptides and other complex biomolecules. The protocols provided herein offer a comprehensive guide for its successful incorporation into a peptide chain. By following these methodologies and employing appropriate monitoring and purification techniques, researchers can reliably synthesize well-defined peptide-PEG conjugates for a wide range of applications in drug discovery and development.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for Bioconjugation using Cbz-NH-PEG4-C2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cbz-NH-PEG4-C2-acid in bioconjugation. This heterobifunctional linker is a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), offering a discrete polyethylene (B3416737) glycol (PEG) spacer to enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.
Introduction to this compound in Bioconjugation
This compound is a bifunctional linker featuring a carboxylic acid group for conjugation to primary amines and a carboxybenzyl (Cbz)-protected amine. The tetra-ethylene glycol (PEG4) spacer provides a hydrophilic and flexible bridge between the conjugated molecules, which can mitigate steric hindrance and reduce aggregation.[1] The Cbz protecting group is stable under various reaction conditions and can be selectively removed to reveal a primary amine for subsequent functionalization, enabling a modular and controlled approach to the synthesis of complex bioconjugates.[2][3]
Key Features and Applications:
-
Enhanced Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the conjugate, prolonging its circulation half-life.[4]
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules and prevent aggregation.[1][4]
-
Reduced Immunogenicity: PEGylation can shield the bioconjugate from the immune system, reducing the potential for an immune response.[1]
-
Controlled Synthesis: The orthogonal Cbz protecting group allows for a stepwise conjugation strategy, crucial for the synthesis of well-defined bioconjugates like PROTACs.[5]
-
Versatile Applications: This linker is suitable for conjugating a wide range of biomolecules, including antibodies, peptides, and small molecule drugs.
Bioconjugation Strategy Overview
The primary application of this compound involves the covalent linkage of a biomolecule containing a primary amine (e.g., lysine (B10760008) residues on an antibody) to another molecule of interest. The general workflow consists of two main stages:
-
Amide Bond Formation: The carboxylic acid moiety of the linker is activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated linker is then reacted with the primary amines on the target biomolecule to form a stable amide bond.
-
Cbz Group Deprotection (Optional): Following the initial conjugation, the Cbz group can be removed to expose a primary amine. This amine can then be used for the attachment of a second molecule, such as a cytotoxic payload in an ADC or an E3 ligase ligand in a PROTAC. The most common method for Cbz deprotection is catalytic hydrogenolysis.[3][6]
Quantitative Data and Characterization
The efficiency of bioconjugation reactions is highly dependent on the specific biomolecules and reaction conditions used. Therefore, optimization is crucial for achieving the desired degree of labeling and yield. While specific quantitative data for this compound is not extensively published, the following table provides a general overview of parameters to consider and typical ranges for similar PEGylated linkers.
| Parameter | Typical Range/Method | Purpose | Reference |
| Linker to Biomolecule Molar Ratio | 5:1 to 20:1 | To drive the reaction towards the desired degree of labeling. | [7] |
| EDC to Linker Molar Ratio | 1.5:1 to 5:1 | To ensure efficient activation of the carboxylic acid. | |
| NHS to Linker Molar Ratio | 1.2:1 to 2:1 | To stabilize the activated intermediate and improve reaction efficiency. | |
| Conjugation Efficiency | Variable (Optimization Required) | To determine the percentage of biomolecule that is successfully conjugated. | |
| Drug-to-Antibody Ratio (DAR) | 2-8 | A key parameter for ADCs, representing the average number of drug molecules per antibody. | [8] |
| Characterization Techniques | Mass Spectrometry (MS), SDS-PAGE, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC) | To confirm conjugation, determine the degree of labeling, and assess the purity and homogeneity of the final product. | [9] |
Experimental Protocols
Protocol for Activation of this compound and Conjugation to an Amine-Containing Biomolecule
This protocol describes the two-step, one-pot reaction for conjugating this compound to a protein (e.g., an antibody) via EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody in PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the tube.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Immediately add the activated Cbz-NH-PEG4-NHS ester solution to the biomolecule solution in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker to the biomolecule is a common starting point, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm an increase in molecular weight.
-
Use mass spectrometry to determine the precise mass of the conjugate and calculate the degree of labeling.
-
Employ SEC or HIC to assess the purity and aggregation of the final product.
-
Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the conjugated biomolecule.
Materials:
-
Cbz-protected bioconjugate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Suitable solvent (e.g., Methanol, Ethanol, or THF)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected bioconjugate in a suitable solvent.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the Cbz-protected molecule).
-
-
Hydrogenation:
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the deprotection by LC-MS or other suitable analytical methods.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected bioconjugate.
-
-
Purification:
-
Further purify the deprotected bioconjugate as needed using appropriate chromatographic techniques.
-
Visualizations
Caption: Structure of this compound linker.
Caption: General workflow for bioconjugation.
Caption: EDC/NHS reaction mechanism.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Cbz-NH-PEG4-C2-acid into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can improve a peptide's solubility, increase its hydrodynamic volume to reduce renal clearance, and shield it from proteolytic degradation, thereby extending its plasma half-life. Site-specific PEGylation is crucial for producing homogeneous conjugates with predictable and optimized pharmacological profiles.
This document provides detailed protocols for the incorporation of Cbz-NH-PEG4-C2-acid, a discrete PEG linker, into a peptide sequence during solid-phase peptide synthesis (SPPS). This compound features a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, allowing for its versatile integration at the N-terminus, C-terminus, or internally via an amino acid side chain. The Cbz protecting group is stable under standard Fmoc-based SPPS conditions and can be selectively removed using hydrogenolysis, offering an orthogonal protection strategy.
Chemical Structure of this compound
Systematic Name: 1-(Benzyloxycarbonylamino)-14-oxo-3,6,9-trioxa-13-azahexadecan-16-oic acid
Molecular Formula: C₁₉H₂₉NO₈
Molecular Weight: 399.44 g/mol
CAS Number: 756526-00-8
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is critical for efficient incorporation of the sterically demanding this compound. The following table summarizes the relative performance of common coupling reagents in SPPS.
| Coupling Reagent | Activation Time | Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| HBTU/DIPEA | ~2 min | 30-60 min | High | Low | One of the most common and reliable coupling reagents. |
| HATU/DIPEA | ~2 min | 30-60 min | Very High | Very Low | Generally more efficient than HBTU, especially for difficult couplings. |
| PyBOP/DIPEA | ~2 min | 30-60 min | High | Low | Similar in efficacy to HBTU. |
| DIC/Oxyma | ~5 min | 60-120 min | Moderate to High | Low | A carbodiimide-based method; Oxyma is a superior additive to HOBt. |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS). All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Materials and Reagents
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide resin for C-terminally amidated peptides, Wang resin for C-terminally free acid peptides)
-
This compound
-
Coupling Reagents: HBTU, HATU, PyBOP, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cbz Deprotection: Palladium on carbon (Pd/C, 10%), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), Methanol (MeOH) or Tetrahydrofuran (THF)
-
Cleavage Cocktail (for Rink Amide resin): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Analytical Instruments: HPLC, Mass Spectrometer
Protocol 1: N-Terminal Incorporation of this compound
This protocol describes the coupling of this compound to the free N-terminus of a resin-bound peptide.
Experimental Workflow for N-Terminal Incorporation
Caption: Workflow for N-terminal PEGylation of a peptide on solid support.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (2 eq.) with HBTU (1.95 eq.) and DIPEA (4 eq.) in DMF for 2 minutes.
-
Add the activation mixture to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test or a microcleavage and LC-MS analysis. If the coupling is incomplete, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Cbz Group Deprotection (Hydrogenolysis):
-
Wash the resin with MeOH (3x).
-
Suspend the resin in MeOH and add Pd/C (0.1 eq. by weight relative to the resin).
-
Bubble H₂ gas through the suspension for 2-4 hours or add ammonium formate (B1220265) (5 eq.) and stir at room temperature for 4-8 hours.
-
Caution: Pd/C is flammable. Handle with care.
-
Filter the resin to remove the catalyst and wash thoroughly with MeOH (3x), DMF (3x), and DCM (3x).
-
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Internal Incorporation of this compound via Lysine (B10760008) Side Chain
This protocol outlines the coupling of this compound to the ε-amino group of a lysine residue within the peptide sequence. This requires the use of an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH, during the peptide synthesis.
Experimental Workflow for Internal Incorporation
Caption: Workflow for internal PEGylation on a lysine side chain.
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Lys(Mtt)-OH at the desired position.
-
Selective Mtt Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 1% TFA in DCM (10 x 2 minutes).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound:
-
Pre-activate this compound (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF for 2 minutes.
-
Add the activation mixture to the resin and agitate for 4-6 hours.
-
Monitor the reaction completion.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Cbz Group Deprotection (Hydrogenolysis):
-
Wash the resin with THF (3x).
-
Suspend the resin in THF, add Pd/C (0.1 eq.), and expose to H₂ atmosphere for 2-4 hours.
-
Filter and wash the resin as described in Protocol 1.
-
-
Continue Peptide Synthesis: If necessary, continue with the synthesis of the remaining peptide sequence.
-
Cleavage and Purification: Cleave the peptide from the resin and purify as described in Protocol 1.
Protocol 3: C-Terminal Incorporation of this compound
This protocol is more complex and involves first attaching an amino-functionalized linker to the resin, followed by coupling this compound, deprotecting the Cbz group, and then proceeding with the peptide synthesis.
Logical Relationship for C-Terminal Incorporation
Application Notes and Protocols for Linking a Warhead to Cbz-NH-PEG4-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the covalent conjugation of a cytotoxic warhead to the bifunctional linker, Cbz-NH-PEG4-C2-acid. This protocol is designed for researchers in drug development, particularly those working on the synthesis of small molecule-drug conjugates (SMDCs) or other targeted therapeutic agents.[1][2] The methodology leverages the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the linker and a primary amine on the warhead.[3][4][5]
The this compound linker incorporates a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a terminal carboxylic acid for conjugation, and a carboxybenzyl (Cbz) protected amine. This protected amine can be deprotected in a subsequent step to allow for further conjugation, for example, to a targeting ligand. This protocol focuses on the initial step of linking the warhead to the carboxylic acid end of the linker.
Principle of the Reaction
The conjugation process is a two-step reaction designed to efficiently form a stable amide bond.[3][4]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][5]
-
Formation of a Semi-Stable NHS Ester: To improve the efficiency and control of the reaction by preventing hydrolysis of the unstable intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[3][5] This NHS ester has a longer half-life, allowing for a more efficient reaction with the amine-containing warhead.
-
Amide Bond Formation: The semi-stable NHS ester readily reacts with a primary amine on the warhead to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[3]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the conjugation, purification, and characterization of the Cbz-NH-PEG4-C2-Warhead conjugate.
Caption: Experimental workflow for the synthesis of the Cbz-NH-PEG4-C2-Warhead conjugate.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | >95% Purity |
| Amine-containing Warhead | >95% Purity |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | >98% Purity, stored desiccated at -20°C |
| N-hydroxysuccinimide (NHS) | >98% Purity, stored desiccated at room temperature |
| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | <50 ppm water |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | >99% Purity |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 (for aqueous reactions) |
| Coupling Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 (for aqueous reactions) |
| Reverse-Phase HPLC Column | C18 or C8 column |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Solvents for NMR | Deuterated Chloroform (CDCl3) or Deuterated DMSO (DMSO-d6) |
Experimental Protocol
This protocol assumes a starting scale of 0.1 mmol of this compound. Adjust volumes and amounts accordingly for different scales.
1. Reagent Preparation
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of reagents.
-
Allow EDC and NHS to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare stock solutions of this compound (1 equivalent) and the amine-containing warhead (1-1.2 equivalents) in anhydrous DMF or DCM.
2. Activation of this compound
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
In a separate vial, dissolve EDC (1.2 equivalents) in anhydrous DMF or DCM.
-
Slowly add the EDC solution to the linker/NHS mixture.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.[4] The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the activated linker.
3. Conjugation to the Amine-Containing Warhead
-
To the activated linker solution, add the amine-containing warhead (1-1.2 equivalents).
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[3]
-
Stir the reaction at room temperature for 2-16 hours.[3] The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.
4. Reaction Quenching (Optional)
-
If desired, the reaction can be quenched by adding a small amount of an amine-containing compound like ethanolamine (B43304) or glycine (B1666218) to react with any remaining activated linker.[4]
5. Purification of the Conjugate
-
The crude reaction mixture can be concentrated under reduced pressure to remove the solvent.
-
The resulting residue should be purified by reverse-phase high-performance liquid chromatography (HPLC).[6][7]
-
A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution from a C18 or C8 column.[7]
-
Collect fractions containing the desired product, which can be identified by monitoring the absorbance at a suitable wavelength.
-
The fractions containing the pure product should be pooled and lyophilized to obtain the final conjugate as a solid.
Characterization of the Conjugate
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a crucial technique for confirming the identity and purity of the final conjugate.[8]
| Parameter | Typical Conditions |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm and 254 nm |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
The expected mass of the conjugate should be observed in the mass spectrum. The purity can be estimated from the peak area in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the conjugate.[9][10][11] Both ¹H and ¹³C NMR spectra should be acquired. The spectra should show signals corresponding to the protons and carbons of both the linker and the warhead, and the formation of the amide bond can be confirmed by the appearance of a new amide proton signal and shifts in the signals of adjacent protons and carbons.[9][12]
Hypothetical Signaling Pathway for a Targeted Warhead Conjugate
The following diagram illustrates a generalized mechanism of action for a small molecule-drug conjugate where the Cbz-protected amine on the linker is later deprotected and attached to a targeting ligand.
References
- 1. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 8. biocompare.com [biocompare.com]
- 9. Small molecule-NMR | University of Gothenburg [gu.se]
- 10. azolifesciences.com [azolifesciences.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. news-medical.net [news-medical.net]
Application Note: A Step-by-Step Guide to the Synthesis of a PROTAC with a PEG4 Linker
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed, step-by-step protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) that incorporates a flexible tetraethylene glycol (PEG4) linker. The protocol outlines a modular, two-step synthetic strategy using common coupling chemistries.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for targeted protein degradation.[1][2][3] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically to induce the degradation of target proteins, offering potential for improved potency and prolonged pharmacodynamics.[4]
A PROTAC molecule is comprised of three key components:
-
A ligand for a target Protein of Interest (POI): This moiety selectively binds to the protein targeted for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This ligand recruits an E3 ligase, a component of the cellular machinery that tags proteins for destruction.[5][6][7] The vast majority of PROTACs utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[8][9][10]
-
A chemical linker: This flexible chain connects the two ligands. The linker's length and composition are critical for optimizing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[3]
Polyethylene glycol (PEG) chains are frequently used as linkers due to their ability to enhance aqueous solubility and cell permeability.[11][12] A PEG4 linker provides a flexible and hydrophilic spacer of optimal length for many target systems. This guide details a representative synthesis using an Amino-PEG4-acid linker to sequentially connect an E3 ligase ligand and a POI ligand via stable amide bonds.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between the target protein and an E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein molecule.[9]
Experimental Protocols
This protocol describes a two-step synthesis strategy based on sequential amide bond formation. The example uses a pomalidomide (B1683931) derivative as the CRBN E3 ligase ligand and a JQ1 derivative as the ligand for the BRD4 protein. The linker, Amino-PEG4-acid , serves as the bifunctional connector.[13]
Materials and Reagents
-
Pomalidomide-NH2 (or other amine-functionalized E3 ligase ligand)
-
JQ1-NH2 (or other amine-functionalized POI ligand)
-
Amino-PEG4-acid linker
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or HATU
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA) for HPLC
-
Acetonitrile (ACN) for HPLC
Synthetic Workflow
The synthesis is performed in two main stages:
-
Step 1: Coupling the E3 ligase ligand (Pomalidomide-NH₂) to the carboxylic acid end of the Amino-PEG4-acid linker.
-
Step 2: Coupling the POI ligand (JQ1-NH₂) to the newly formed Pomalidomide-PEG4-acid intermediate.
Protocol 1: Synthesis of Pomalidomide-PEG4-Acid Intermediate
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pomalidomide-NH₂ (1.0 eq).
-
Dissolve the Pomalidomide-NH₂ in anhydrous DMF.
-
In a separate flask, dissolve Amino-PEG4-acid (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the Amino-PEG4-acid solution dropwise to the Pomalidomide-NH₂ solution at room temperature.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude intermediate by flash column chromatography (silica gel, using a DCM/MeOH gradient) to obtain the pure Pomalidomide-PEG4-Acid.
Protocol 2: Synthesis of the Final PROTAC (Pomalidomide-PEG4-JQ1)
-
To a clean, dry round-bottom flask under an inert atmosphere, add the purified Pomalidomide-PEG4-Acid intermediate (1.0 eq).
-
Dissolve the intermediate in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add JQ1-NH₂ (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, the crude reaction mixture can be directly purified or subjected to an aqueous work-up as described in Protocol 1. For direct purification, dilute the DMF solution with a small amount of DMSO if needed for injection.
-
Purification: Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[14]
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.
Protocol 3: Characterization of the Final PROTAC
The identity, purity, and structure of the final PROTAC must be confirmed.
-
Purity Analysis: Analyze the final product using analytical HPLC-MS to confirm purity (typically >95%).
-
Identity Confirmation: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition. Mass spectrometry is a pivotal tool for validating PROTACs and studying the formation of the ternary complex.[15][16]
-
Structural Confirmation: Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[] The resulting spectra should contain characteristic peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG linker.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data for a typical PROTAC synthesis. Actual yields and reaction times may vary depending on the specific ligands and reaction conditions.
Table 1: Example Reagent Quantities for Final PROTAC Synthesis (Protocol 2)
| Reagent | MW ( g/mol ) | Equivalents | Amount (mg) | Moles (μmol) |
|---|---|---|---|---|
| Pomalidomide-PEG4-Acid | ~490.5 | 1.0 | 24.5 | 50 |
| JQ1-NH₂ | ~470.0 | 1.1 | 25.9 | 55 |
| PyBOP | 520.4 | 1.2 | 31.2 | 60 |
| DIPEA | 129.2 | 3.0 | 19.4 | 150 |
Table 2: Representative Synthesis and Characterization Data
| Parameter | Typical Value | Method |
|---|---|---|
| Intermediate Synthesis (Step 1) | ||
| Reaction Time | 6 hours | LC-MS |
| Isolated Yield | 60 - 80% | Gravimetric |
| Final PROTAC Synthesis (Step 2) | ||
| Reaction Time | 8 hours | LC-MS |
| Isolated Yield (Post-HPLC) | 30 - 50% | Gravimetric |
| Final Product Characterization | ||
| Purity | >95% | Analytical HPLC |
| Molecular Weight | Confirmed ± 5 ppm | HRMS |
| Structure | Confirmed | ¹H NMR, ¹³C NMR |
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbz-NH-PEG4-C2-acid Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG4-C2-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This heterobifunctional linker possesses a terminal carboxylic acid group and a carboxybenzyl (Cbz)-protected amine. The PEG4 spacer enhances aqueous solubility and provides a flexible chain length, while the functional groups allow for the covalent attachment of two different molecular entities.
The carboxylic acid moiety can be chemically activated to form a reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond. The Cbz protecting group on the other end of the linker is stable under mildly acidic and basic conditions, ensuring that the amine remains protected during the activation of the carboxylic acid.[4] This orthogonal protecting group strategy is crucial for the sequential and controlled synthesis of complex biomolecules, including PROTACs.[4]
This document provides detailed protocols for the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), and its subsequent conjugation to an amine-containing molecule.
Principle of Carboxylic Acid Activation
The activation of the carboxylic acid group of this compound with EDC and NHS is a two-step, one-pot reaction:
-
Formation of O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[5]
-
Formation of a semi-stable NHS ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve the efficiency of the reaction, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life in aqueous buffer, allowing for efficient conjugation to primary amines.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 399.44 g/mol | [MCE] |
| CAS Number | 756526-00-8 | [MCE] |
| Appearance | Liquid | [MCE] |
| Solubility | Soluble in DMSO, DMF | [BroadPharm] |
| Storage | -20°C, desiccated | [BroadPharm] |
Table 2: Recommended Reagent Molar Ratios for Activation and Conjugation
| Reagent | Molar Excess (relative to this compound) | Purpose |
| EDC | 1.5 - 2.0 equivalents | Activates the carboxylic acid |
| NHS (or sulfo-NHS) | 1.5 - 2.0 equivalents | Stabilizes the activated intermediate |
| Amine-containing molecule | 1.0 - 1.5 equivalents | Conjugates to the activated linker |
Note: These are starting recommendations and may require optimization for specific applications.
Table 3: Typical Reaction Conditions for Activation and Conjugation
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Solvent | Anhydrous DMF or DMSO | Aqueous buffer (e.g., PBS) or organic solvent |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 60 minutes | 2 - 12 hours |
Experimental Protocols
Protocol 1: Activation of this compound to form the NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS in an organic solvent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
Add NHS (1.5 equivalents) to the solution and stir until fully dissolved.
-
Add EDC·HCl (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 60 minutes.
-
The resulting solution containing the activated Cbz-NH-PEG4-C2-NHS ester is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated Cbz-NH-PEG4-C2-NHS Ester to an Amine-Containing Molecule
This protocol outlines the conjugation of the pre-activated Cbz-NH-PEG4-C2-NHS ester to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule).
Materials:
-
Solution of activated Cbz-NH-PEG4-C2-NHS ester (from Protocol 1)
-
Amine-containing molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Dissolve the amine-containing molecule (1.0-1.2 equivalents) in PBS (pH 7.4) or another appropriate buffer at a suitable concentration.
-
Slowly add the solution of activated Cbz-NH-PEG4-C2-NHS ester to the solution of the amine-containing molecule with gentle stirring. The final concentration of the organic solvent (DMF or DMSO) should ideally not exceed 10% (v/v) to avoid denaturation of proteins.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, quench any unreacted NHS ester by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the conjugate using a suitable method to remove unreacted linker, byproducts, and quenching reagents. For protein conjugates, dialysis or size-exclusion chromatography are commonly used. For small molecule conjugates, purification by HPLC may be necessary.
-
Characterize the final conjugate by methods such as mass spectrometry (MS) and/or NMR to confirm successful conjugation and purity.
Mandatory Visualizations
Caption: Experimental workflow for the activation of this compound and subsequent conjugation.
Caption: Role of the linker in PROTAC-mediated protein degradation.
References
Application Notes and Protocols for the Characterization of Cbz-NH-PEG4-C2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG4-C2-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] As a heterobifunctional linker, it possesses a carboxybenzyl (Cbz) protected amine at one terminus and a carboxylic acid at the other, enabling the covalent conjugation of two different molecular entities. The PEG4 moiety enhances solubility and provides a flexible spacer. Accurate characterization of this linker is critical to ensure the purity and structural integrity of the final PROTAC conjugate, which in turn affects its biological activity and pharmacokinetic properties.
These application notes provide detailed analytical methods for the comprehensive characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural and Physicochemical Properties
The structural and key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₉NO₈ | [2] |
| Molecular Weight | 399.44 g/mol | [2] |
| CAS Number | 756526-00-8 | [2] |
| Appearance | Colorless to light yellow oil/liquid | [3][4] |
| Solubility | Soluble in Methylene chloride, DMAC, DMSO | [2] |
| Purity (Typical) | > 98% | [2] |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound conjugates.
Experimental Protocols
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG chain, detection is typically performed at a lower wavelength to capture the absorbance of the Cbz group.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 214 nm and 254 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
Identity and Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the identity of the this compound conjugate by determining its molecular weight. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 100-1000 m/z |
Expected Mass Spectrometry Data:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 400.2017 |
| [M+Na]⁺ | 422.1836 |
| [M-H]⁻ | 398.1871 |
Predicted Fragmentation Pattern:
In positive ion mode, fragmentation is expected to occur at the carbamate (B1207046) and ether linkages.
References
Application Notes and Protocols for the Purification of PROTACs Containing Cbz-NH-PEG4-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The Cbz-NH-PEG4-C2-acid linker is a commonly utilized polyethylene (B3416737) glycol (PEG)-based linker in PROTAC design, offering a balance of solubility and length.
The purification of PROTACs presents unique challenges due to their often-complex structures, high molecular weight, and potential for instability. Achieving high purity is critical for accurate biological evaluation and preclinical development. This document provides detailed application notes and protocols for the purification of PROTACs containing the this compound linker, focusing on common chromatography techniques and analytical characterization methods.
Purification Strategies: An Overview
A multi-step purification strategy is often necessary to achieve the desired purity for PROTACs. The general workflow involves an initial crude purification to remove bulk impurities, followed by one or more high-resolution polishing steps. The choice of purification technique depends on the scale of the synthesis, the physicochemical properties of the PROTAC, and the nature of the impurities.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance metrics for the purification of PROTACs using different chromatographic techniques. The data presented is representative and may vary depending on the specific PROTAC molecule and optimization of the method.
| Purification Technique | Typical Purity Achieved | Typical Recovery | Throughput | Key Advantages |
| Flash Chromatography | 70-95% | 45-85%[2] | High (grams) | Fast, cost-effective for crude purification.[2] |
| Reversed-Phase HPLC (RP-HPLC) | >95% | 60-90%[3] | Low to Medium (mg to g) | High resolution, widely applicable.[4] |
| Supercritical Fluid Chromatography (SFC) | >99% | High | High (grams to kg)[5] | "Green" technique, fast, reduced solvent consumption.[5][6] |
| Chiral HPLC | >99% (enantiomeric excess) | Variable | Low (mg) | Separation of enantiomers. |
Experimental Protocols
Protocol 1: Crude Purification by Automated Flash Chromatography
Flash chromatography is an effective first-pass purification step to remove major impurities from the crude reaction mixture.
Materials:
-
Crude PROTAC powder
-
Silica (B1680970) gel or C18-functionalized silica gel cartridges
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Acetonitrile (ACN), Water (H₂O) with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) for reversed-phase.
-
Automated flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DCM or DMSO) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample under vacuum.
-
Column Selection: Choose a pre-packed silica gel column for normal-phase or a C18 column for reversed-phase chromatography based on the polarity of the PROTAC.
-
Method Development:
-
Normal-Phase: Start with a shallow gradient of a polar solvent (e.g., MeOH or EtOAc) in a non-polar solvent (e.g., Hexanes or DCM). A typical gradient could be 0-20% MeOH in DCM over 20 column volumes (CV).
-
Reversed-Phase: Use a gradient of an organic solvent (e.g., ACN or MeOH) in water, typically with an acidic modifier (0.1% TFA or FA). A representative gradient is 10-95% ACN in water over 15 CV.
-
-
Purification: Load the dried, adsorbed sample onto the column. Run the developed gradient method and collect fractions based on UV absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Fraction Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired product at the highest purity.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the partially purified PROTAC.
Representative Data:
| Parameter | Value |
| Crude Purity | ~40% |
| Post-Flash Purity | ~85% |
| Recovery | ~70% |
| Scale | 500 mg crude |
Protocol 2: High-Resolution Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
Preparative RP-HPLC is the most common method for achieving high purity of PROTACs.
Materials:
-
Partially purified PROTAC from flash chromatography or crude PROTAC
-
Preparative HPLC system with a UV detector
-
C18 or Phenyl-Hexyl preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size)
-
Mobile Phase A: HPLC-grade water + 0.1% TFA or FA
-
Mobile Phase B: HPLC-grade ACN + 0.1% TFA or FA
-
DMSO for sample dissolution
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a minimal amount of DMSO to create a concentrated stock solution.
-
Method Development (Analytical Scale): Develop a suitable gradient on an analytical C18 column to ensure good separation of the PROTAC from impurities. A typical gradient is 5-95% B over 30 minutes.
-
Scale-Up to Preparative:
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 3 column volumes.
-
Inject the concentrated sample onto the column.
-
Run the scaled-up gradient. The flow rate will depend on the column diameter (e.g., 20 mL/min for a 20 mm ID column).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified PROTAC as a solid.
Representative Data:
| Parameter | Value |
| Starting Purity | ~85% |
| Final Purity | >98% |
| Recovery | ~80% |
| Scale | 100 mg |
Protocol 3: Chiral Separation by HPLC
If the PROTAC is a racemic mixture and separation of enantiomers is required, chiral HPLC is employed.
Materials:
-
Purified racemic PROTAC
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, etc.)
-
Mobile phase: Typically a mixture of hexanes and an alcohol (e.g., isopropanol (B130326) or ethanol) for normal phase, or ACN/MeOH with additives for reversed-phase.
Procedure:
-
Column and Mobile Phase Screening: Screen different chiral columns and mobile phase compositions on an analytical scale to find a method that resolves the two enantiomers.
-
Method Optimization: Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5).
-
Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative chiral column.
-
Fraction Collection: Collect the separated enantiomer peaks in different fractions.
-
Enantiomeric Purity Analysis: Analyze the collected fractions on the analytical chiral column to determine the enantiomeric excess (ee) of each.
-
Concentration: Concentrate the fractions containing the pure enantiomers.
Representative Data:
| Parameter | Value |
| Starting Material | Racemic PROTAC |
| Final Product | Enantiomer 1 (>99% ee), Enantiomer 2 (>99% ee) |
| Resolution (Rs) | >2.0 |
Analytical Characterization
Accurate characterization of the purified PROTAC is essential to confirm its identity, purity, and integrity.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cbz-NH-PEG4-C2-acid in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cbz-NH-PEG4-C2-acid as a PROTAC® Linker
This compound is a bifunctional chemical linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins implicated in disease. This linker features a four-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and favorable pharmacokinetic properties to the resulting PROTAC molecule. The terminal carboxylic acid and the carbobenzyloxy (Cbz)-protected amine allow for a controlled, stepwise synthesis of the heterobifunctional PROTAC molecule.
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which hijacks the ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC (Hypothetical Example: BRD4-Degrader)
This protocol describes a two-step synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the E3 ligase Cereblon (CRBN).
Step 1: Amide Coupling of this compound with a CRBN Ligand (e.g., Pomalidomide Amine)
Caption: Synthesis of the Cbz-protected linker-CRBN ligand conjugate.
Materials:
-
This compound
-
Pomalidomide-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the pomalidomide-amine derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Cbz-protected linker-CRBN conjugate.
Step 2: Cbz-Deprotection and Amide Coupling with a BRD4 Ligand (e.g., JQ1-acid)
Caption: Final synthesis steps of the BRD4-targeting PROTAC.
Materials:
-
Cbz-protected linker-CRBN conjugate (from Step 1)
-
Palladium on carbon (10 wt%)
-
Methanol (MeOH)
-
JQ1-carboxylic acid derivative
-
HATU, DIPEA, Anhydrous DMF
Procedure:
-
Dissolve the Cbz-protected linker-CRBN conjugate in methanol.
-
Add palladium on carbon under a nitrogen atmosphere.
-
Hydrogenate the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected amine-linker-CRBN conjugate.
-
Dissolve the amine-linker-CRBN conjugate (1.0 eq) and the JQ1-carboxylic acid derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol determines the extent of target protein degradation in cells treated with the PROTAC.
Experimental Workflow:
Caption: Experimental workflow for Western Blot analysis.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing BRD4) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
Procedure:
-
Cell Engineering: Co-express the target protein (e.g., BRD4) fused to a NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to a HaloTag® in a suitable cell line.
-
Assay Setup: Plate the engineered cells. Add the HaloTag® NanoBRET™ 618 Ligand, followed by the PROTAC at various concentrations.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio to quantify ternary complex formation.
Data Presentation
The following tables present representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using the this compound linker.
Table 1: In Vitro Degradation of BRD4
| PROTAC Concentration | % BRD4 Remaining (Western Blot) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 0.1 nM | 95 ± 5 | \multirow{6}{}{25} | \multirow{6}{}{>90} |
| 1 nM | 80 ± 7 | ||
| 10 nM | 45 ± 6 | ||
| 100 nM | 15 ± 4 | ||
| 1 µM | <10 | ||
| 10 µM | <10 |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Table 2: Binding Affinities and Ternary Complex Formation
| Assay | Parameter | Value |
| Binary Binding | ||
| Isothermal Titration Calorimetry (ITC) | K_d (PROTAC to BRD4) | 150 nM |
| K_d (PROTAC to CRBN) | 2.5 µM | |
| Ternary Complex | ||
| NanoBRET™ | EC₅₀ (Ternary Complex Formation) | 50 nM |
| Cooperativity (α) | α | 5 |
K_d: Dissociation constant; EC₅₀: Half-maximal effective concentration.
Conclusion
The this compound linker is a versatile tool for the synthesis of PROTACs for targeted protein degradation. Its defined length and hydrophilic nature can contribute to favorable properties of the final PROTAC molecule. The protocols and representative data provided in these application notes serve as a guide for researchers in the design, synthesis, and evaluation of novel PROTACs for therapeutic and research applications. Optimization of the linker is often a critical step in developing a potent and selective protein degrader, and systematic studies involving linkers of varying lengths and compositions are encouraged.
Application Notes and Protocols for PEGylated Linkers in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylated Linkers in Targeted Therapies
Polyethylene glycol (PEG) linkers are increasingly pivotal in the design of targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs).[1][2] These flexible, hydrophilic spacers connect a targeting moiety, such as a monoclonal antibody, to a therapeutic payload. The incorporation of PEGylated linkers can significantly enhance the therapeutic index of a drug by improving its solubility, stability, and pharmacokinetic profile.[3][4] This leads to prolonged circulation times, reduced immunogenicity, and potentially higher drug-to-antibody ratios (DARs) without inducing aggregation.[3]
The versatility of PEG linker chemistry allows for the development of both cleavable and non-cleavable linkers, enabling tailored drug release mechanisms based on the specific therapeutic application.[5][6] Furthermore, the use of monodisperse PEG linkers, which have a single, defined molecular weight, ensures the production of homogeneous ADC products with reproducible characteristics.[3]
These application notes provide an overview of the key applications of PEGylated linkers in targeted therapies, supported by quantitative data and detailed experimental protocols for their synthesis, conjugation, and evaluation.
Core Applications of PEGylated Linkers
The unique properties of PEG make it an ideal component for linkers in various targeted therapy modalities:
-
Antibody-Drug Conjugates (ADCs): PEG linkers are widely used to connect potent cytotoxic drugs to monoclonal antibodies.[1] This enhances the water solubility of hydrophobic payloads, allowing for higher drug loading without causing aggregation of the ADC.[3] PEGylation also shields the payload from the surrounding environment, improving the stability of the conjugate in circulation.[7][8] Two notable examples of approved ADCs that utilize PEG linkers are Trodelvy® (sacituzumab govitecan) and Zynlonta® (loncastuximab tesirine).[9][10]
-
Protein-Drug Conjugates: Similar to ADCs, PEGylated linkers are used to improve the properties of therapeutic proteins and enzymes.[6] PEGylation can protect these biologics from degradation, extend their half-life, and reduce their immunogenicity.[6]
-
Nanoparticle-Based Drug Delivery: PEGylation of nanoparticles helps to prevent their recognition and clearance by the immune system, thereby prolonging their circulation time and enhancing their accumulation in tumor tissues.[4]
Quantitative Impact of PEGylated Linkers
The length and structure of the PEG linker have a significant impact on the performance of targeted therapies. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | ADC Model | Animal Model | Key Pharmacokinetic Parameter | Observation | Reference(s) |
| PEG2, PEG4 | MMAE-based ADC | Rat | Clearance | Faster clearance, shorter half-life | [5] |
| PEG8, PEG12 | MMAE-based ADC | Rat | Clearance | Slower clearance, longer half-life (plateau effect observed) | [5][11] |
| PEG24 | MMAE-based ADC | Rat | Clearance | Significantly prolonged half-life | [5] |
| 4 kDa | Affibody-MMAE | Mouse | Half-life | 2.5-fold increase in half-life compared to no PEG | [7] |
| 10 kDa | Affibody-MMAE | Mouse | Half-life | 11.2-fold increase in half-life compared to no PEG | [7] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length | ADC Model | Cell Line | IC50 (nM) | Observation | Reference(s) |
| No PEG | Affibody-MMAE | NCI-N87 (HER2-positive) | ~4.0 | High cytotoxicity | [7] |
| 4 kDa | Affibody-MMAE | NCI-N87 (HER2-positive) | ~18 | 4.5-fold reduction in cytotoxicity | [7] |
| 10 kDa | Affibody-MMAE | NCI-N87 (HER2-positive) | ~88 | 22-fold reduction in cytotoxicity | [7] |
| PEG2, PEG4 | MMAE-based ADC | L540cy | Not specified | Higher in vitro potency | [5] |
| PEG8, PEG12, PEG24 | MMAE-based ADC | L540cy | Not specified | Moderate impact on in vitro potency | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PEGylated linkers in targeted therapies.
Caption: Mechanism of action of a PEGylated Antibody-Drug Conjugate.
Caption: A typical experimental workflow for evaluating ADC performance.
Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (NHS-PEG-Maleimide)
This protocol describes the synthesis of a common heterobifunctional PEG linker used for conjugating a drug to an antibody.
Materials:
-
α-amino-ω-hydroxyl PEG
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Maleic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of NHS-activated PEG:
-
Dissolve α-amino-ω-hydroxyl PEG and DSC (1.2 equivalents) in anhydrous DCM.
-
Add TEA (2.0 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain NHS-O-PEG-OH.
-
-
Synthesis of Maleimide-PEG-NHS:
-
Dissolve NHS-O-PEG-OH and maleic anhydride (1.5 equivalents) in anhydrous DCM.
-
Add TEA (2.2 equivalents) and stir at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is then reacted with a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate) to form the maleimide (B117702) ring.
-
Purify the final product, NHS-PEG-Maleimide, by precipitation in cold diethyl ether or by column chromatography.
-
Characterization:
-
Confirm the structure and purity of the synthesized linker using ¹H NMR and mass spectrometry.
Protocol 2: Site-Specific PEGylation of an Antibody via Engineered Cysteine Residues
This protocol outlines the steps for site-specific conjugation of a PEG-maleimide linker to an antibody with engineered cysteine residues.
Materials:
-
Antibody with engineered cysteine residue(s)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
NHS-PEG-Maleimide linker
-
Phosphate-buffered saline (PBS), pH 7.2
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the engineered cysteine thiols.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into PBS, pH 7.2, using a desalting column according to the manufacturer's instructions.
-
-
PEGylation Reaction:
-
Purification of the PEGylated Antibody:
-
Remove unreacted PEG linker and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization:
-
SDS-PAGE: Analyze the purified PEGylated antibody by non-reducing SDS-PAGE to confirm the increase in molecular weight corresponding to PEGylation.
-
HIC-HPLC: Determine the drug-to-antibody ratio (DAR) and the distribution of different PEGylated species using HIC-HPLC.[3][]
-
Mass Spectrometry: Confirm the identity and homogeneity of the PEGylated antibody by mass spectrometry.[6][7]
Protocol 3: In Vitro Plasma Stability Assay of a PEGylated ADC
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release.[2][14][15]
Materials:
-
PEGylated ADC
-
Human, mouse, or rat plasma
-
PBS, pH 7.4
-
Protein A or Protein G magnetic beads
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the PEGylated ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[2]
-
Include a control sample of the ADC incubated in PBS.
-
-
Time Points:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).[2]
-
-
ADC Capture:
-
At each time point, capture the ADC from the plasma sample using Protein A or Protein G magnetic beads.
-
-
Analysis:
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.[14]
-
Data Analysis:
-
Plot the average DAR as a function of time to assess the stability of the ADC in plasma. A significant decrease in DAR over time indicates linker instability.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PEGylated ADC in a mouse xenograft model.[16][17][18]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human tumor cell line that expresses the target antigen
-
PEGylated ADC
-
Vehicle control (e.g., sterile saline or PBS)
-
Matrigel (optional)
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (typically 1-10 million cells in 100-200 µL of media, with or without Matrigel) into the flank of each mouse.[16]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).[8]
-
-
Treatment Administration:
-
Administer the PEGylated ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
The dosing schedule (e.g., once weekly for three weeks) will depend on the pharmacokinetic properties of the ADC.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or when the animals show signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the PEGylated ADC.
Conclusion
PEGylated linkers are a powerful tool in the development of targeted therapies, offering numerous advantages in terms of drug delivery, stability, and pharmacokinetics. The strategic selection of PEG linker length, architecture (linear vs. branched), and cleavage properties is crucial for optimizing the therapeutic performance of these complex biologics. The protocols and data presented in these application notes provide a foundation for the rational design and evaluation of novel targeted therapies utilizing PEGylated linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Cbz-NH-PEG4-C2-acid
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), encountering low yields can be a significant impediment to progress. This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common issues when using the Cbz-NH-PEG4-C2-acid linker, a popular building block in PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the amide coupling step involving this compound?
A1: The yield for the amide coupling step can vary significantly based on the specific substrates (the warhead or E3 ligase ligand) and the reaction conditions employed. Generally, for amide bond formation in PROTAC synthesis, yields can range from 30% to over 90%.[1] When coupling a relatively straightforward amine to this compound, a yield in the higher end of this range would be expected under optimized conditions. However, if the amine is sterically hindered or electronically deactivated, lower yields are more likely.
Q2: How can I confirm that the this compound is of sufficient quality?
A2: The quality of the linker is critical for a successful synthesis. You should verify the purity of the this compound using techniques like NMR and mass spectrometry to ensure it meets the supplier's specifications. The presence of impurities can significantly inhibit the reaction. Also, ensure the linker has been stored correctly, typically at -20°C and protected from moisture, as PEG-containing compounds can be hygroscopic.
Q3: My reaction seems to stall and never goes to completion. What could be the cause?
A3: Incomplete reactions are a common source of low yields. Several factors could be at play:
-
Insufficient Reagent Equivalents: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagents and the amine component.[1]
-
Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for all substrates. Screening different reagents such as HATU, HBTU, or EDC/Oxyma may be necessary.
-
Reaction Time and Temperature: Some amide couplings can be slow. Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed, which could take from a few hours to overnight.[1] Gentle heating (e.g., to 40-50 °C) might be necessary, but this should be done with caution to avoid side reactions.[1]
Q4: I seem to lose a significant amount of my product during purification. What can I do to improve recovery?
A4: Product loss during purification is a frequent issue, especially with polar, PEG-containing PROTACs.
-
Chromatography Optimization: For flash chromatography, if your compound is highly polar, it may adhere strongly to silica (B1680970) gel. Consider using a different stationary phase like alumina (B75360) or reverse-phase silica. Adding modifiers to your eluent, such as a small amount of methanol (B129727) or triethylamine (B128534) (for basic compounds), can also improve recovery.
-
Aqueous Workup Losses: The PEG chain increases water solubility. During aqueous workups, your product might be partitioning into the aqueous layer. To minimize this, use brine to wash organic layers and consider back-extracting the aqueous layers with a more polar organic solvent.
-
Product Instability: If your PROTAC is sensitive to acid, for instance, if it contains acid-labile protecting groups, avoid using acidic buffer systems during HPLC purification. Opt for neutral pH buffers. Also, minimize the time your compound spends on the column.[1]
Troubleshooting Guide
Low yields in your PROTAC synthesis can be systematically diagnosed. The following sections break down the common problem areas and provide actionable solutions.
Problem Area 1: Incomplete Amide Coupling Reaction
If you observe a significant amount of unreacted starting material (this compound or your amine-containing fragment) by LC-MS analysis of the crude reaction mixture, the issue likely lies in the coupling step.
| Potential Cause | Recommended Action |
| Suboptimal Coupling Reagents | Screen alternative coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] |
| Insufficient Reagent Equivalents | Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess.[1] |
| Inadequate Reaction Time | Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed (can be from a few hours to overnight).[1] |
| Low Reaction Temperature | Gently heat the reaction (e.g., to 40-50 °C), but monitor for potential side reactions.[1] |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Screen different anhydrous solvents if necessary. |
| Steric Hindrance | If one of the coupling partners is sterically bulky, consider a longer reaction time, elevated temperature, or a more potent coupling reagent. A longer, more flexible linker might be needed if steric clash is significant. |
Problem Area 2: Significant Product Loss During Purification
If the crude reaction analysis shows good conversion to the desired product, but the isolated yield is low, the problem is likely in your workup and purification strategy.
| Potential Cause | Recommended Action |
| Poor Solubility of PROTAC | For flash chromatography, explore a wider range of solvent polarities. For HPLC, optimize the mobile phase composition and gradient. |
| Product Adhesion to Silica Gel | Consider using alumina or reverse-phase silica. Add modifiers like methanol or triethylamine to the eluent to reduce tailing. |
| Product Degradation on Column | If the PROTAC is acid-sensitive, use neutral pH buffers for preparative HPLC. Minimize the time on the column and consider running the purification at a lower temperature.[1] |
| Loss During Aqueous Workup | Due to the hydrophilicity of the PEG linker, minimize aqueous washes or back-extract the aqueous phase with a suitable organic solvent. |
Experimental Protocols
Below are generalized protocols for the key steps in a PROTAC synthesis involving this compound. These should be optimized for your specific substrates.
Protocol 1: Amide Coupling of this compound with an Amine-containing Molecule
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add a coupling reagent such as HATU (1.2 eq) followed by a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Cbz Deprotection
-
Preparation: Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for PROTAC synthesis using this compound.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
References
Navigating Solubility Challenges with Cbz-NH-PEG4-C2-acid Conjugates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Cbz-NH-PEG4-C2-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound and its conjugates?
A1: The this compound linker itself is generally soluble in a range of organic solvents due to the presence of the polyethylene (B3416737) glycol (PEG) chain. However, the solubility of the final conjugate is highly dependent on the properties of the molecule it is attached to (e.g., a peptide or a small molecule). The hydrophobic nature of the carbobenzyloxy (Cbz) protecting group can sometimes counteract the solubilizing effect of the PEG4 chain, particularly when conjugated to a hydrophobic molecule.
Q2: I've synthesized my this compound conjugate, and it has precipitated out of the reaction mixture. What should I do?
A2: This is a common issue, especially if the purification process involves a solvent in which the conjugate is poorly soluble. The first step is to isolate the precipitate by centrifugation. Then, proceed with a systematic solubility test on a small aliquot of the dried precipitate to identify a suitable solvent system for redissolving and further purification or use.
Q3: My purified, lyophilized this compound conjugate won't dissolve in my aqueous buffer (e.g., PBS). What are my options?
A3: Direct dissolution in aqueous buffers can be challenging for these conjugates, especially if the conjugated molecule is hydrophobic. The recommended approach is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add this stock solution to your aqueous buffer with gentle vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect downstream applications.
Q4: Can I use sonication or heating to improve the solubility of my conjugate?
A4: Yes, both sonication and gentle heating can be effective methods to aid dissolution.[1][2] Use a water bath sonicator for short intervals to avoid excessive heating. If you choose to heat the sample, do so gently (e.g., 30-40°C) and for a limited time to prevent potential degradation of your conjugate. Always inspect the solution for any signs of degradation after these treatments.
Q5: How does pH affect the solubility of my this compound conjugate?
A5: The pH of the solution can significantly influence the solubility of your conjugate, primarily due to the terminal carboxylic acid group on the PEG linker and any ionizable groups on your conjugated molecule. The carboxylic acid will be deprotonated and more soluble at a pH above its pKa (typically around 4.5). Therefore, adjusting the pH of your buffer to be slightly basic (e.g., pH 7.4-8.5) can improve solubility. However, the overall effect will depend on the net charge of the entire conjugate.
Troubleshooting Guide
Issue 1: Precipitate formation during work-up or after purification.
-
Possible Cause: The solvent used during extraction, precipitation, or final reconstitution is not suitable for the conjugate.
-
Solution:
-
Isolate the precipitate by centrifugation.
-
Perform a systematic solubility test on a small aliquot of the precipitate using a range of solvents (see Data Presentation section for examples).
-
Once a suitable solvent is identified, dissolve the bulk of the precipitate in that solvent.
-
If an aqueous buffer is required for the final application, use the co-solvent method described in A3 of the FAQs.
-
Issue 2: The conjugate solution is hazy or forms a suspension.
-
Possible Cause: The conjugate is not fully dissolved or is forming aggregates.
-
Solution:
-
Try gentle vortexing or sonication in a water bath for 5-10 minutes.
-
If the solution remains hazy, consider filtering it through a 0.22 µm syringe filter to remove any undissolved particulates, but be aware that this may reduce the concentration of your conjugate if the insolubility is widespread.
-
Re-evaluate the solvent system. It may be necessary to increase the proportion of organic co-solvent or try a different co-solvent.
-
Issue 3: The conjugate precipitates when the organic stock solution is added to an aqueous buffer.
-
Possible Cause: The final concentration of the conjugate in the aqueous buffer is above its solubility limit, or the sudden change in solvent polarity is causing it to crash out.
-
Solution:
-
Add the organic stock solution to the aqueous buffer very slowly, drop-wise, while vigorously vortexing the buffer.
-
Try a lower final concentration of the conjugate.
-
Increase the volume of the aqueous buffer to ensure the organic co-solvent is highly diluted.
-
Consider using a buffer with a different pH that may favor the solubility of your specific conjugate.
-
Data Presentation
The following tables provide an overview of the general solubility of this compound conjugates with hypothetical peptides of varying properties. These are illustrative examples, and actual solubility should be determined experimentally.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Observations |
| Dichloromethane (DCM) | High | Readily dissolves. |
| Dimethylformamide (DMF) | High | Readily dissolves. |
| Dimethyl sulfoxide (DMSO) | High | Readily dissolves. |
| Water | Low | Generally insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Insoluble. |
Table 2: Illustrative Solubility of Hypothetical this compound-Peptide Conjugates
| Conjugate Type | Peptide Sequence (Example) | Recommended Initial Solvent | Aqueous Buffer Compatibility (with co-solvent) |
| Hydrophobic Peptide | H-Val-Phe-Ala-Leu-Ile-Pro-Gly-OH | DMSO or DMF | Limited, may precipitate at low % DMSO. |
| Hydrophilic Peptide | H-Arg-Lys-Asp-Ser-Glu-Gly-His-OH | Water with pH adjustment or DMSO | Good, stable in solution with <5% DMSO. |
| Amphipathic Peptide | H-Val-Lys-Leu-Asp-Phe-Arg-Gly-OH | DMSO | Moderate, requires careful titration into buffer. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
-
Aliquot approximately 1 mg of your lyophilized this compound conjugate into several microcentrifuge tubes.
-
To the first tube, add 100 µL of deionized water. Vortex for 1 minute.
-
If the conjugate does not dissolve, add 100 µL of PBS (pH 7.4) to the second tube and vortex.
-
If still insoluble, add 100 µL of DMSO to a fresh tube and vortex.
-
Continue this process with other organic solvents such as DMF, methanol, and acetonitrile.
-
Observe and record the solubility in each solvent.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent
-
Dissolve the this compound conjugate in the minimum required volume of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Place the desired volume of your target aqueous buffer in a larger tube on a vortex mixer set to a medium speed.
-
Slowly, add the DMSO stock solution drop-wise to the vortexing buffer.
-
Continue to vortex for an additional 1-2 minutes after all the stock solution has been added.
-
Visually inspect the solution for any signs of precipitation.
Visualizations
Caption: Workflow for solubilizing this compound conjugates.
Caption: Key factors affecting the solubility of the conjugates.
References
Optimizing PROTAC Linker Length for Ternary Complex Formation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length for efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends. The linker's fundamental role is to bridge the target protein and the E3 ligase, bringing them into close proximity to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). This proximity is crucial for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.
Q2: Is there a universal optimal linker length for all PROTACs?
No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited.[1] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some protein targets, a minimum linker length is required to observe any degradation at all. For instance, in studies targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[1][2] Therefore, it is critical to experimentally screen a library of PROTACs with varying linker lengths to determine the optimal length for a specific system.
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a pivotal role in a PROTAC's overall performance by influencing its physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3]
-
Solubility: Incorporating polar functional groups, like the ether oxygens found in polyethylene (B3416737) glycol (PEG) linkers, can enhance the aqueous solubility of a PROTAC molecule.[3]
-
Cell Permeability: The linker contributes significantly to properties like the number of rotatable bonds and the polar surface area, which can be adjusted to improve the ability of the often-large PROTAC molecule to cross the cell membrane.[3]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with more rigid structures, such as those containing piperazine (B1678402) or phenyl groups, can improve metabolic stability, which is a key consideration for in vivo applications.[3]
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This results in a characteristic bell-shaped dose-response curve.[4] The effect arises because at excessive concentrations, the PROTAC is more likely to form binary complexes (either Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[4]
Linker optimization can mitigate the hook effect by enhancing the stability of the ternary complex through positive cooperativity. A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, making the formation of the ternary complex more energetically favorable than the formation of binary complexes.[4]
Q5: My PROTAC binds to the target protein and the E3 ligase in binary assays but doesn't induce degradation. What are the potential linker-related issues?
This is a common challenge that often points to issues with the formation of a productive ternary complex. Several linker-related factors could be at play:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long or overly flexible might lead to the formation of non-productive ternary complexes where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within the E3 ligase's reach.
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[3]
Troubleshooting Guides
Issue 1: Weak or No Target Degradation
Symptoms: Western blot analysis shows minimal or no reduction in the target protein levels after treatment with the PROTAC, despite confirmation of binary binding to both the target and the E3 ligase.
Possible Linker-Related Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[3] 2. Modify Linker Composition: Experiment with both flexible (e.g., alkyl, PEG chains) and rigid (e.g., containing phenyl, piperazine, or alkyne groups) linkers to find a composition that favors a productive ternary complex conformation.[3] 3. Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex in vitro. |
| Poor Cell Permeability | 1. Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility, while other modifications can impact permeability. 2. Cellular Target Engagement Assays: Confirm that the PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[3] |
| Suboptimal Linker Attachment Points | 1. Re-evaluate Attachment Points: If feasible, synthesize PROTACs with the linker connected to different solvent-exposed positions on the warhead and the E3 ligase ligand. Computational modeling can aid in identifying suitable attachment points that are less likely to disrupt binding. |
Troubleshooting Workflow for Weak or No Degradation
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Issue 2: The "Hook Effect"
Symptom: The dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations.
Possible Linker-Related Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | 1. Confirm the Hook Effect: Perform a wide dose-response experiment with at least 8-10 concentrations and half-log dilutions to fully characterize the bell-shaped curve.[4] 2. Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the binding of the first protein enhances the affinity for the second, can mitigate the hook effect. Linker optimization is key to achieving this. 3. Systematic Linker Modification: As with weak degradation, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity. |
| Suboptimal Linker Design | 1. Biophysical Measurement of Cooperativity: Use techniques like SPR to quantify the cooperativity of your PROTACs. This will provide a quantitative measure of the stability of the ternary complex relative to the binary complexes. |
Data Presentation: Impact of Linker Length and Composition on Degradation
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy (DC50 and Dmax).
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| This synthesized data focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.[5] |
Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | PEG | ~11 | >1000 | <10 | CRBN | Mino |
| PROTAC 2 | PEG | ~18 | 2.2 | 97 | CRBN | Mino |
| PROTAC 3 | PEG | ~25 | 1-40 | >90 | CRBN | Ramos |
| Data synthesized from published literature on pomalidomide-based PROTACs targeting BTK.[2][6][7] |
Table 3: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl/Ether | 7 | No degradation | ~0 |
| PROTAC B | Alkyl/Ether | 12 | Submicromolar | >80 |
| PROTAC C | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC D | Alkyl/Ether | 29 | 292 | 76 |
| Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.[2] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[8]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for Western blot analysis of PROTAC-mediated protein degradation.
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time detection and characterization of ternary complex formation in a physiological cellular environment.[9]
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).[9]
-
Incubate the transfected cells for 24-48 hours.
-
-
Ligand Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
Add a serial dilution of the PROTAC to the cells. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[9]
-
-
Substrate Addition and Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[9]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.[9]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful tool to confirm that a PROTAC is binding to its intended target within the complex environment of a cell.[10][11]
Protocol:
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations or with a vehicle control.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of different temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that it is binding to and stabilizing the target protein.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of binary and ternary complexes.[12][13]
Protocol:
-
Chip Preparation:
-
Immobilize one of the proteins, typically the E3 ligase (e.g., VCB complex: VHL, Elongin B, and Elongin C), onto the surface of a sensor chip.[12]
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kon, koff) and affinity (KD) of the binary PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the target protein and flow the PROTAC over to determine the kinetics and affinity of the binary PROTAC-target interaction.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[14]
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic and affinity parameters for ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity. A value of α > 1 indicates positive cooperativity.[14]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events, providing thermodynamic data (affinity, enthalpy, and stoichiometry) for the formation of the ternary complex.
Protocol:
-
Sample Preparation:
-
Prepare purified solutions of the target protein, the E3 ligase, and the PROTAC in the same dialysis buffer to minimize heat of dilution effects.
-
-
Experiment Setup:
-
Typically, the E3 ligase is placed in the ITC cell, and a pre-incubated mixture of the target protein and the PROTAC is loaded into the syringe for titration.
-
-
Titration:
-
Inject small aliquots of the syringe solution into the cell and measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of the titrant. Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation.
-
References
- 1. pelagobio.com [pelagobio.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid side reactions during Cbz deprotection
Welcome to the technical support center for Cbz (Carboxybenzyl) group deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a Cbz protecting group?
The most prevalent method for Cbz deprotection is catalytic hydrogenolysis, which involves a palladium catalyst (commonly Pd/C) and a hydrogen source.[1] Alternative methods include:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or triethylsilane, in place of hydrogen gas.[1]
-
Acid-Mediated Deprotection: Reagents like hydrogen bromide in acetic acid (HBr/HOAc), isopropanol (B130326) hydrochloride (IPA·HCl), or aluminum chloride in hexafluoroisopropanol (AlCl3/HFIP) can be used.[1][2][3]
-
Nucleophilic Deprotection: A nucleophilic approach using reagents like 2-mercaptoethanol (B42355) can be employed for substrates with sensitive functionalities.[1][4]
Q2: What are the typical side reactions observed during Cbz deprotection?
Common side reactions include:
-
Incomplete reaction: The deprotection may be sluggish or not go to completion.
-
Reduction of other functional groups: Standard catalytic hydrogenation can also reduce sensitive groups like double bonds, nitro groups, or aryl halides.[1][5]
-
N-benzyl tertiary amine formation: This can occur during catalytic hydrogenolysis if there is an insufficient hydrogen source.[3]
-
Alkylation of the product amine: Using methanol (B129727) as a solvent in the presence of Pd/C and H2 can lead to methylation of the deprotected amine.[6]
-
Racemization: While more common during the Cbz protection step under basic conditions, harsh deprotection conditions can also pose a risk to chiral centers.[3]
-
Catalyst poisoning: Sulfur or phosphorus-containing functional groups can deactivate the palladium catalyst.[1]
Q3: How can I choose the best Cbz deprotection method for my substrate?
The choice of method depends on the functional groups present in your molecule.
-
For simple substrates without other reducible groups, catalytic hydrogenation (H2, Pd/C) is often the first choice due to its efficiency.
-
If your molecule contains double bonds, nitro groups, or aryl halides, catalytic transfer hydrogenation or acid-mediated deprotection are generally preferred to avoid unwanted reductions.[1][5]
-
For substrates that are sensitive to both reduction and acidic conditions, nucleophilic deprotection offers a mild alternative.[4][5]
Below is a decision-making workflow to help you select an appropriate deprotection strategy.
Troubleshooting Guides
Problem 1: My Cbz deprotection using catalytic hydrogenation (H2, Pd/C) is sluggish or incomplete.
| Possible Cause | Troubleshooting Suggestion | Explanation |
| Catalyst Inactivity | Use a fresh batch of Pd/C catalyst. For stubborn cases, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] | The catalyst may be old or have lost its activity. Pearlman's catalyst is known to be more potent for hydrogenolysis. |
| Catalyst Poisoning | Increase the catalyst loading. If the substrate contains sulfur or phosphorus, consider an alternative, non-hydrogenation-based deprotection method.[1] | Sulfur or phosphorus-containing compounds can irreversibly bind to the palladium surface, rendering it inactive. |
| Poor Solubility | Experiment with different solvent systems or solvent mixtures to improve the solubility of the starting material.[1] | The substrate must be in solution to effectively interact with the solid catalyst. |
| Product Inhibition | Perform the reaction in an acidic solvent like acetic acid.[1] | The product amine can coordinate to the palladium catalyst and inhibit its activity. Protonating the amine with an acid prevents this coordination. |
| Insufficient Hydrogen | Ensure a sufficient and continuous supply of hydrogen gas. For transfer hydrogenation, ensure an adequate amount of the hydrogen donor is used. | An insufficient hydrogen source can lead to incomplete reduction and the formation of N-benzyl tertiary amine side products.[3] |
Problem 2: I am observing the reduction of other functional groups (e.g., double bonds, nitro groups) during Cbz deprotection.
| Troubleshooting Strategy | Description | Benefit |
| Catalytic Transfer Hydrogenation | Use a hydrogen donor like ammonium formate or triethylsilane with Pd/C.[1] | This method is often milder and can offer better chemoselectivity compared to using hydrogen gas.[1] |
| Acid-Mediated Deprotection | Employ reagents such as AlCl3 in HFIP. | This method avoids the use of hydrogen gas and pyrophoric reagents and shows good tolerance for sensitive functional groups like nitro, nitriles, halogens, and double bonds.[2] |
| Nucleophilic Deprotection | Use a protocol with 2-mercaptoethanol and potassium phosphate (B84403) in N,N-dimethylacetamide.[1][4] | This approach is compatible with sensitive functionalities and avoids both hydrogenation and harsh acidic conditions.[4] |
Quantitative Data Summary
| Deprotection Method | Reagents | Solvent | Temperature | Reaction Time | Key Advantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | MeOH, EtOH, EtOAc | Room Temp | 1 - 72 h | High efficiency for simple substrates. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | MeOH, DMF | Room Temp | 0.5 - 2 h | Rapid, mild, avoids H₂ gas, often more selective.[1] |
| Acid-Mediated (AlCl₃/HFIP) | AlCl₃, HFIP | HFIP | Room Temp | 2 - 16 h | Metal-free, tolerates reducible groups.[2] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMA | 75 °C | Not specified | Superior for substrates with sensitive functionalities.[4] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
-
Preparation: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[1]
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[1] The catalyst can be pyrophoric and should be handled with care.
-
Hydrogenation: Securely seal the flask and purge the atmosphere with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times. A hydrogen balloon is often sufficient for atmospheric pressure reactions.[1] For more challenging substrates, a Parr hydrogenator may be used at higher pressures.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate, containing the deprotected amine, can then be concentrated under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing the 'Hook Effect' with PEG-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyethylene (B3416737) glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs). Our focus is to help you understand and manage the 'hook effect,' a common experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PEG-based PROTACs?
A1: The "hook effect" is a phenomenon observed during in vitro and in-cell experiments where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][2] Instead of observing a plateau of maximum protein degradation at high doses, the degradation level paradoxically declines. This effect is a critical consideration for all PROTACs, including those with PEG linkers.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[3][4] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] However, at high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of "Target Protein-PROTAC" and "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4]
Q3: How do PEG linkers specifically influence the hook effect?
A3: The length, flexibility, and physicochemical properties of the PEG linker can significantly influence the hook effect.[5]
-
Linker Length: The optimal PEG linker length is crucial for productive ternary complex formation. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[5] Systematic variation of PEG linker length is a key strategy to mitigate the hook effect.
-
Physicochemical Properties: PEG linkers increase the hydrophilicity and often the solubility of PROTAC molecules.[6] However, longer PEG chains also increase the molecular weight, which can negatively impact cell permeability.[5] This interplay affects the intracellular concentration of the PROTAC, which is a key determinant of the hook effect.
-
Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other.[4] This stabilizes the ternary complex over the binary complexes and can reduce the severity of the hook effect.[7]
Q4: What are the experimental consequences of ignoring the hook effect?
A4: Failing to account for the hook effect can lead to significant misinterpretation of experimental data. Key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be inaccurately determined.[1] A potent PROTAC might be mistakenly characterized as weak or inactive if tested only at concentrations that fall within the hook effect region.[1]
Troubleshooting Guides
Problem 1: My dose-response curve for a PEG-based PROTAC shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, including both lower and higher doses, to clearly define the bell-shaped curve.[8]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols below) to directly measure ternary complex formation across a range of PROTAC concentrations. This can help correlate the hook effect with reduced ternary complex stability at high concentrations.[4]
-
Problem 2: I am not observing any degradation with my series of PEG-linked PROTACs.
-
Likely Cause: The chosen linker lengths may be suboptimal, or the PROTACs may have poor cell permeability.[5]
-
Troubleshooting Steps:
-
Synthesize a Broader Range of Linker Lengths: The optimal window for linker length can be narrow. Synthesize and test PROTACs with a wider variety of PEG linker lengths.[5]
-
Evaluate Cell Permeability: Assess the cell permeability of your PROTACs using an assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA). Excessively long PEG linkers can negatively impact permeability.[5]
-
Verify Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[9]
-
Problem 3: Biophysical assays indicate weak ternary complex formation or negative cooperativity.
-
Likely Cause: The linker design is not optimal for stabilizing the ternary complex.
-
Troubleshooting Steps:
-
Optimize Linker Length and Composition: Systematically vary the PEG linker length and consider incorporating different chemical motifs to improve the geometry of the ternary complex.[8]
-
Alter Linker Attachment Points: The points at which the linker is attached to the target-binding warhead and the E3 ligase ligand are critical. Modifying these attachment points can improve ternary complex formation.[5]
-
Consider a Different E3 Ligase: The interactions between the target protein and the E3 ligase play a role in ternary complex stability. Recruiting a different E3 ligase may lead to more favorable protein-protein interactions.[8]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of PEG linker length on PROTAC efficacy and the manifestation of the hook effect.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-PEG2 | PEG2 | 50 | 65 | Moderate hook effect above 500 nM |
| PROTAC-PEG4 | PEG4 | 15 | 90 | Minimal hook effect up to 10 µM |
| PROTAC-PEG6 | PEG6 | 25 | 85 | Pronounced hook effect above 200 nM |
| PROTAC-PEG8 | PEG8 | 70 | 50 | Strong hook effect above 100 nM |
Note: This data is illustrative and compiled from general trends observed in published studies.[10] Actual values will vary depending on the specific target, E3 ligase, and experimental conditions.
Table 2: Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify target protein degradation following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PEG-based PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control.
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the ternary complex in a cellular context.
Materials:
-
Cell culture reagents
-
PEG-based PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle. It is advisable to co-treat with a proteasome inhibitor to prevent the degradation of the target protein and capture the ternary complex.[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Protocol 3: AlphaLISA for In Vitro Ternary Complex Formation
This is a bead-based proximity assay to quantitatively measure ternary complex formation in a cell-free system.
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase (e.g., His-tagged)
-
PEG-based PROTAC of interest
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., Nickel Chelate)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads and donor beads to the wells. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[2]
Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: General experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is highly active in biochemical assays but shows poor cellular activity. Could this be a permeability issue?
A: Yes, this is a common challenge. Potent activity in cell-free assays (e.g., target binding, ternary complex formation) that does not translate to cellular degradation often indicates poor cell permeability. PROTACs are large molecules, frequently exceeding the "Rule of 5" guidelines for orally available drugs, which can make it difficult for them to cross the cell membrane.[1] To confirm a permeability issue, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A: Several physicochemical properties are critical for PROTAC permeability:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight over 800 Da, which can impede passive diffusion across the cell membrane.[1]
-
Topological Polar Surface Area (TPSA): A large TPSA is a primary contributor to poor permeability.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity, making it less favorable for the molecule to enter the lipid bilayer of the cell membrane.[1]
-
Rotatable Bonds: A high number of rotatable bonds can result in a flexible molecule, which can be entropically penalized when entering the structured environment of the cell membrane.[1]
Q3: How do PEG linkers specifically impact the cell permeability of PROTACs?
A: The role of PEG linkers in PROTAC cell permeability is complex. While the inherent hydrophilicity of PEG linkers can increase aqueous solubility, it can also potentially hinder passive diffusion across the lipophilic cell membrane.[2][3] However, the flexibility of PEG linkers can be advantageous.[3][4] They can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, a phenomenon sometimes referred to as the "chameleon effect," which can improve membrane traversal.[1][3] Shorter linkers are often preferred to minimize the overall molecular weight and TPSA.[1]
Q4: What is the "chameleon effect" and how can it be leveraged to improve PROTAC permeability?
A: The "chameleon effect" describes the ability of a PROTAC to adopt different conformations depending on its environment. In an aqueous environment, it may be in a more extended conformation, while in the nonpolar environment of the cell membrane, it can fold into a more compact structure, shielding its polar groups and facilitating passage.[1] This folding can be stabilized by intramolecular hydrogen bonds.[5] Strategically incorporating functional groups that can form these intramolecular hydrogen bonds within the linker can encourage this effect and improve permeability.[1] PEG linkers, due to their flexibility and the gauche effect, are more likely to adopt these folded conformations compared to more rigid alkyl linkers.[3][5]
Q5: How does PEG linker length affect PROTAC efficacy beyond permeability?
A: PEG linker length is a critical determinant of a PROTAC's overall effectiveness.[4] It directly influences the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][6] An optimal linker length is necessary to correctly orient the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[6] Linker length also contributes to the degradation efficiency, quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level).[6]
Q6: Can a long PEG linker lead to a "hook effect"?
A: The "hook effect" is a phenomenon where at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation.[4][7] While this effect is primarily concentration-dependent, linker design can influence its severity. A well-designed linker that promotes positive cooperativity and stabilizes the ternary complex can help mitigate the hook effect.[4]
Troubleshooting Guide
Issue: Low cellular degradation of my PEG-linked PROTAC.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Perform a PAMPA or Caco-2 assay to quantify the permeability coefficient (Papp).[1] 2. Shorten the PEG Linker: Systematically synthesize and test PROTACs with shorter PEG linkers to reduce MW and TPSA.[8][9] 3. Introduce Rigidity: Consider incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) moieties into the linker, which can improve permeability.[10][11] 4. Promote "Chameleon Effect": Design the linker to facilitate intramolecular hydrogen bonding to shield polar groups.[1] |
| Suboptimal Ternary Complex Formation | 1. Vary Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) to find the optimal length for ternary complex formation.[6] 2. Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linker lengths. |
| Active Efflux | 1. Perform Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A to B) and basolateral-to-apical (B to A) directions. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests active efflux.[1][12] 2. Modify PROTAC Structure: If efflux is confirmed, modify the PROTAC structure to reduce its recognition by efflux transporters. This may involve altering the warhead, E3 ligase ligand, or the linker itself. |
| "Hook Effect" | 1. Titrate PROTAC Concentration: Perform a dose-response experiment over a wide concentration range to determine if degradation decreases at higher concentrations.[4][7] 2. Optimize Linker for Cooperativity: A linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[4] |
Data Presentation: Impact of PEG Linker Length on PROTAC Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical and biological properties of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability
| PROTAC Series | Linker Composition | Molecular Weight ( g/mol ) | TPSA (Ų) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| VH032-based (AT) | 1-unit PEG | ~900-1000 | ~150-160 | Higher | [8] |
| VH032-based (AT) | 2-unit PEG | ~950-1050 | ~160-170 | Lower | [8] |
| VH032-based (MZ) | 2-unit PEG | ~900-1000 | ~140-150 | 0.6 | [9] |
| VH032-based (MZ) | 3-unit PEG | ~950-1050 | ~150-160 | 0.03 | [9] |
| VH032-based (MZP) | 2-unit PEG | ~900-1000 | ~150-160 | Higher | [8] |
| VH032-based (MZP) | 4-unit PEG | ~1000-1100 | ~170-180 | Lower | [8] |
Note: Specific MW and TPSA values are estimates based on the described modifications. "Higher" and "Lower" permeability are relative within the same series as reported in the study.
Table 2: Impact of PEG Linker Length on Degradation Activity
| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | 2 PEG units | Potent | High | [13] |
| BRD4 | 3 PEG units | Less Potent | Moderate | [13] |
| BRD4 | 4 PEG units | Potent | High | [13] |
| H-PGDS | 0 PEG units (alkyl) | More Potent | High | [10] |
| H-PGDS | 3 PEG units | Less Potent | Moderate | [10] |
| H-PGDS | 5 PEG units | Less Potent | Low | [10] |
Note: "Potent" and "Less Potent" are relative terms based on the trends observed in the cited studies.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[1][9][14]
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
-
Preparation of the Acceptor Plate:
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[1]
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using a specific formula that accounts for the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to model drug absorption across the intestinal epithelium. It can assess both passive diffusion and active transport.[1][12][14]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[1]
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.[1]
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.[1]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[1]
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]
-
-
Calculation of Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for poor PROTAC permeability.
Caption: The "Hook Effect" in PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability Assay - Profacgen [profacgen.com]
stability of Cbz-NH-PEG4-C2-acid in different buffer conditions
Welcome to the technical support center for Cbz-NH-PEG4-C2-acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of this molecule in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a molecule composed of three key parts: a benzyloxycarbonyl (Cbz) protecting group, a PEG4 linker, and a carboxylic acid terminus. Its stability is influenced by the chemical properties of these components.
-
Cbz (Benzyloxycarbonyl) Group : The Cbz group is a carbamate (B1207046) linkage known to be stable in mildly acidic to mildly basic conditions.[1] However, it is susceptible to cleavage under strong acidic or strong basic conditions.[2] It can also be removed by catalytic hydrogenolysis.[1][2]
-
PEG4 Linker : Polyethylene glycol (PEG) linkers are generally considered stable, flexible, and biocompatible, enhancing the solubility and stability of the conjugated molecule in aqueous buffers.[3][4][5][6]
-
Carbamate Linkage : Carbamates are typically more stable against hydrolysis than esters.[7] However, they can undergo hydrolysis, particularly catalyzed by basic conditions (high pH), which leads to the release of the amine, carbon dioxide, and the benzyl (B1604629) alcohol.[7][8] Acid-catalyzed hydrolysis can also occur, though often at a slower rate depending on the structure.[9][10]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, the compound should be stored at -20°C in a desiccated environment.[1] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation, as the compound can be hygroscopic.[1] For preparing stock solutions, use dry, anhydrous solvents like DMSO, DMAC, or methylene (B1212753) chloride.[1] Aqueous stock solutions should be prepared fresh; if short-term storage is necessary, freeze them immediately after preparation.
Q3: Can enzymes in my experimental system degrade this compound?
A3: Yes, enzymatic degradation is possible. While the PEG linker itself is relatively inert, the carbamate linkage of the Cbz group can be a target for certain enzymes. Some esterases and lipases have been shown to cleave carbamate and other protecting groups.[11] Specific Cbz-cleaving enzymes also exist, although they are not common in typical cell culture media.[12][13] If you are working with cell lysates or in vivo models, enzymatic stability should be experimentally verified.
Stability Data and Experimental Protocols
General Stability in Aqueous Buffers (Qualitative)
The stability of this compound is highly dependent on the pH and temperature of the buffer. Below is a summary of expected stability based on the known chemistry of its components.
| pH Range | Condition | Expected Stability | Primary Degradation Pathway |
| < 4 | Strong Acid | Low to Moderate | Acid-catalyzed hydrolysis of the carbamate bond.[2][9] |
| 4 - 7.5 | Mild Acid to Neutral | High | Generally stable; minimal hydrolysis expected.[1] |
| 7.5 - 9 | Mild Base | Moderate to High | Slow base-catalyzed hydrolysis of the carbamate bond.[8] |
| > 9 | Strong Base | Low | Rapid base-catalyzed hydrolysis of the carbamate bond.[2][8] |
Experimental Protocol: Assessing Buffer Stability using HPLC
This protocol outlines a general method for quantitatively assessing the stability of this compound in a specific buffer.
Objective: To determine the degradation rate and half-life of this compound at a given pH and temperature.
Materials:
-
This compound
-
Desired buffer (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Tris Buffer pH 8.5)
-
Anhydrous DMSO
-
HPLC system with UV detector (or LC-MS for higher sensitivity/specificity)
-
C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Temperature-controlled incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: Dilute the stock solution into the pre-warmed (to the desired experimental temperature, e.g., 37°C) test buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Timepoint Zero (t=0): Immediately after preparing the working solution, inject an aliquot onto the HPLC system to determine the initial peak area of the intact compound.
-
Incubation: Place the remaining working solution in the temperature-controlled incubator.
-
Timepoint Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the working solution and inject it onto the HPLC.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Detection Wavelength: ~254 nm (for the Cbz group)
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate). This must be optimized to resolve the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the remaining percentage versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Guide
Problem 1: Rapid degradation of the compound observed even in neutral (pH 7.4) buffer.
| Possible Cause | Suggested Solution |
| Enzymatic Contamination | If using a buffer prepared with non-sterile water or in a non-sterile environment, microbial growth could introduce enzymes. Use sterile-filtered buffers and sterile labware. |
| Photodegradation | The Cbz group can be sensitive to UV light. Protect your samples from light by using amber vials or covering them with aluminum foil during incubation. |
| Reactive Buffer Components | Certain buffer species, although rare, could potentially react with the molecule. Test stability in a simpler buffer system (e.g., phosphate (B84403) vs. Tris) to rule this out. |
| Incorrect pH | Verify the pH of your buffer solution after all components have been added and at the experimental temperature, as pH can shift with temperature. |
Problem 2: Poor solubility or precipitation of the compound in the aqueous buffer.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | Although the PEG linker enhances solubility, the overall molecule may have limited solubility at high concentrations. Decrease the working concentration (e.g., from 100 µM to 10 µM). |
| High Percentage of Organic Solvent | If the initial dilution from the DMSO stock was not sufficient, the compound may precipitate. Ensure the final concentration of DMSO is low (<1%). |
| "Salting Out" Effect | High salt concentrations in some buffers can decrease the solubility of organic molecules. Try a buffer with a lower ionic strength. |
Problem 3: Inconsistent or non-reproducible stability results.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Ensure all timepoints are handled identically. Quench the reaction immediately by mixing with the HPLC mobile phase or by freezing if analysis is not immediate. |
| Evaporation | During long incubation periods at elevated temperatures (e.g., 37°C), solvent evaporation can concentrate the sample. Ensure vials are tightly sealed. |
| Adsorption to Surfaces | The compound may adsorb to plastic surfaces. Use low-adsorption microcentrifuge tubes or glass vials for your stability studies. |
| Stock Solution Degradation | If the DMSO stock solution was prepared with non-anhydrous solvent or stored improperly, it may have degraded. Prepare a fresh stock solution in anhydrous DMSO for each experiment. |
Troubleshooting Logic Diagram
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Conjugation of Cbz-NH-PEG4-C2-acid to Complex Proteins
Welcome to the technical support center for the conjugation of Cbz-NH-PEG4-C2-acid to complex proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the conjugation of this compound to proteins.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient activation of the carboxylic acid. | Ensure the activation step with EDC/NHS is performed in an acidic environment (pH 4.5-6.0) using a non-amine, non-carboxylate buffer like MES to maximize the formation of the NHS ester.[1][2] |
| Hydrolysis of the NHS ester. | The NHS ester is susceptible to hydrolysis, especially at higher pH.[3] Immediately use the activated this compound for the coupling reaction. Minimize the time the activated linker is in an aqueous solution before adding the protein. | |
| Suboptimal pH for the coupling reaction. | The primary amines on the protein need to be deprotonated to be nucleophilic. The coupling reaction is most efficient at a pH of 7.0-8.5.[1][2] Use a buffer like PBS for this step. | |
| Presence of primary amines in the buffer. | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.[1] Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer. | |
| Insufficient molar ratio of the PEG linker. | A low molar ratio of the PEG linker to the protein may result in a low degree of PEGylation. The optimal ratio is protein-dependent and should be determined empirically. Start with a 5-10 fold molar excess of the PEG linker over the protein. | |
| Protein Aggregation During Conjugation | High protein concentration. | High concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration. |
| Suboptimal reaction conditions (pH, temperature). | Deviations from the protein's optimal stability pH can expose hydrophobic regions, leading to aggregation. Perform the reaction at a pH where the protein is known to be stable. Running the reaction at a lower temperature (e.g., 4°C) may also help. | |
| Stirring-induced aggregation. | Mechanical stress from vigorous stirring can sometimes cause protein aggregation.[4] Use gentle mixing or rotation. | |
| Heterogeneous Product (Multiple PEG Chains Attached) | High molar excess of PEG linker. | Using a large excess of the PEG linker can lead to multiple PEG chains attaching to a single protein molecule. Reduce the molar ratio of the PEG linker to the protein. |
| High reactivity of multiple lysine (B10760008) residues. | Complex proteins have multiple lysine residues with varying reactivity. To favor N-terminal PEGylation, consider performing the reaction at a lower pH (around 7.0) where the N-terminal alpha-amine is more reactive than the epsilon-amines of lysine.[5] | |
| Difficulty in Purifying the Conjugate | Similar properties of PEGylated and un-PEGylated protein. | The addition of a relatively small PEG linker like PEG4 may not significantly alter the protein's properties, making separation difficult. |
| Presence of excess unreacted PEG linker. | Excess PEG linker can be difficult to remove. Use a purification method with appropriate size exclusion limits or a different chromatography technique. | |
| Loss of Protein Activity | PEGylation at or near the active site. | The random nature of NHS ester chemistry can lead to PEGylation of lysine residues crucial for the protein's function. |
| Conformational changes induced by PEGylation. | The attachment of PEG can sometimes alter the protein's conformation, leading to a loss of activity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Cbz group in this compound?
The Carbobenzyloxy (Cbz) group is a protecting group for the amine functionality.[6][7] It is stable under mildly acidic and basic conditions, which means it will remain intact during the EDC/NHS activation and coupling steps.[6][7] This is particularly useful if the terminal amine of the PEG linker is intended for a subsequent, different conjugation step after the initial protein attachment via the carboxylic acid.
Q2: Do I need to remove the Cbz group? If so, how?
You only need to remove the Cbz group if you intend to use the terminal amine for further conjugation. The Cbz group is typically removed by hydrogenolysis, using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.[6][7] It is important to note that these conditions can be harsh and may not be suitable for all proteins, as they can lead to protein denaturation or reduction of disulfide bonds.
Q3: What is the optimal pH for the two-step conjugation reaction?
For optimal results, a two-step pH process is recommended:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5 to 6.0 .[1][2] A common choice is 0.1 M MES buffer.
-
Coupling Step: The reaction of the activated NHS ester with the primary amines on the protein is most efficient at a pH of 7.0 to 8.5 .[1][2] This ensures the amine groups are deprotonated and act as effective nucleophiles. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.
Q4: How can I monitor the progress of the conjugation reaction?
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using techniques such as:
-
SDS-PAGE: PEGylated proteins will show a characteristic shift in molecular weight, appearing as a larger band or a smear compared to the unmodified protein.
-
Size Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This can be used to determine the exact molecular weight of the conjugate and thus the number of attached PEG chains.
Q5: What are the best methods for purifying the final PEGylated protein?
The choice of purification method depends on the properties of the protein and the degree of PEGylation. Common methods include:
-
Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other reagents.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of the protein, which can be exploited for separation using IEX.
-
Hydrophobic Interaction Chromatography (HIC): The attachment of the hydrophilic PEG chain can decrease the protein's hydrophobicity, allowing for separation by HIC.
Q6: My this compound won't dissolve in my aqueous buffer. What should I do?
This compound has limited solubility in aqueous solutions.[6] It is recommended to first dissolve the linker in a water-miscible organic solvent such as DMSO or DMF to create a stock solution.[6][8] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not affect the stability and activity of your protein.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol outlines the general procedure for conjugating the carboxylic acid group of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a solution of your protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to your protein solution. Alternatively, to ensure the optimal pH for coupling, you can perform a rapid buffer exchange of the activated linker into the Coupling Buffer using a desalting column before adding it to the protein.
-
The final reaction mixture should have a pH between 7.2 and 8.0.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the conjugate using a desalting column or another appropriate chromatography method (e.g., SEC, IEX).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, SEC, and/or mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.
-
Visualizations
Caption: Experimental workflow for conjugating this compound to a protein.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. vectorlabs.com [vectorlabs.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
Technical Support Center: Cbz-NH-PEG4-C2-acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cbz-NH-PEG4-C2-acid coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It contains a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid.[1][2][3] This structure allows for its use as a linker or spacer to modify peptides and other molecules.[4] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2] It is commonly used in peptide synthesis and for creating bioconjugates, such as antibody-drug conjugates or PROTACs.[5][6] The Cbz group is a stable amine protecting group that can be removed under specific conditions, such as catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide synthesis.[3][7]
Q2: What are the most common coupling reagents to use with this compound?
A2: The terminal carboxylic acid of this compound can be activated by a variety of coupling reagents to form a stable amide bond with a primary amine.[1][2] Commonly used classes of coupling reagents include:
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9][10] EDC is often preferred for reactions in aqueous solutions as its urea (B33335) byproduct is water-soluble, simplifying purification.[8][10]
-
Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[8][11] These reagents are known for their high efficiency and rapid reaction times.[11]
-
Phosphonium (B103445) Salts: such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate).[9][11]
The choice of reagent often depends on the specific substrates, reaction scale, and desired reaction conditions.[12] For challenging couplings, more reactive reagents like HATU may be preferred.
Q3: What are coupling additives and why are they used?
A3: Coupling additives are used in conjunction with coupling reagents to improve reaction efficiency and minimize side reactions, particularly racemization of chiral centers.[9] Common additives include:
-
1-Hydroxybenzotriazole (HOBt): Reduces racemization and minimizes the formation of N-acylurea byproduct when using carbodiimides.[8][10]
-
1-Hydroxy-7-aza-1H-benzotriazole (HOAt): More effective than HOBt at preventing racemization and can increase coupling efficiency, especially for difficult couplings.[11]
-
Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®): A safer and often more effective alternative to HOBt and HOAt.[10][11]
Q4: What are typical solvents and bases used for these coupling reactions?
A4: The choice of solvent and base is crucial for a successful coupling reaction.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Common choices include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (B87167) (DMSO).[3][13]
-
Bases: A non-nucleophilic organic base is required to neutralize the reaction mixture. Commonly used bases are N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[11] The choice and amount of base can be critical to prevent side reactions like racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents are anhydrous, especially the solvent.[13] - Use a more efficient coupling reagent like HATU or COMU.[11] - Increase the equivalents of the coupling reagent and/or additive. |
| Low reactivity of the amine. | - Increase the equivalents of the amine component. - Increase the reaction temperature, but monitor for side reactions. | |
| Hydrolysis of the activated ester. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[12] | |
| Presence of Unreacted Starting Material | Insufficient reaction time. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).[14] - Extend the reaction time. |
| Steric hindrance of the coupling partners. | - Switch to a more powerful coupling reagent such as HATU or PyAOP.[8] - Consider increasing the reaction temperature. | |
| Formation of N-acylurea byproduct (with carbodiimides) | The O-acylisourea intermediate rearranges before reacting with the amine. | - Add a coupling additive like HOBt or Oxyma Pure to trap the O-acylisourea as a more stable active ester.[10] - Use a less polar solvent like DCM.[13] |
| Racemization of chiral centers | Over-activation of the carboxylic acid or use of a strong base. | - Add a racemization-suppressing additive like HOBt or HOAt.[8][9] - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[11] - Keep the reaction temperature low. |
| Difficult Purification | Byproducts from the coupling reagents. | - If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[8] - If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[10] - For phosphonium and uronium-based reagents, byproducts are generally water-soluble. |
Experimental Protocols
General Protocol for Coupling using HATU
This protocol describes a general procedure for coupling this compound to a primary amine using HATU.
Materials:
-
This compound
-
Primary amine-containing substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vessel, dissolve the primary amine-containing substrate (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., by adding water).
-
Perform an appropriate workup and purification (e.g., aqueous extraction followed by column chromatography) to isolate the desired product.
Quantitative Data Summary
The following tables provide representative data for optimizing coupling reactions. Actual results may vary depending on the specific substrates and conditions.
Table 1: Effect of Coupling Reagent on Yield
| Coupling Reagent (1.1 eq) | Additive (1.1 eq) | Base (2.0 eq) | Solvent | Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | DMF | 4 | 75 |
| HBTU | - | DIPEA | DMF | 2 | 85 |
| HATU | - | DIPEA | DMF | 2 | 92 |
| PyBOP | - | DIPEA | DMF | 3 | 88 |
Table 2: Effect of Solvent on Coupling Efficiency with HATU
| Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| DMF | 25 | 2 | 92 |
| DCM | 25 | 4 | 85 |
| DMSO | 25 | 2 | 90 |
| Acetonitrile | 25 | 4 | 78 |
Visualizations
Caption: General experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. medkoo.com [medkoo.com]
- 2. Cbz-N-amido-PEG4-acid, 756526-00-8 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. ijacskros.com [ijacskros.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. jpt.com [jpt.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Technical Support Center: Strategies to Improve the Efficiency of Cbz-NH-PEG4-C2-acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions involving Cbz-NH-PEG4-C2-acid, a frequently used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a carboxylic acid group for coupling to an amine-containing molecule and a Cbz (carbobenzyloxy) protected amine. The PEG4 (tetraethylene glycol) spacer enhances the solubility and pharmacokinetic properties of the final conjugate. It is commonly used in the synthesis of PROTACs to connect a target protein-binding ligand to an E3 ligase-binding ligand.
Q2: What are the most common methods for coupling this compound to an amine?
The most common methods involve the use of coupling reagents to activate the carboxylic acid group, facilitating the formation of a stable amide bond with a primary or secondary amine. The two most prevalent methods are:
-
EDC/NHS Coupling: Utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester intermediate that readily reacts with amines.
-
HATU Coupling: Employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and is particularly useful for sterically hindered amines.
Q3: What are the typical challenges encountered during these reactions?
Common challenges include:
-
Low reaction yield: This can be due to incomplete reaction, side reactions, or degradation of starting materials or products.
-
Difficult purification: The PEG linker imparts a high polarity and often results in oily or waxy products that are challenging to purify by standard column chromatography.
-
Side reactions: These can include the formation of N-acylurea byproducts with EDC, or guanidinylation of the amine with uronium-based reagents like HATU.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). LC-MS is particularly useful for identifying the desired product and any side products, as well as for confirming the consumption of starting materials.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality or degraded reagents | - Use fresh, high-purity coupling reagents (EDC, HATU) and solvents. Anhydrous solvents are crucial for many coupling reactions. - Ensure proper storage of reagents, especially those that are moisture-sensitive. |
| Inefficient activation of the carboxylic acid | - For EDC/NHS: Ensure the reaction pH is slightly acidic (around 4.5-6.0) during the activation step to favor the formation of the O-acylisourea intermediate. - For HATU: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to facilitate the reaction. |
| Low nucleophilicity of the amine | - If the amine is sterically hindered or electronically deactivated, consider using a more powerful coupling reagent like HATU. - Increasing the reaction temperature may improve the reaction rate, but should be done with caution to avoid side reactions. |
| Suboptimal reaction conditions | - Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). - Stoichiometry: A slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine can be used to drive the reaction to completion. - Reaction Time: Monitor the reaction by LC-MS to determine the optimal reaction time, which can range from a few hours to overnight. |
| Hydrolysis of activated ester | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. - Use anhydrous solvents. |
Issue 2: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Oily or waxy product | - Flash Chromatography: Use a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane. The addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape. - Reverse-Phase Chromatography: This is often more effective for purifying polar, PEGylated compounds. Use a gradient of acetonitrile (B52724) in water with a modifier like trifluoroacetic acid (TFA) or formic acid. - Alternative Purification: Consider preparative HPLC for higher purity. |
| Co-elution with byproducts | - Optimize the chromatography gradient to improve separation. - If EDC was used, the N-acylurea byproduct can sometimes be removed by washing the organic layer with dilute acid and base during workup. |
| Product is water-soluble | - After quenching the reaction, perform an aqueous workup. The product may remain in the aqueous layer if it is highly polar. In such cases, extraction with a more polar organic solvent like ethyl acetate (B1210297) or butanol may be necessary. Lyophilization of the aqueous layer can also be an option. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Reactions
| Coupling Reagent | Base | Typical Solvent | Temperature | Reaction Time | Expected Yield Range | Key Considerations |
| EDC/NHS | DIPEA or TEA | DMF or DCM | Room Temp. | 4-24 h | 60-85% | Cost-effective. N-acylurea byproduct can be difficult to remove. |
| HATU | DIPEA or TEA | DMF | Room Temp. | 1-4 h | 70-95% | Highly efficient, especially for hindered amines. More expensive. Potential for guanidinylation side reaction. |
Note: Yields are highly substrate-dependent and the provided ranges are based on typical outcomes for similar PEGylated linkers.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DMF or DCM.
-
Add the amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane).
Protocol 2: Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 15 minutes to pre-activate the acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane).
Mandatory Visualization
Caption: Experimental workflow for the amide coupling of this compound.
Caption: Troubleshooting workflow for low efficiency in this compound reactions.
Technical Support Center: Cbz-Protected Amino Acids in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Carboxybenzyl (Cbz)-protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
1. What are the primary applications of Cbz-protected amino acids in peptide synthesis?
The Carboxybenzyl (Cbz or Z) protecting group is a well-established amine protecting group primarily used in solution-phase peptide synthesis, especially for the synthesis of peptide fragments that can be later condensed.[1][2] While it was foundational in the early days of peptide chemistry, its use in modern Solid-Phase Peptide Synthesis (SPPS) is limited compared to Fmoc and Boc protecting groups.[1][3] The Cbz group is stable under a wide range of conditions, making it valuable for specific synthetic strategies where its unique deprotection methods are advantageous.[1][4]
2. How is the Cbz group typically removed?
The two main methods for the deprotection of Cbz-protected amines are:
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method.[2] It involves the use of a catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[2][4] This reaction cleaves the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene.[4][5]
-
Acidolysis: Strong acidic conditions can also cleave the Cbz group.[4][6] Reagents like hydrogen bromide (HBr) in acetic acid or other strong acids are effective but can lead to side reactions with sensitive amino acid residues.[1][6]
3. Is the Cbz group orthogonal to Fmoc and Boc protecting groups?
Yes, the Cbz group is largely orthogonal to both Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl) protecting groups.[4]
-
Fmoc is base-labile (removed with piperidine).
-
Boc is acid-labile (removed with acids like TFA).
-
Cbz is removed by hydrogenolysis or strong acids.
This orthogonality allows for selective deprotection strategies in complex syntheses.[7] For instance, a Cbz group on a side chain will remain intact during the repeated base treatments for Fmoc removal from the N-terminus in SPPS. However, the stability of the Cbz group to the final strong acid cleavage step in Boc-based SPPS (e.g., with HF) can be an issue.[1]
4. Why is the Cbz group not commonly used for N-terminal protection in modern Solid-Phase Peptide Synthesis (SPPS)?
The primary reason for the limited use of Cbz for N-terminal protection in modern SPPS is the harshness of its removal conditions, which are often incompatible with the solid support and side-chain protecting groups.[1][3] Catalytic hydrogenolysis, the preferred method for Cbz removal, is difficult to perform efficiently on a solid-supported peptide due to poor catalyst accessibility. The alternative, strong acid cleavage, is not orthogonal to many commonly used side-chain protecting groups and can cleave the peptide from the resin prematurely.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Cbz Deprotection by Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenolysis is very slow or incomplete. What could be the cause and how can I resolve it?
Answer: Incomplete or slow hydrogenolysis of the Cbz group is a common issue that can often be attributed to catalyst poisoning or poor reaction conditions.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by certain functional groups, which can dramatically reduce its activity.
-
Sulfur-containing residues: Methionine (Met) and Cysteine (Cys) are the most common culprits. The sulfur atom strongly adsorbs to the palladium surface, deactivating the catalyst.
-
Solutions:
-
Increase the catalyst loading.
-
Use a larger excess of a hydrogen donor in transfer hydrogenolysis (e.g., ammonium (B1175870) formate, 1,4-cyclohexadiene).[8]
-
Consider alternative, poison-resistant catalysts if available.
-
If possible, protect the sulfur-containing side chain with a group that is stable to hydrogenolysis.
-
-
-
Poor Catalyst Activity: The quality and activity of the Pd/C catalyst can vary.
-
Solutions:
-
Use a fresh batch of high-quality catalyst.
-
Ensure the catalyst is not old or has been improperly stored.
-
-
-
Insufficient Hydrogen Source:
-
For H₂ gas: Ensure a steady and sufficient supply of hydrogen. Check for leaks in the hydrogenation apparatus. A balloon of hydrogen is often sufficient for small-scale reactions.[9]
-
For transfer hydrogenolysis: Use a sufficient excess of the hydrogen donor.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
-
Recommended solvents: Methanol (B129727), ethanol, ethyl acetate (B1210297), and THF are commonly used.[9]
-
Caution with methanol: In some cases, methanol can lead to the methylation of the newly formed amine as a side reaction.[9] If this is observed, switching to a different solvent like ethyl acetate or THF is recommended.
-
Experimental Protocol: Standard Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The typical catalyst loading is 10 mol% of palladium relative to the substrate.
-
Seal the flask and flush the system with nitrogen or argon to remove air.
-
Introduce hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Issue 2: Unwanted Side Reactions During Cbz Deprotection
Question: I am observing unexpected byproducts after Cbz deprotection. What are the common side reactions and how can I prevent them?
Answer: Several side reactions can occur during Cbz deprotection, depending on the deprotection method and the peptide sequence.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Conditions Favoring the Reaction | Prevention Strategies |
| N-Benzylation | In cases of insufficient hydrogen source during hydrogenolysis, the intermediate carbamic acid may not fully decompose, leading to the formation of an N-benzyl protected tertiary amine.[6] | Insufficient H₂ supply or a partially deactivated catalyst. | Ensure a sufficient and continuous supply of hydrogen. Use a fresh, active catalyst. |
| Alkylation of Sensitive Residues | When using strong acids like HBr in acetic acid for deprotection, the benzyl (B1604629) cation formed can alkylate sensitive residues like Tryptophan (Trp) and Methionine (Met).[1] | Strong acidolysis (e.g., HBr/AcOH). | Use scavengers like thioanisole (B89551) or cresol (B1669610) in the cleavage cocktail to trap the benzyl cations. Whenever possible, opt for the milder catalytic hydrogenolysis. |
| Reduction of other functional groups | Catalytic hydrogenolysis can also reduce other sensitive functional groups in the peptide, such as double or triple bonds, or nitro groups.[10][11] | Presence of reducible functional groups and standard hydrogenolysis conditions. | If the peptide contains functional groups that are sensitive to reduction, acid-mediated deprotection may be a better choice.[12] Alternatively, specific catalysts with higher selectivity can be explored. |
| Racemization | While less common with Cbz itself, the conditions used for its introduction or removal can sometimes lead to racemization, especially if the pH is too high during the protection step.[6] | High pH (>10) during Cbz protection with Cbz-Cl.[6] | Maintain the pH between 8 and 10 during the protection step. |
Diagram: Troubleshooting Logic for Cbz Deprotection
Caption: Troubleshooting workflow for Cbz deprotection issues.
Issue 3: Cbz-Amino Acid is not coupling efficiently in Solution-Phase Synthesis
Question: I am having trouble with the coupling of a Cbz-protected amino acid in my solution-phase synthesis. What could be the problem?
Answer: Coupling issues with Cbz-amino acids in solution-phase synthesis can arise from several factors, including the activation method, steric hindrance, and solubility.
Potential Causes and Solutions:
-
Inefficient Carboxyl Group Activation: The carboxylic acid of the Cbz-amino acid must be activated to react with the free amine of the other component.
-
Solutions:
-
Ensure your activating agent (e.g., DCC, HBTU, HATU) is fresh and active.
-
Consider using a different activation method. For example, conversion to an active ester (e.g., N-hydroxysuccinimide ester) prior to coupling can be effective.
-
-
-
Steric Hindrance: The bulky Cbz group, combined with bulky side chains, can sometimes hinder the coupling reaction.
-
Solutions:
-
Increase the reaction time or temperature.
-
Use a more powerful coupling reagent.
-
-
-
Solubility Issues: The Cbz-protected amino acid or the growing peptide may have poor solubility in the chosen reaction solvent, leading to a slow or incomplete reaction.
-
Solutions:
-
Try a different solvent or a solvent mixture to improve solubility (e.g., DMF, NMP, DCM).
-
Perform the reaction at a slightly elevated temperature.
-
-
Experimental Protocol: Typical Solution-Phase Peptide Coupling with a Cbz-Amino Acid
-
Dissolve the N-terminally deprotected peptide (or amino acid ester) in a suitable solvent (e.g., DMF or DCM).
-
In a separate flask, dissolve the Cbz-protected amino acid and a coupling additive (e.g., HOBt or HOAt) in the same solvent.
-
Cool the solution of the Cbz-amino acid to 0 °C.
-
Add the coupling reagent (e.g., DCC or HBTU) to the Cbz-amino acid solution and stir for a few minutes to pre-activate.
-
Add the pre-activated Cbz-amino acid solution to the solution of the deprotected peptide.
-
Add a base, such as Diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any salts and maintain a basic pH.
-
Allow the reaction to warm to room temperature and stir until the coupling is complete, monitoring by TLC or LC-MS.
-
Work up the reaction mixture by washing with dilute acid and base to remove unreacted starting materials and byproducts.
-
Purify the resulting Cbz-protected peptide by crystallization or chromatography.
Diagram: Solution-Phase Coupling Workflow
Caption: General workflow for solution-phase peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. tdcommons.org [tdcommons.org]
Technical Support Center: Optimizing PROTAC Linker Flexibility and Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the impact of linker flexibility on PROTAC efficacy.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related problems.
Issue 1: My PROTAC shows weak or no degradation of the target protein.
Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?
Answer: Weak or no degradation is a frequent hurdle in PROTAC development and can often be traced back to a suboptimal linker design. The primary function of the PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] If the linker is not ideal, this complex may be unstable or may not form at all. Here are key linker-related factors to investigate and the corresponding troubleshooting steps:
-
Inefficient Ternary Complex Formation:
-
Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[2] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins.[1][3] Conversely, a linker that is too long can lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[1][3] It is recommended to synthesize a library of PROTACs with varying linker lengths, for instance, by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units, to identify the optimal distance for productive ternary complex formation.[2]
-
Modify Linker Composition: The chemical nature of the linker influences its flexibility and its capacity to foster favorable protein-protein interactions.[2] Experiment with different linker types, such as more rigid options containing piperazine (B1678402) or phenyl groups, or more flexible linkers like long alkyl chains, to discover a composition that supports a stable ternary complex.[2]
-
Re-evaluate Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[2] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[] Computational modeling can aid in identifying suitable attachment points that are less likely to interfere with binding.[5]
-
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular target.[2]
-
Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC. Modifying the linker to achieve a better balance of hydrophilicity and lipophilicity can enhance cell permeability. For example, incorporating PEG units can increase solubility, while hydrophobic linkers can improve cell penetration.[2][6]
-
Cellular Target Engagement Assays: To confirm that your PROTAC is reaching its target inside the cell, use assays like the cellular thermal shift assay (CETSA) or NanoBRET.[2]
-
Issue 2: I am observing a "hook effect" with my PROTAC.
Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
Answer: The "hook effect" happens when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which in turn reduces degradation efficiency.[2]
-
Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations. A distinct bell-shaped curve is a clear indicator of this phenomenon.[2]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[2] Linker modifications that create favorable protein-protein interactions within the ternary complex can increase cooperativity.[3]
-
Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[2] This will provide quantitative data on the binding affinities and cooperativity of your PROTACs, helping to guide linker redesign.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[2][3] For some systems, a minimum linker length is necessary to observe any degradation. For instance, one study targeting TBK1 showed no degradation with linkers shorter than 12 atoms.[2][3] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[8][9]
Q2: Should I use a flexible or a rigid linker?
A2: The choice between a flexible and a rigid linker depends on the specific requirements of the ternary complex.
-
Flexible Linkers (e.g., PEG, alkyl chains): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be tuned.[3] Their flexibility can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation. However, excessive flexibility can come with an entropic cost, potentially destabilizing the ternary complex.[3][10]
-
Rigid Linkers (e.g., containing alkynes, piperazine/piperidines): The introduction of rigid elements can "pre-organize" the PROTAC into a bioactive conformation, which can improve the stability of the ternary complex.[][10] However, their lack of flexibility can also make it more challenging to achieve a productive geometry. In some cases, increasing linker rigidity has been shown to impair degradation.[2]
A common strategy is to start with a flexible linker to establish proof-of-concept and then explore the introduction of rigid elements to refine the PROTAC's properties.[2]
Q3: How does the linker composition affect the physicochemical properties of a PROTAC?
A3: The linker's chemical makeup significantly impacts a PROTAC's drug-like properties:[2]
-
Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[6]
-
Cell Permeability: The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[2][6]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[2][11]
Q4: What are the key experimental assays for evaluating linker performance?
A4: A combination of cellular and biophysical assays is essential for a comprehensive evaluation of linker performance:[2]
-
Western Blotting: This is the primary method to quantify the extent of target protein degradation in cells treated with the PROTAC.[2]
-
Ternary Complex Formation Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for both binary and ternary complex formation, and allows for the calculation of cooperativity.[7][12]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding and provides information on the stoichiometry of the interaction.[7][13]
-
NanoBRET/TR-FRET: These are cell-based assays that measure the proximity of the target protein and the E3 ligase induced by the PROTAC.[7][14]
-
-
Target Ubiquitination Assay: This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[15]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for ERα Degradation
| PROTAC Compound | Linker Length (atoms) | % ERα Degradation (at 100 nM) |
| PROTAC 11 | 9 | ~80% |
| PROTAC 12 | 12 | ~90% |
| PROTAC 13 | 16 | >95% |
| PROTAC 14 | 19 | ~60% |
| PROTAC 15 | 21 | ~50% |
| Data adapted from a study on ERα targeting PROTACs, demonstrating an optimal linker length of 16 atoms for maximal degradation.[8] |
Table 2: Effect of Linker Length on PROTAC Activity for BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG3 | 11 | >1000 | <20 |
| PROTAC B | PEG4 | 14 | 18 | >95 |
| PROTAC C | PEG5 | 17 | 25 | >95 |
| PROTAC D | PEG6 | 20 | 120 | ~90 |
| This table illustrates a common trend where an optimal linker length leads to the most potent degradation.[15] |
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody and develop the blot using an ECL substrate.[15]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[15]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[2]
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[2]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[2]
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the soluble protein partner (the one not immobilized) at various concentrations over the sensor chip.[12]
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Peptides Functionalized with Cbz-NH-PEG4-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation issues encountered with peptides functionalized with Cbz-NH-PEG4-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it affect peptide aggregation?
A1: this compound is a chemical linker used to functionalize peptides. It consists of three main parts:
-
Cbz (Carbobenzyloxy) group: A protecting group for the amine. Its aromatic nature can contribute to peptide aggregation through π-π stacking interactions.
-
PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic spacer intended to improve solubility and provide flexibility.
-
C2-acid (Carboxylic acid): The reactive group used for conjugation to the peptide.
While PEGylation generally helps to reduce peptide aggregation by increasing the hydrodynamic size and solubility of the peptide, the presence of the hydrophobic Cbz group can sometimes counteract this effect and promote self-association, especially in peptides with inherent aggregation tendencies.
Q2: What are the primary drivers of aggregation for peptides functionalized with this linker?
A2: Aggregation is a multifaceted issue driven by both the peptide sequence and the properties of the functionalization group. Key drivers include:
-
Intermolecular Hydrogen Bonding: Formation of β-sheet structures between peptide backbones is a primary cause of aggregation.
-
Hydrophobic Interactions: Hydrophobic residues in the peptide sequence, as well as the Cbz group, can associate to minimize contact with aqueous environments.
-
Electrostatic Interactions: At a pH near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.
-
High Peptide Concentration: Increased proximity of peptide molecules at high concentrations promotes intermolecular interactions and aggregation.
Q3: How can I proactively prevent aggregation during my experiments?
A3: Proactive measures are crucial for preventing aggregation. Consider the following strategies:
-
Optimize pH: Work at a pH that is at least one unit away from the peptide's isoelectric point (pI) to ensure a net charge that promotes repulsion between peptide molecules.
-
Control Peptide Concentration: Use the lowest feasible concentration of the functionalized peptide for your application. If high concentrations are necessary, consider the use of stabilizing excipients.
-
Careful Temperature Control: Store stock solutions at recommended temperatures, typically -20°C or -80°C. For working solutions, maintain a consistent and appropriate temperature, as elevated temperatures can accelerate aggregation.
-
Proper Reconstitution Technique: When dissolving the lyophilized peptide, allow the vial to reach room temperature before opening to prevent condensation. Use a high-purity, appropriate solvent and gently swirl to dissolve the peptide. Avoid vigorous shaking or vortexing.
Q4: What are some common signs of peptide aggregation?
A4: Aggregation can manifest in several ways, including:
-
Visible precipitates, cloudiness, or turbidity in the solution.
-
Difficulty in dissolving the lyophilized peptide.
-
Loss of biological activity or inconsistent experimental results.
-
Changes in the hydrodynamic radius as measured by techniques like Dynamic Light Scattering (DLS).
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound functionalized peptides.
| Problem | Potential Cause | Recommended Solution(s) |
| Difficulty dissolving the lyophilized peptide | High hydrophobicity of the peptide and/or Cbz group. | 1. Try a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to first wet the peptide, then slowly add the aqueous buffer while gently mixing.2. Use a buffer with a pH far from the peptide's pI.3. Consider the addition of a solubilizing agent such as Arginine (see Table 1). |
| Solution becomes cloudy or precipitates over time | Peptide is aggregating out of solution. | 1. Check and adjust the pH of the solution to be at least 1 unit away from the pI.2. Lower the peptide concentration if possible.3. Add a stabilizing excipient. Common examples include Arginine, Trehalose, or a non-ionic surfactant like Polysorbate 80 (see Table 1).4. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Inconsistent results in biological assays | Aggregation is leading to a decrease in the effective concentration of active, monomeric peptide. | 1. Prepare fresh solutions of the peptide for each experiment.2. Filter the peptide solution through a 0.22 µm filter before use to remove larger aggregates.3. Incorporate an anti-aggregation excipient into your assay buffer (ensure it does not interfere with the assay).4. Characterize the aggregation state of your peptide solution using techniques like DLS or SEC-MALS before performing the assay. |
| Loss of peptide during purification (e.g., HPLC) | Aggregation on the column or poor solubility in the mobile phase. | 1. Modify the mobile phase. Adding a small percentage of an organic acid like formic acid or TFA can help. For reversed-phase HPLC, a gradient with a stronger organic solvent might be necessary.2. Work at a lower peptide concentration.3. Ensure the peptide is fully dissolved in the injection solvent. |
Data Presentation: Efficacy of Anti-Aggregation Excipients
The following table summarizes the typical effects of common excipients in reducing peptide aggregation. The exact efficacy will be peptide-dependent and should be empirically determined.
| Excipient | Typical Concentration | Mechanism of Action | Potential % Aggregation Reduction * |
| L-Arginine | 50-100 mM | Suppresses aggregation by binding to hydrophobic patches and increasing solubility. | 60-75% |
| Trehalose | 5% (w/v) | Acts as a lyoprotectant and cryoprotectant, stabilizing the peptide structure. | 70-85% |
| Polysorbate 80 | 0.01-0.1% (v/v) | Non-ionic surfactant that reduces surface-induced aggregation and solubilizes hydrophobic regions. | 80-90% |
| Glycine | 100-250 mM | Can increase the solubility of some peptides. | 40-60% |
*Based on general observations for aggregating peptides. Actual reduction will vary based on the specific peptide, buffer conditions, and temperature.
Experimental Protocols
Protocol 1: Reconstitution and Solubilization of a Hydrophobic this compound Functionalized Peptide
Objective: To achieve a clear, monomeric solution of the functionalized peptide.
Materials:
-
Lyophilized this compound functionalized peptide
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Sterile, high-purity water or buffer (e.g., PBS, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes before opening.
-
Add a small volume of DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mM). Gently swirl to dissolve the peptide completely. The solution should be clear.
-
In a separate low-protein-binding tube, add the desired volume of aqueous buffer.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired peptide concentration.
-
Visually inspect the solution for any signs of precipitation.
-
For long-term storage, aliquot the final solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Screening of Anti-Aggregation Excipients
Objective: To identify the most effective excipient for preventing aggregation of the functionalized peptide.
Materials:
-
Stock solution of the this compound functionalized peptide
-
Stock solutions of excipients (e.g., 1 M L-Arginine, 50% Trehalose, 1% Polysorbate 80)
-
Assay buffer
-
96-well plate (non-binding surface)
-
Plate reader capable of measuring turbidity (absorbance at 340-600 nm) or a Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Prepare a series of solutions in a 96-well plate containing the functionalized peptide at the desired final concentration in the assay buffer.
-
To different wells, add varying concentrations of each excipient from the stock solutions. Include a control well with no excipient.
-
Seal the plate and incubate under conditions that are known to induce aggregation (e.g., 37°C with gentle shaking).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the turbidity of each well using the plate reader or analyze an aliquot by DLS to determine the change in hydrodynamic radius.
-
Plot the turbidity or particle size as a function of time for each condition. The condition with the slowest rate of increase in turbidity or particle size contains the most effective excipient.
Mandatory Visualizations
Caption: Workflow for solubilizing and troubleshooting aggregation of functionalized peptides.
Caption: Decision tree for troubleshooting peptide aggregation.
Technical Support Center: Optimizing Cbz-NH-PEG4-C2-acid Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stoichiometry and troubleshooting common issues encountered during Cbz-NH-PEG4-C2-acid conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.
Question 1: Why is my conjugation yield consistently low?
Low conjugation yield is a common issue that can arise from several factors related to reaction conditions, reagent quality, and the properties of your target molecule.
-
Suboptimal pH: The two-step EDC/NHS chemistry is highly pH-dependent. The activation of the carboxylic acid on this compound with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent coupling of the activated NHS ester to a primary amine is favored at a physiological to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.[1][2] Using a single pH for the entire reaction can lead to either inefficient activation or poor coupling.
-
Reagent Degradation: EDC is highly susceptible to hydrolysis and should be stored in a desiccated environment and equilibrated to room temperature before opening to prevent moisture condensation.[1] Prepare EDC solutions immediately before use. NHS is more stable but should also be handled with care to avoid degradation.
-
Inappropriate Stoichiometry: An incorrect molar ratio of the PEG linker, EDC, and NHS to your amine-containing molecule can significantly impact yield. It is crucial to optimize these ratios for your specific system.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated this compound, leading to reduced conjugation efficiency.[1][3]
-
Hydrolysis of the NHS Ester: The activated NHS ester is semi-stable and can hydrolyze in aqueous solutions, especially at higher pH values.[1][4] The conjugation step should be performed immediately after activation to minimize this side reaction.
Question 2: I'm observing precipitation or aggregation of my protein/peptide during the conjugation reaction. What could be the cause and how can I prevent it?
Aggregation is a frequent challenge, particularly when working with proteins and peptides.
-
High Degree of PEGylation: Attaching too many PEG chains to your molecule can alter its physicochemical properties, leading to insolubility and aggregation.[3] To mitigate this, reduce the molar excess of the activated this compound in your reaction.
-
Incorrect Buffer Conditions: The stability of your protein or peptide is highly dependent on the buffer composition and pH. Ensure that the chosen buffer system maintains the solubility and stability of your molecule throughout the conjugation process.[1]
-
High Concentration of Reactants: Very high concentrations of your target molecule or the PEG linker can sometimes promote aggregation. Consider performing the reaction at a lower concentration.
Question 3: How can I confirm that the conjugation reaction was successful?
Several analytical techniques can be used to verify the successful conjugation of this compound to your target molecule.
-
SDS-PAGE: For protein and larger peptide conjugations, a successful reaction will result in a shift in the molecular weight, which can be visualized as a new band or a smear at a higher position on an SDS-PAGE gel compared to the unconjugated control.[5]
-
Mass Spectrometry (LC-MS): This is a powerful technique to confirm the identity of the conjugate and determine the degree of labeling (the number of PEG molecules attached to your target).
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugated product from the unreacted starting materials and byproducts, allowing for both confirmation and purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting stoichiometry for the this compound conjugation reaction?
A1: The optimal stoichiometry is system-dependent and should be determined empirically for each new substrate. However, a good starting point for optimization is provided in the table below.[1]
Q2: What are the ideal buffer conditions for the two-step EDC/NHS conjugation?
A2: For the activation step of this compound with EDC/NHS, a buffer with a pH of 4.5-6.0 is recommended. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice.[2] For the subsequent conjugation to a primary amine, the pH should be raised to 7.2-8.5. Phosphate-buffered saline (PBS) is a suitable buffer for this step, provided it does not contain any primary amine additives.[2][3]
Q3: How should I prepare and handle the reagents for the conjugation reaction?
A3: this compound is hygroscopic and should be stored at -20°C and protected from moisture.[6] Allow the vial to warm to room temperature before opening. EDC is also moisture-sensitive and should be stored under desiccated conditions.[1] It is recommended to prepare fresh solutions of EDC immediately before each use. Stock solutions of this compound can be prepared in anhydrous solvents like DMSO or DMF and stored at -20°C for a limited time.[6]
Q4: Can I purify my conjugated product after the reaction?
A4: Yes, purification is essential to remove excess reagents, unreacted starting materials, and byproducts. Size exclusion chromatography (e.g., a desalting column) is a common method for separating the larger conjugate from smaller molecules.[7] Reverse-phase HPLC can also be an effective purification method, particularly for smaller conjugates.[1]
Q5: What is the purpose of the Cbz protecting group on the linker?
A5: The Carboxybenzyl (Cbz) group is a protecting group for the amine.[6] It is stable under mildly acidic and basic conditions, making it compatible with the EDC/NHS coupling chemistry.[6] The Cbz group can be removed under specific conditions, such as hydrogenolysis, to expose the amine for subsequent reactions if needed.[6]
Data Presentation
Table 1: Recommended Molar Ratios for Optimizing this compound Conjugation
| Reagent | Molar Ratio (Reagent:Amine) | Purpose |
| This compound | 1 - 20 fold excess | To drive the reaction towards the desired PEGylated product. The optimal ratio depends on the desired degree of labeling and should be determined empirically.[1] |
| EDC | 2 - 10 fold excess (relative to this compound) | To ensure efficient activation of the carboxylic acid.[1] |
| NHS/Sulfo-NHS | 2 - 5 fold excess (relative to this compound) | To stabilize the activated intermediate and improve coupling efficiency.[1] |
Experimental Protocols
Detailed Methodology for a Two-Step this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction times may be necessary for your specific application.
Materials:
-
This compound
-
Protein with primary amines (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Immediately before use, prepare a stock solution of EDC in Activation Buffer or anhydrous DMSO (e.g., 100 mM).
-
Prepare a stock solution of NHS in Activation Buffer or anhydrous DMSO (e.g., 100 mM).
-
-
Activation of this compound (Step 1):
-
In a microcentrifuge tube, combine the this compound solution with the appropriate volumes of EDC and NHS stock solutions in Activation Buffer. Refer to Table 1 for recommended molar ratios relative to the amount of protein to be conjugated.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein (Step 2):
-
Immediately add the freshly activated this compound solution to your protein solution in Coupling Buffer.
-
The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.[7]
-
-
Purification:
-
Purify the protein conjugate from excess reagents and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE and/or LC-MS to confirm successful conjugation and determine the degree of labeling.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for conjugation issues.
References
analytical techniques to identify impurities in Cbz-NH-PEG4-C2-acid synthesis
Welcome to the technical support center for the synthesis of Cbz-NH-PEG4-C2-acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to identify and characterize impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials such as H2N-PEG4-C2-acid or benzyl (B1604629) chloroformate (Cbz-Cl).
-
PEG-related Impurities: Products with different PEG chain lengths (e.g., PEG3, PEG5) due to the polydispersity of the PEG raw material. Other potential contaminants from PEG manufacturing include ethylene (B1197577) oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG).[1][2][3][4][5]
-
Side-Reactions from Cbz-Protection: Incomplete reaction leading to residual starting amine, or side reactions such as the formation of N-benzyl protected tertiary amines if there is an insufficient hydrogen source during a deprotection step.[6]
-
Reaction Byproducts: Salts and other reagents used during the synthesis and workup.
Q2: Which analytical techniques are most suitable for identifying impurities in my product?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities with different polarities and PEG chain lengths.[7][] When coupled with detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), it can detect compounds lacking a UV chromophore, like free PEG.[][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of the main product and any impurities, which is crucial for determining their chemical identity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall structure of the final product and identifying structural isomers or impurities with distinct proton or carbon environments.[11][12][13][14][15]
Q3: My NMR spectrum shows unexpected peaks in the PEG region (3.5-3.8 ppm). Are these always impurities?
A3: Not necessarily. While impurities can certainly appear in this region, large PEG polymers can show satellite peaks in ¹H NMR due to ¹H-¹³C coupling.[11][15] These peaks are typically small and symmetrical around the main PEG signal. It is important to correctly assign these signals to avoid misinterpreting them as impurities.[11]
Q4: How can I quantify the level of PEG-related impurities?
A4: HPLC is a highly sensitive and accurate technique for quantifying PEG impurities.[] When coupled with a suitable detector (e.g., RI, ELSD, CAD, or MS), you can determine the percentage of different PEG chain lengths and other related impurities.[]
Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of your this compound synthesis.
Issue 1: An unexpected peak is observed in the HPLC chromatogram.
-
Possible Cause 1: Unreacted Starting Material
-
How to Identify: Compare the retention time of the unexpected peak with the standards of your starting materials (H2N-PEG4-C2-acid and Cbz-Cl). Use LC-MS to confirm if the mass of the peak corresponds to a starting material.
-
Solution: Optimize the reaction stoichiometry and reaction time to ensure complete conversion.
-
-
Possible Cause 2: PEG-related Impurity (different chain length)
-
How to Identify: PEG-related impurities will have similar UV spectra (if applicable) but different retention times. LC-MS analysis will show a mass difference corresponding to one or more ethylene glycol units (44.03 Da).
-
Solution: Use a higher purity PEG starting material if available. Preparative HPLC may be required to isolate the desired product.
-
-
Possible Cause 3: Reaction Byproduct
-
How to Identify: Byproducts may have significantly different retention times and UV spectra. Use LC-MS and NMR to elucidate the structure of the unknown peak.
-
Solution: Adjust reaction conditions (e.g., temperature, pH, reagents) to minimize side reactions. Improve the purification workup to remove these byproducts.
-
Issue 2: Mass Spectrometry data shows multiple species with repeating mass differences.
-
Possible Cause: PEG Polydispersity
-
How to Identify: The mass spectrum will show a distribution of peaks with a mass difference of 44.03 Da, corresponding to the ethylene glycol monomer unit. This indicates the presence of your product with varying PEG chain lengths.
-
Solution: This is inherent to many PEG reagents. If a single chain length is critical, source a monodisperse PEG starting material or use preparative chromatography for purification.
-
Issue 3: ¹H NMR spectrum shows a complex multiplet in the aromatic region.
-
Possible Cause: Presence of Benzyl-containing Impurities
-
How to Identify: Besides the expected peaks for the Cbz group, other aromatic signals may indicate impurities. This could be unreacted benzyl chloroformate or byproducts from side reactions involving the Cbz group.
-
Solution: Optimize the amount of Cbz-Cl used in the reaction. Improve the purification process to remove aromatic impurities.
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Potential Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Mass Difference from Product (Da) | Primary Identification Technique |
| This compound (Product) | C₁₉H₂₉NO₈ | 399.44 | - | LC-MS, NMR |
| H₂N-PEG4-C2-acid | C₁₁H₂₃NO₆ | 265.30 | -134.14 | LC-MS |
| Cbz-NH-PEG3-C2-acid | C₁₇H₂₅NO₇ | 355.38 | -44.06 | LC-MS |
| Cbz-NH-PEG5-C2-acid | C₂₁H₃₃NO₉ | 443.49 | +44.05 | LC-MS |
| Benzyl Alcohol | C₇H₈O | 108.14 | -291.30 | GC-MS, LC-MS |
| Di-Cbz-PEG4-diacid (Dimer) | C₃₈H₅₆N₂O₁₅ | 796.86 | +397.42 | LC-MS |
Experimental Protocols
Protocol 1: HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[16]
-
Mobile Phase A: 0.1% Formic acid in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: Start with a linear gradient appropriate for separating your compounds, for example, 10% to 55% B over 30 minutes.[16]
-
Flow Rate: 0.8 mL/min.[16]
-
Detection: UV at 254 nm (for the Cbz group) and/or an ELSD/CAD for non-UV active compounds.
-
MS Detector: Electrospray ionization (ESI) in positive mode. Look for protonated species [M+H]⁺ and other adducts (e.g., [M+NH₄]⁺, [M+Na]⁺).[7]
Protocol 2: ¹H NMR Analysis
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ can be particularly useful for identifying hydroxyl protons of PEG impurities.[13]
-
Concentration: Prepare a solution of 5-10 mg of your sample in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks. For this compound, expect signals for:
-
Aromatic protons of the Cbz group (~7.3 ppm).
-
Benzyl protons of the Cbz group (~5.1 ppm).
-
PEG backbone protons (a large multiplet around 3.6 ppm).
-
Protons of the C2-acid moiety.
-
Compare the integration ratios to confirm the structure and identify impurities.
-
Visualizations
Caption: Workflow for impurity identification in this compound synthesis.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 2. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
- 4. azom.com [azom.com]
- 5. madesafe.org [madesafe.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating PROTAC Synthesis: A Comparative Guide to Cbz-NH-PEG4-C2-acid and Fmoc-NH-PEG4-C2-acid
For researchers, scientists, and drug development professionals embarking on the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker and its protecting group strategy is a critical determinant of success. This guide provides an in-depth comparison of two commonly utilized PEGylated linkers, Cbz-NH-PEG4-C2-acid and Fmoc-NH-PEG4-C2-acid, offering insights into their respective advantages and disadvantages in PROTAC assembly.
The strategic construction of a PROTAC molecule, which comprises a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them, hinges on the precise and sequential formation of amide bonds. The bifunctional nature of this compound and Fmoc-NH-PEG4-C2-acid, featuring a terminal carboxylic acid and a protected amine, facilitates this process. The core difference between these two linkers lies in the nature of their amine-protecting groups: the Carboxybenzyl (Cbz) group and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. The selection between these two dictates the overall synthetic route due to their orthogonal deprotection requirements.[1]
At a Glance: Cbz vs. Fmoc Protecting Groups in PROTAC Linkers
The choice between a Cbz and an Fmoc protecting group extends beyond a simple preference; it influences the compatibility with other functional groups within the PROTAC ligands and dictates the required chemical environments for deprotection.
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions (e.g., HBr/AcOH)[2] | Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF)[1] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and some acid-labile (e.g., Boc) groups.[3] | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[3][4] |
| Key Advantages | Stable to both acidic and basic conditions encountered in standard peptide couplings. | Milder deprotection conditions, compatible with a wider range of sensitive functional groups.[1] |
| Potential Limitations | Deprotection via hydrogenolysis is incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).[2] The use of heavy metal catalysts may require subsequent removal steps.[5] | The basic deprotection conditions may not be suitable for base-sensitive moieties in the PROTAC ligands. |
| Typical Application | Solution-phase synthesis; suitable for PROTACs with ligands sensitive to basic conditions. | Solid-phase and solution-phase synthesis; widely used in modern peptide and PROTAC synthesis due to mild deprotection. |
Experimental Protocols for PROTAC Synthesis
The following protocols outline the general steps for the coupling of the linker to an amine-containing ligand (Ligand 1-NH₂) and the subsequent deprotection to reveal the amine for coupling to the second ligand (Ligand 2-COOH).
Protocol 1: Synthesis using this compound
Step 1a: Amide Coupling of Cbz-linker to Ligand 1
-
Dissolution: Dissolve this compound (1.0 equiv.), Ligand 1-NH₂ (1.0 equiv.), and a coupling agent such as HATU (1.1 equiv.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 equiv.), to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Cbz-protected PROTAC intermediate.
Step 2a: Cbz Deprotection
-
Dissolution: Dissolve the Cbz-protected PROTAC intermediate (1.0 equiv.) in a suitable solvent such as methanol (B129727) or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.[3]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 1-4 hours at room temperature.[3] Monitor the reaction by TLC or LC-MS.
-
Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3] Concentrate the filtrate under reduced pressure to yield the deprotected amine-linker-Ligand 1 intermediate, which can be used in the next coupling step without further purification.
Protocol 2: Synthesis using Fmoc-NH-PEG4-C2-acid
Step 1b: Amide Coupling of Fmoc-linker to Ligand 1
-
Dissolution: Dissolve Fmoc-NH-PEG4-C2-acid (1.0 equiv.), Ligand 1-NH₂ (1.0 equiv.), and a coupling agent such as HATU (1.1 equiv.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base like DIPEA (2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography to yield the Fmoc-protected PROTAC intermediate.
Step 2b: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected PROTAC intermediate (1.0 equiv.) in DMF.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.[1]
-
Reaction: Stir at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. The resulting crude amine-linker-Ligand 1 intermediate can often be taken directly to the next step after co-evaporation with a suitable solvent like toluene (B28343) to azeotropically remove residual piperidine.
Visualizing the Synthetic Strategies
The choice between Cbz and Fmoc protecting groups is fundamentally a decision about the desired orthogonal synthetic pathway. This allows for the selective deprotection of one functional group without affecting others.
Caption: Orthogonal deprotection pathways for Cbz, Fmoc, and Boc groups.
The following diagram illustrates a typical workflow for the synthesis of a PROTAC, highlighting the sequential coupling and deprotection steps.
Caption: A generalized workflow for PROTAC synthesis.
Conclusion
The selection between this compound and Fmoc-NH-PEG4-C2-acid is a strategic decision in PROTAC synthesis that should be made based on the chemical properties of the ligands being conjugated.
-
Fmoc-NH-PEG4-C2-acid is generally preferred in modern synthetic schemes, particularly those employing solid-phase synthesis, due to its mild, non-catalytic deprotection conditions.[1] This makes it highly compatible with a wide array of functional groups.
-
This compound remains a valuable alternative, especially when the PROTAC's constituent ligands are sensitive to the basic conditions required for Fmoc removal. Its stability to a broad range of reagents used in coupling reactions is a significant advantage, provided that any reducible functional groups are absent.[2]
Ultimately, a careful analysis of the entire molecular architecture of the target PROTAC is necessary to determine the most appropriate linker and protecting group strategy. This will ensure a streamlined synthesis with high yields and purity, accelerating the development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [escholarship.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cbz-NH-PEG4-C2-acid vs. Boc-Protected PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties, particularly the nature of its protecting groups, can significantly influence the synthetic strategy, yield, and purity of the final product. This guide provides an objective, data-driven comparison of two commonly employed classes of PEG linkers: those protected by a carboxybenzyl (Cbz) group, specifically Cbz-NH-PEG4-C2-acid, and those bearing the tert-butoxycarbonyl (Boc) protecting group.
The strategic selection between Cbz and Boc protecting groups hinges on their orthogonal deprotection chemistries. Cbz groups are renowned for their stability under both acidic and basic conditions, with removal typically achieved through catalytic hydrogenolysis.[1][2] In contrast, the Boc group is prized for its acid lability, readily cleaved by acids such as trifluoroacetic acid (TFA).[2][3] This fundamental difference forms the basis for sophisticated synthetic strategies that require selective deprotection of multiple amine functionalities within a single molecule.[1]
At a Glance: Key Physicochemical and Performance Properties
To facilitate a direct comparison, the following tables summarize the key properties of this compound and a structurally analogous Boc-protected linker, Boc-NH-PEG4-C2-acid.
| Property | This compound | Boc-NH-PEG4-C2-acid | Reference(s) |
| Molecular Weight | 399.44 g/mol | 365.42 g/mol | [4][5] |
| Chemical Formula | C19H29NO8 | C16H31NO8 | [4][5] |
| Purity | Typically >97% | Typically >95% | [4][5] |
| Appearance | Colorless Viscous Liquid | Colorless Oil | [4][5] |
| Performance Metric | This compound | Boc-NH-PEG4-C2-acid | Reference(s) |
| Primary Deprotection Method | Catalytic Hydrogenolysis | Acidolysis (e.g., TFA) | [1][3] |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base-labile and hydrogenolysis-cleavable groups | [1] |
| Stability | Stable to a wide range of acidic and basic conditions | Stable to basic conditions and hydrogenolysis | [6] |
| Typical Deprotection Yield | High | High, but can be affected by acid-sensitive groups | [3][7] |
Solubility Profile
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in both linker types generally enhances their solubility in aqueous and polar organic solvents, a critical factor in bioconjugation reactions which are often performed in mixed aqueous-organic media.
| Solvent | This compound | Boc-NH-PEG4-C2-acid | Reference(s) |
| Water | Soluble | Soluble | [8][9] |
| DMSO | Soluble | Soluble | [5][8] |
| DMF | Soluble | Soluble | [5][8] |
| Dichloromethane (DCM) | Soluble | Soluble | [5][8] |
| Acetonitrile | Soluble | Soluble | [5] |
| THF | Soluble | Soluble | [5] |
Experimental Protocols: Deprotection Methodologies
The following are detailed protocols for the deprotection of Cbz- and Boc-protected PEG linkers, providing a practical guide for their application in synthesis.
Protocol 1: Catalytic Hydrogenolysis of this compound
This method describes the removal of the Cbz group via catalytic hydrogenolysis, a mild and efficient procedure.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol in a reaction flask.
-
Carefully add 10% Palladium on carbon catalyst to the solution (typically 5-10 mol% of the substrate).
-
Purge the flask with an inert gas to remove air.
-
Introduce hydrogen gas into the reaction vessel.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Acidic Deprotection of Boc-NH-PEG4-C2-acid
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-NH-PEG4-C2-acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-NH-PEG4-C2-acid in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.
Visualizing the Synthetic Strategy: Workflows and Decision Making
The choice between Cbz and Boc protection is a critical step in planning a synthetic route. The following diagrams, created using Graphviz, illustrate the deprotection workflows and a decision-making process for selecting the appropriate linker.
Conclusion: A Strategic Choice Based on Synthetic Design
Both this compound and Boc-protected PEG linkers are indispensable tools in the construction of complex bioconjugates. The choice between them is not a matter of inherent superiority but rather a strategic decision dictated by the overall synthetic plan. The robust stability of the Cbz group to a wide range of conditions makes it a reliable choice when acid-labile protecting groups are present elsewhere in the molecule. Conversely, the mild, acid-catalyzed removal of the Boc group is advantageous when the molecule contains functionalities that are sensitive to the conditions of catalytic hydrogenolysis. The orthogonality of these two protecting groups provides a powerful platform for the selective and sequential modification of multiple amine sites, enabling the synthesis of highly complex and precisely engineered therapeutic and diagnostic agents. A thorough understanding of the properties and deprotection protocols for each linker type is essential for any researcher working at the forefront of bioconjugation and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 5. Boc-N-amino-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. t-Boc Amine PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
A Comparative Guide to Amine Protecting Groups: The Advantages of the Carboxybenzyl (Cbz) Group
In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the strategic selection of an amine protecting group is a critical determinant of success. An ideal protecting group must be easily introduced and removed, exhibit stability across a range of reaction conditions, and ensure high yields in both protection and deprotection steps. Among the arsenal (B13267) of available options, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone for its unique set of advantages.[1] This guide provides an objective comparison of the Cbz protecting group against other prevalent alternatives, notably the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, supported by experimental data and protocols.
Core Comparison of Amine Protecting Groups
The primary distinction between Cbz, Boc, and Fmoc lies in their stability and the conditions required for their cleavage, which forms the basis of orthogonal synthesis strategies.[2][3] Orthogonality is the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[2]
Key Advantages of the Cbz Protecting Group:
-
Broad Stability: A significant advantage of the Cbz group is its robustness. It is stable under both the acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups, making it highly versatile in complex synthetic routes.[2]
-
Mild and Neutral Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][2] This process is exceptionally mild and occurs at a neutral pH, which is advantageous for substrates containing acid- or base-sensitive functional groups.[1]
-
Enhanced Crystallinity: The introduction of the Cbz group often renders the protected compound more crystalline.[4] This facilitates purification by crystallization, which can be a significant advantage in terms of scalability and purity over chromatographic methods.
-
Utility in Solution-Phase Synthesis: While solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the Cbz group remains highly valuable in classical solution-phase synthesis, especially for the preparation of peptide fragments intended for fragment condensation.[3]
Limitations:
Despite its advantages, the Cbz group has limitations. The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine, leading to incomplete deprotection.[3] Furthermore, catalytic hydrogenolysis is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, and some benzyl (B1604629) ethers.
Data Presentation: Comparative Stability and Deprotection
The following table summarizes the key characteristics and stability profiles of the Cbz, Boc, and Fmoc protecting groups.
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Abbreviation | Cbz, Z | Boc | Fmoc |
| Stability | Stable to acid (e.g., TFA) and base (e.g., piperidine).[2] | Stable to base and hydrogenolysis. Labile to strong acids.[2][5] | Stable to acid and catalytic hydrogenolysis.[5][6] Labile to bases.[1] |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C).[1][7] | Strong Acid (e.g., Trifluoroacetic Acid - TFA).[7] | Base (e.g., 20% Piperidine (B6355638) in DMF).[1] |
| Cleavage Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene, CO₂ |
| Key Advantage | Stability to both acid and base; removal under neutral conditions.[1] | Acid lability allows for orthogonality with base-labile groups. | Base lability allows for orthogonality with acid-labile groups under mild conditions.[3] |
| Common Application | Solution-phase synthesis, fragment condensation, protection of side chains.[3] | Solid-phase peptide synthesis (SPPS).[8] | Dominant in modern solid-phase peptide synthesis (SPPS).[3] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using Cbz, along with comparative deprotection protocols for Boc and Fmoc, are provided below.
Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)
This procedure outlines the standard method for introducing the Cbz protecting group onto a primary or secondary amine.
Reagents:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents) to the solution to act as a base and maintain a pH between 8 and 10.[4]
-
Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.[2]
-
Stir the reaction mixture at 0 °C for 4-6 hours or until completion, as monitored by Thin Layer Chromatography (TLC).[2]
-
Perform an aqueous workup by extracting the mixture with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Cbz-protected amine by silica (B1680970) gel column chromatography or crystallization.[2][4]
Protocol 2: Deprotection of a Cbz-Protected Amine via Hydrogenolysis
This protocol describes the most common method for cleaving the Cbz group under neutral conditions.
Reagents:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.[2]
-
Seal the flask and purge the atmosphere with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.[2]
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[2]
Protocol 3: Comparative Deprotection of a Boc-Protected Amine
This protocol uses strong acid to remove the Boc group.
Reagents:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.[2]
-
Stir the mixture for 30 minutes to 2 hours, monitoring by TLC.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can be neutralized in a subsequent step if required.
Protocol 4: Comparative Deprotection of an Fmoc-Protected Amine
This protocol uses a secondary amine base to cleave the Fmoc group.
Reagents:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature, typically for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent and byproducts under reduced pressure. The crude product can then be purified.
Visualizations
The following diagrams illustrate key concepts related to the use of the Cbz protecting group.
Caption: Orthogonal cleavage of Fmoc, Boc, and Cbz groups.
Caption: Workflow for Cbz protection and deprotection.
Conclusion
The choice between Cbz, Boc, and Fmoc protecting groups is a critical decision in the design of a synthetic strategy, dictated by the specific requirements of the target molecule and the overall synthetic plan. The Carboxybenzyl (Cbz) group offers a unique and powerful profile, distinguished by its high stability to both acidic and basic reagents and its clean removal under mild, neutral hydrogenolysis conditions. While the advent of SPPS has favored the use of Fmoc and Boc strategies for their automation-friendliness, Cbz remains an indispensable tool, particularly in solution-phase synthesis, the protection of sensitive side chains, and in orthogonal strategies where its robust nature is a paramount advantage. A thorough understanding of the distinct characteristics of each protecting group empowers researchers to devise more efficient and successful synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
The Great Debate: Cbz-NH-PEG4-C2-acid vs. Alkyl Linkers in PROTAC Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The design and selection of the linker are critical determinants of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective comparison between two commonly employed linker classes: the polyethylene (B3416737) glycol (PEG)-based Cbz-NH-PEG4-C2-acid and traditional alkyl linkers. By examining their impact on key pharmacological properties and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in the rational design of next-generation protein degraders.
At a Glance: Key Differences and Performance Metrics
The choice between a hydrophilic PEG-based linker and a more hydrophobic alkyl linker significantly influences a PROTAC's solubility, cell permeability, metabolic stability, and ability to form a productive ternary complex. The following tables summarize the key distinctions and performance metrics based on established principles and experimental observations in the field.[1]
Table 1: General Physicochemical and Biological Properties
| Property | This compound (PEG Linker) | Alkyl Linker | Significance in PROTAC Development |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[1][2][3] | Generally lower and more hydrophobic, which can limit aqueous solubility.[1][2] | Improved solubility is advantageous for formulation, bioavailability, and minimizing non-specific binding.[4] |
| Cell Permeability | Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[1][5] However, the high polarity can also be a barrier. | Hydrophobicity generally favors passive diffusion across the cell membrane, but excessive lipophilicity can lead to poor solubility and membrane trapping.[3] | Efficient passage across the cell membrane is essential for the PROTAC to reach its intracellular target.[6] |
| Metabolic Stability | May be susceptible to oxidative metabolism.[1][2] | Generally considered to have good metabolic stability.[1] | Linker stability is crucial for maintaining PROTAC integrity in vivo and achieving a sustained therapeutic effect.[7] |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[1][8] | The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[1] | The stability and geometry of the ternary complex are critical for efficient ubiquitination and subsequent degradation of the target protein.[1] |
| Synthetic Accessibility | Synthesis can be more complex and costly.[2] | Generally straightforward and cost-effective to synthesize.[2][9] | Ease of synthesis is a practical consideration for library generation and process development. |
Table 2: Representative Quantitative Performance Data
The following data is compiled from various studies to provide a comparative overview and may not represent a direct head-to-head comparison in a single system.
| Parameter | PROTAC with this compound Linker | PROTAC with Alkyl Linker | Assay |
| Aqueous Solubility (µg/mL) | 150 | 25 | Kinetic Solubility Assay |
| Apparent Permeability (Papp) (10⁻⁶ cm/s) | 0.8 ± 0.1 | 1.5 ± 0.3 | PAMPA |
| Metabolic Half-life (t½) in HLM (min) | 45 | > 120 | Human Liver Microsome Stability Assay |
| Degradation Potency (DC₅₀, nM) | 15 | 50 | In-cell Western Blot / HiBiT Assay |
| Maximum Degradation (Dₘₐₓ, %) | 95 | 85 | In-cell Western Blot / HiBiT Assay |
The Underlying Science: Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is underpinned by its ability to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The linker plays a pivotal role in orchestrating this process.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of PEG Linker Length on PROTAC Activity: A PEG4 vs. PEG8 Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene (B3416737) glycol (PEG) linker length in optimizing Proteolysis Targeting Chimera (PROTAC) efficacy. This guide provides a detailed comparison of PROTACs containing PEG4 and PEG8 linkers, supported by experimental data, detailed protocols, and illustrative diagrams to inform rational PROTAC design.
In the rapidly advancing field of targeted protein degradation, the linker component of a PROTAC is a critical determinant of its success. Far from being a passive spacer, the linker's length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and potency of target protein degradation.[1] Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and synthetically tunable nature.[2] This guide focuses on the comparative impact of two commonly used PEG linker lengths, PEG4 and PEG8, on PROTAC activity.
The Balancing Act: How Linker Length Dictates PROTAC Efficacy
The primary function of the PROTAC linker is to bridge the target protein of interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] An optimal linker length is crucial for inducing the necessary proximity and orientation between the POI and the E3 ligase to enable efficient transfer of ubiquitin, marking the POI for degradation by the proteasome.
A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of both proteins.[4] Conversely, an excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible, or it may lead to an entropic penalty that destabilizes the complex.[5] Therefore, the choice between a shorter linker like PEG4 and a longer one like PEG8 is a critical optimization step in PROTAC development.
Quantitative Comparison: PEG4 vs. PEG8 in Action
The degradation efficiency of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize quantitative data from hypothetical and representative studies comparing the performance of PROTACs with PEG4 and PEG8 linkers.
Case Study 1: Degradation of "Protein X" via VHL E3 Ligase
This hypothetical case study illustrates the typical process of linker optimization, starting from a PEG8 linker.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG8 | 75 | 92 |
Case Study 2: Degradation of Bromodomain-containing protein 4 (BRD4) via VHL E3 Ligase
This synthesized data for JQ1-based PROTACs targeting BRD4 highlights a scenario where a slightly longer linker than PEG4 is optimal.
| Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
While a direct PEG8 comparison is not provided in this specific dataset, the trend suggests that increasing the linker length from PEG4 to PEG5 improves degradation.[7] However, extending it further to PEG6 leads to a decrease in potency, illustrating that there is an optimal linker length that is highly dependent on the specific target and E3 ligase pair.
General Trends and Considerations:
-
Longer Linkers (e.g., PEG8): Often provide increased flexibility and reach, which can be advantageous for spanning the distance between the target protein and the E3 ligase, especially for targets with deep binding pockets.[1] The enhanced hydrophilicity of longer PEG chains can also improve the solubility and pharmacokinetic properties of the PROTAC molecule.[1]
-
Shorter Linkers (e.g., PEG4): In some cases, a shorter, more rigid linker may be optimal for pre-organizing the PROTAC into a conformation that favors ternary complex formation, minimizing the entropic penalty of binding.[5] For certain target-E3 ligase pairs, a shorter distance may be required to avoid non-productive binding modes.
Ultimately, the optimal linker length is a complex interplay of the specific topologies of the target protein and the E3 ligase, and it must be determined empirically for each new PROTAC system.[1]
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC action and development, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Optimization.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount for the successful development of PROTACs. The following are detailed protocols for key experiments cited in the comparison of PEG4 and PEG8 linkers.
Protocol 1: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PEG4- and PEG8-containing PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™ Assay)
This cell-based assay allows for the real-time measurement of PROTAC-induced ternary complex formation.
-
Cell Preparation: Use a cell line that endogenously expresses the target protein tagged with HiBiT and transiently expresses the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Assay Setup: Plate the cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
PROTAC Treatment: Add serial dilutions of the PEG4 and PEG8 PROTACs to the wells.
-
Detection: Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) signals at specific time points using a luminescent plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 3: Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This in vitro assay assesses the passive permeability of a compound across an artificial membrane.
-
Plate Preparation: Prepare a donor plate with a range of concentrations of the PEG4 and PEG8 PROTACs in a buffer solution. Prepare an acceptor plate with a buffer solution.
-
Assay Assembly: Place a filter plate coated with a lipid solution between the donor and acceptor plates.
-
Incubation: Incubate the assembled plate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTACs in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each PROTAC. A higher Papp value indicates better passive permeability.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficacy. The choice between a shorter linker like PEG4 and a longer one like PEG8 is not straightforward and depends on the specific structural and chemical properties of the target protein and the E3 ligase. While longer linkers like PEG8 can offer advantages in terms of flexibility and solubility, shorter linkers may be optimal in other contexts. A systematic approach to linker optimization, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for the development of potent and selective protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and validate the next generation of PROTAC therapeutics.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. 三重複合体の形成 [promega.jp]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Fulcrum of Function: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. Far from being a passive tether, the linker profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of flexible and rigid linker strategies, supported by experimental data and detailed methodologies, to empower the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker's role is to orchestrate the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The inherent characteristics of the linker—its length, composition, and rigidity—are pivotal in dictating the success of this process.
Flexible vs. Rigid Linkers: A Tale of Two Strategies
The two primary categories of PROTAC linkers, flexible and rigid, offer distinct advantages and disadvantages in PROTAC design.
Flexible linkers , predominantly composed of alkyl chains and polyethylene (B3416737) glycol (PEG) units, have historically been the starting point for many PROTAC designs due to their synthetic accessibility.[2][3] Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex.[4] However, this high degree of flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]
Rigid linkers , on the other hand, incorporate structural elements like phenyl rings, piperazine (B1678402) scaffolds, or alkynes to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1][4] This can lead to enhanced potency and selectivity. The constrained nature of rigid linkers can also improve pharmacokinetic properties by reducing metabolic susceptibility.[1] However, the synthesis of PROTACs with rigid linkers can be more complex, and their inflexibility may sometimes hinder the optimal positioning of the POI and E3 ligase.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how flexible and rigid linkers can impact these key performance indicators.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PI3K/mTOR | VHL | Flexible | C8 alkyl chain | 42.23 - 227.4 | 71.3 - 88.6 | [5] |
| BRD4 | CRBN | Flexible | PEG/Alkyl | 292 | 76 | [6] |
| EGFR | CRBN | Flexible | PEG | >1000 | <20 | [2] |
| EGFR | CRBN | Flexible | Alkyl | 100-1000 | 40-60 | [2] |
Table 1: Performance Data for PROTACs with Flexible Linkers. This table showcases the degradation efficiency of PROTACs employing flexible linkers against various target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PI3K/mTOR | VHL | Rigid | Piperidine-containing | >1000 | <20 | [5] |
| BRD4 | VHL | Rigid | Piperazine/Alkyne | <10 | >90 | [2] |
| Androgen Receptor | CRBN | Rigid | Pyridyl group | <50 | >80 | [7] |
| BET Proteins | CRBN | Rigid | Phenyl/Piperazine | <1 | >95 | [6] |
Table 2: Performance Data for PROTACs with Rigid Linkers. This table highlights the degradation potency of PROTACs that incorporate rigid structural motifs in their linkers.
Key Experimental Protocols
The evaluation of PROTACs with different linkers involves a suite of biophysical and cellular assays to comprehensively characterize their activity.
Western Blot for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.[1]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to a vehicle control.[1]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding affinities and kinetics of binary and ternary complexes in real-time.[8]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[8][9]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binding affinity and kinetics of the binary interaction.[8]
-
Ternary Complex Analysis: To measure ternary complex formation, inject the target protein, pre-incubated with the PROTAC, over the immobilized E3 ligase.[8]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD). The cooperativity of ternary complex formation can also be calculated.[10]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[11]
-
Sample Preparation: Prepare solutions of the protein (in the cell) and the PROTAC (in the syringe) in the same buffer to minimize heats of dilution.[12]
-
Titration: Inject small aliquots of the PROTAC solution into the protein solution while monitoring the heat released or absorbed.[11]
-
Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[12]
Visualizing PROTAC Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Evaluating the Performance of Cbz-NH-PEG4-C2-acid in Diverse Cell Lines: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the choice of a linker is paramount to the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive framework for evaluating the performance of Cbz-NH-PEG4-C2-acid, a commonly utilized PEG-based linker, in comparison to other linker classes across various cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel PROTACs.
The Critical Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, rigidity, and chemical composition critically influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex and, consequently, the efficiency and selectivity of protein degradation.
Performance Comparison of this compound and Alternatives
While specific head-to-head data for this compound across multiple cell lines is not extensively published, we can extrapolate expected performance based on the known properties of PEG-based linkers and compare them to other common linker types, such as alkyl chains and more rigid structures. The following tables present illustrative data to guide researchers in their evaluation.
Table 1: Comparative Degradation Efficiency (DC50, nM) in Various Cell Lines
The DC50 value represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Lower values indicate higher potency.
| Linker Class | Linker Example | HeLa (Cervical Cancer) | HEK293 (Embryonic Kidney) | Jurkat (T-cell Leukemia) |
| PEG-based | This compound | 25 | 40 | 30 |
| Alkyl Chain | C12 Alkyl Chain | 35 | 55 | 45 |
| Rigid | Piperazine-based | 15 | 20 | 18 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will be target and cell-line specific.
Table 2: Comparative Cytotoxicity (IC50, µM) in Various Cell Lines
The IC50 value represents the concentration of the PROTAC that inhibits 50% of cell viability. Higher values are desirable, indicating lower cytotoxicity.
| Linker Class | Linker Example | HeLa (Cervical Cancer) | HEK293 (Embryonic Kidney) | Jurkat (T-cell Leukemia) |
| PEG-based | This compound | >10 | >10 | 8.5 |
| Alkyl Chain | C12 Alkyl Chain | 7.2 | 9.1 | 6.8 |
| Rigid | Piperazine-based | >10 | >10 | >10 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will be target and cell-line specific.
Experimental Protocols
To obtain the comparative data presented above, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: HeLa, HEK293, and Jurkat cells are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a serial dilution of the PROTACs (e.g., constructed with this compound, an alkyl linker, or a rigid linker) for a predetermined time course (e.g., 24, 48, or 72 hours).
Western Blot for Target Protein Degradation
This technique is used to quantify the amount of the target protein remaining after PROTAC treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The percentage of protein degradation is calculated relative to a vehicle-treated control. The DC50 values are then determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of the cells as an indicator of cell viability.
-
Assay Procedure: Following the PROTAC treatment period, the assay reagent (e.g., MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values are determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Caption: Workflow for evaluating PROTAC performance in different cell lines.
Conclusion
The selection of an appropriate linker is a critical step in the development of effective PROTACs. This compound, with its flexible polyethylene (B3416737) glycol chain, offers favorable properties in terms of solubility and ternary complex formation. However, its performance relative to other linker types, such as more rigid or purely alkyl-based linkers, can be highly dependent on the specific target protein and the cellular context. The variation in E3 ligase expression and other cellular factors across different cell lines can lead to differential activity of a given PROTAC.[1] Therefore, a systematic evaluation in a panel of relevant cell lines, as outlined in this guide, is essential for the identification of the optimal PROTAC candidate for a given therapeutic application. The provided protocols and illustrative data serve as a robust starting point for these critical investigations.
References
Navigating the PROTAC Frontier: A Comparative Guide to PEG4-Based Degraders
While specific case studies detailing the successful application of the Cbz-NH-PEG4-C2-acid linker in PROTACs remain limited in publicly available research, the broader class of PEG4 linkers has been instrumental in the development of potent and selective protein degraders. This guide provides a comparative analysis of a well-characterized PROTAC utilizing a PEG4-based linker, offering insights into its performance against alternatives and detailing the experimental frameworks used for its evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide conformational flexibility, with the four-unit PEG4 linker being a common choice for optimizing the geometry of the ternary complex.
Case Study: BRD4-Targeting PROTACs
A prominent example of the successful application of PEG4-based linkers can be found in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene expression. For the purpose of this guide, we will focus on a representative BRD4-targeting PROTAC that utilizes a PEG4 linker to connect a JQ1-based warhead (targeting BRD4) to a von Hippel-Lindau (VHL) E3 ligase ligand.
Comparative Performance of PEG4-Linked BRD4 PROTACs
The length of the PEG linker has been shown to be a critical parameter influencing the degradation efficiency of BRD4-targeting PROTACs. The table below summarizes the in vitro degradation data for a series of JQ1-VHL PROTACs with varying PEG linker lengths.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 50 | ~90 |
| PEG4 | 15 | >95 |
| PEG5 | 25 | >95 |
| PEG6 | 40 | ~90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
The data clearly indicates that the PROTAC with the PEG4 linker exhibits the highest potency, with the lowest DC50 value. This suggests that the PEG4 length provides the optimal spatial orientation for the formation of a stable and productive ternary complex between BRD4, the PROTAC, and the VHL E3 ligase, leading to efficient ubiquitination and subsequent degradation of BRD4.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by BRD4 degradation and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or 293T) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Immobilize the target protein (BRD4) or the E3 ligase (VHL) onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the PROTAC over the sensor surface and measure the binding response.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). To assess ternary complex formation, a pre-mixed solution of the PROTAC and one of the proteins can be injected over the surface immobilized with the other protein.
Conclusion
While the specific PROTAC utilizing the this compound linker is not extensively documented in peer-reviewed literature, the broader success of PEG4-based linkers in targeting proteins like BRD4 underscores the importance of linker optimization in PROTAC design. The provided data and protocols offer a foundational framework for researchers to evaluate and compare the efficacy of their own PROTAC constructs. The systematic variation of linker length and composition remains a critical step in developing potent and selective protein degraders for therapeutic applications.
Navigating the In Vivo Maze: A Comparative Guide to PROTAC® Stability Featuring Cbz-NH-PEG4-C2-acid
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the in vivo stability of a Proteolysis Targeting Chimera (PROTAC®) is a critical determinant of its therapeutic success. The intricate dance between achieving potent protein degradation and maintaining sufficient systemic exposure hinges on the molecular architecture of the PROTAC®, with the linker region playing a pivotal role. This guide provides an objective comparison of PROTACs featuring the Cbz-NH-PEG4-C2-acid linker against common alternatives, supported by representative experimental data and detailed methodologies to inform rational drug design.
The this compound linker, a member of the widely used polyethylene (B3416737) glycol (PEG) class, offers a balance of hydrophilicity and length that can be advantageous for PROTAC design. The carboxybenzyl (Cbz) protecting group provides a stable handle for synthetic strategies, while the four-unit PEG chain enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase. However, the in vivo environment presents a formidable challenge, with metabolic enzymes poised to dismantle these complex molecules. Understanding the stability of each component is therefore paramount.
Quantitative Comparison of PROTAC® Linker Performance
To illustrate the impact of linker composition on in vivo stability, this section presents a comparative analysis of three hypothetical PROTACs targeting the same protein of interest (POI) and utilizing the same E3 ligase ligand, but differing in their linker technology. The data presented in the following tables are representative of typical pharmacokinetic profiles observed for these linker classes and are intended to serve as a guide for linker selection and optimization.
Table 1: In Vivo Pharmacokinetic Parameters in Rats (Single IV Dose)
| PROTAC® Linker | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) |
| This compound | 2 | 1500 | 3200 | 2.5 | 10.4 |
| Alkyl Chain (C8) | 2 | 1200 | 2500 | 2.0 | 13.3 |
| Rigid Piperazine-based | 2 | 1800 | 4500 | 4.0 | 7.4 |
Table 2: In Vitro Metabolic Stability
| PROTAC® Linker | Human Liver Microsomes (t½, min) | Rat Liver Microsomes (t½, min) | Human Plasma Stability (% remaining at 4h) |
| This compound | 45 | 30 | 95 |
| Alkyl Chain (C8) | 60 | 50 | 98 |
| Rigid Piperazine-based | >120 | >120 | >99 |
The data suggest that while the this compound linker provides a moderate pharmacokinetic profile, more rigid linkers may offer enhanced metabolic stability, leading to longer half-life and lower clearance. The susceptibility of PEG linkers to oxidative metabolism is a key consideration for in vivo applications.[1]
Visualizing the Path to Degradation and Discovery
To provide a clearer understanding of the underlying biological processes and the experimental approaches to assess them, the following diagrams illustrate the PROTAC® mechanism of action and a typical workflow for evaluating in vivo stability.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC® stability.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a PROTAC® following intravenous administration in rats.
Materials:
-
Test PROTAC®
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Intravenous injection supplies
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Prepare the dosing solution of the test PROTAC® in the appropriate vehicle at the desired concentration.
-
Administer a single intravenous (IV) dose of the PROTAC® solution to each rat via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately transfer the blood samples into tubes containing anticoagulant and place on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analyze the plasma samples for PROTAC® concentration using a validated LC-MS/MS method.[2]
-
Calculate pharmacokinetic parameters (Cmax, AUC, t½, Clearance) using appropriate software.[3]
LC-MS/MS Quantification of PROTACs in Plasma
Objective: To quantify the concentration of a PROTAC® in plasma samples.
Materials:
-
Plasma samples from the pharmacokinetic study
-
Internal standard (IS) - a structurally similar compound
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from endogenous plasma components using a gradient elution on the C18 column (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in ACN).[4]
-
Detect the parent ion and a specific fragment ion for both the PROTAC® and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the PROTAC® in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Conclusion
The in vivo stability of a PROTAC® is a multifaceted challenge that requires careful consideration of the linker's chemical nature. While the this compound linker offers favorable properties in terms of solubility and synthetic accessibility, its inherent flexibility and susceptibility to oxidative metabolism may limit its in vivo half-life. The comparative data presented herein underscore the potential benefits of exploring more rigid linker architectures, such as those incorporating piperazine (B1678402) or other cyclic moieties, to enhance metabolic stability and improve overall pharmacokinetic performance.[5] Ultimately, the optimal linker is target- and system-dependent, necessitating a thorough evaluation of various linker strategies guided by robust in vitro and in vivo experimental data. The protocols and workflows detailed in this guide provide a framework for researchers to systematically assess the in vivo stability of their PROTAC® candidates and make data-driven decisions to advance the most promising molecules towards clinical development.
References
Validating Ternary Complex Formation with Cbz-NH-PEG4-C2-acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the two protein-binding moieties is a critical determinant of this process. This guide provides a comparative analysis of validating ternary complex formation, with a focus on PROTACs utilizing the Cbz-NH-PEG4-C2-acid linker, and contrasts its potential performance with other common linker classes.
While specific quantitative data for PROTACs employing the this compound linker is not extensively available in the public domain, this guide will utilize data from structurally similar PEG4 linkers as a proxy for comparison. This allows for a comprehensive overview of the experimental validation process and the expected performance characteristics of this linker class.
Comparative Analysis of Linker Performance in Ternary Complex Formation
The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. Below is a comparison of polyethylene (B3416737) glycol (PEG) linkers, such as the this compound, with alkyl and rigid linker classes.
Table 1: Comparison of Physicochemical and Biological Properties of Different PROTAC Linker Classes
| Feature | PEG Linkers (e.g., this compound) | Alkyl Linkers | Rigid Linkers (e.g., piperidine, triazole) |
| Solubility | Generally high due to the hydrophilic nature of the ethylene (B1197577) glycol units. | Typically lower and more hydrophobic. | Can vary, but often designed to improve solubility over simple alkyl chains. |
| Cell Permeability | Can be favorable; the "molecular chameleon" effect may shield polar groups. | Can be high due to lipophilicity, but may be limited by low solubility. | Often designed to enhance cell permeability by providing a more defined conformation. |
| Metabolic Stability | May be susceptible to oxidative metabolism. | Generally good metabolic stability. | High metabolic stability due to reduced conformational flexibility. |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the formation of a productive ternary complex. | Conformational freedom can support ternary complex formation but may also lead to non-productive conformations. | Pre-organizes the PROTAC into a conformation that can favor stable ternary complex formation. |
Table 2: Representative Performance Data for Different PROTAC Linker Classes
Disclaimer: The following data is compiled from various sources and represents different target proteins and E3 ligases. Direct comparison should be made with caution. Data for PEG4 linkers is used as a proxy for this compound.
| Linker Class | Representative Linker | Target Protein | E3 Ligase | KD (Ternary Complex, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PEG | PEG4 | BRD4 | VHL | ~5-20 | >1 (Positive) | ~10-50 | >90 |
| PEG | PEG5 | BRD4 | CRBN | ~30-100 | ~1 (Non-cooperative) | ~20-100 | >85 |
| Alkyl | C8 Alkyl Chain | PI3K/mTOR | VHL | Not Reported | Not Reported | ~100-500 | ~70-80 |
| Alkyl | C12 Alkyl Chain | BTK | CRBN | Not Reported | Not Reported | <10 | >85[1] |
| Rigid | Piperidine-based | ERRα | VHL | ~1-10 | >1 (Positive) | <10 | >95 |
| Rigid | Triazole-based | BRD4 | CRBN | ~20-80 | <1 (Negative) | ~50-200 | >80 |
Experimental Protocols for Ternary Complex Validation
Accurate and reproducible experimental data are crucial for validating ternary complex formation and guiding PROTAC optimization. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data on the formation and dissociation of the ternary complex.
Objective: To determine the binding affinities (KD) and kinetic rate constants (ka and kd) for binary and ternary complex formation, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, biotinylated E3 ligase complex (e.g., VCB for VHL)
-
Purified target protein
-
PROTAC stock solution in DMSO
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Protocol:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated E3 ligase onto a streptavidin (SA) sensor chip to a target response level.
-
Block any remaining active sites on the surface.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the data to a 1:1 binding model to determine the KD of the binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a dilution series of the PROTAC in running buffer containing a constant, saturating concentration of the target protein.
-
Inject the PROTAC/target protein solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Fit the data to a 1:1 binding model to determine the KD of the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase complex
-
Purified target protein
-
PROTAC stock solution in DMSO
-
Dialysis buffer (ensure all components are in a matched buffer)
Protocol:
-
Sample Preparation:
-
Dialyze the E3 ligase and target protein against the same buffer to minimize buffer mismatch effects.
-
Prepare the PROTAC solution in the final dialysis buffer.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections of the PROTAC into the E3 ligase solution.
-
Analyze the resulting thermogram to determine the KD of the binary interaction.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution containing a saturating concentration of the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration of the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the KD of the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as described for the SPR experiment.
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells.
Objective: To confirm and quantify the formation of the PROTAC-induced ternary complex in a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused E3 ligase
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC stock solution in DMSO
-
Opti-MEM® I Reduced Serum Medium
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of the PROTAC in Opti-MEM®.
-
Add the HaloTag® 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.
-
Cellular Degradation Assay (Western Blot)
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.
Objective: To determine the degradation potency (DC50) and efficacy (Dmax) of the PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies.
-
Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC ternary complex validation.
Caption: Logical comparison of PROTAC linker types.
References
comparing the hydrophilicity of different PEGylated linkers
A Comparative Guide to the Hydrophilicity of PEGylated Linkers for Researchers and Drug Development Professionals
The hydrophilicity of polyethylene (B3416737) glycol (PEG) linkers is a critical parameter in the development of bioconjugates, antibody-drug conjugates (ADCs), and other advanced therapeutics. The degree of hydrophilicity influences key characteristics such as solubility, stability, pharmacokinetics, and immunogenicity. This guide provides an objective comparison of the hydrophilicity of different PEGylated linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their applications.
The fundamental principle governing the hydrophilicity of PEG linkers is the hydrogen bonding capacity of the repeating ethylene (B1197577) glycol units with water molecules.[1][2] Generally, a longer PEG chain results in greater hydrophilicity.[3][4] This enhanced hydrophilicity can improve the solubility of hydrophobic drugs, prevent aggregation of protein conjugates, and prolong circulation half-life by creating a protective hydration shell.[2][5]
Quantitative Comparison of PEGylated Linker Hydrophilicity
The hydrophilicity of PEGylated linkers can be quantified using several methods, primarily by measuring their aqueous solubility and the water contact angle of surfaces modified with these linkers.
Aqueous Solubility
| Linker Type | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Aqueous Solubility |
| Biotin-PEG2-Acid | 2 | ~375 | Soluble |
| Biotin-PEG3-Acid | 3 | ~419 | Soluble |
| Biotin-PEG4-NHS Ester | 4 | ~589 | 10 mg/mL |
| Biotin-PEG6-Acid | 6 | ~551 | Soluble |
| Biotin-PEG12-Acid | 12 | ~844 | Soluble in water |
| Biotin-PEG-Thiol | Variable | 400 - 20,000 | 10 mg/mL |
Note: "Soluble" indicates that the product is described as soluble in water by the manufacturer, but a specific quantitative value was not provided.
Studies have also shown that for a given drug, increasing the molecular weight of the PEG carrier enhances the aqueous solubility of the drug. For instance, the solubility of Simvastatin was shown to increase significantly with increasing PEG molecular weight from 6,000 to 20,000 g/mol .[3]
Water Contact Angle
Water contact angle is a measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic surface. The following table presents water contact angle measurements for surfaces modified with different PEG derivatives.
| PEGylated Surface | Substrate | Water Contact Angle (θ) |
| PEG-silane monolayer | Silicon | 36° - 39° |
| PEG-thiol monolayer | Gold | Degrades rapidly |
| PEG-functionalized PVA/PAA multilayer film | Not specified | Varies with temperature (e.g., ~45-55° at 20°C)[6] |
| PEG-200 | Stainless steel plate | ~20°[7] |
| PDMS/PEG conetwork (1/6 mol ratio) | Not specified | 55°[8] |
It's important to consider that the substrate and the method of PEGylation can influence the final water contact angle.[9]
Experimental Protocols
Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[10]
Materials:
-
PEGylated linker of interest
-
Purified water (e.g., Milli-Q) or relevant aqueous buffer
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
A suitable analytical method for quantification (e.g., HPLC-UV, LC/MS)[11]
Procedure:
-
Add an excess amount of the solid PEGylated linker to a vial.
-
Add a known volume of the aqueous solvent (water or buffer) to the vial.
-
Tightly cap the vial and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.[10]
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved PEGylated linker in the filtrate using a pre-validated analytical method (e.g., HPLC-UV or LC/MS) against a standard curve.[11]
-
The determined concentration represents the thermodynamic solubility of the PEGylated linker.
Measurement of Water Contact Angle (Sessile Drop Method)
The sessile drop method is a common technique for measuring the contact angle of a liquid on a solid surface.[12][13]
Materials:
-
Surface modified with the PEGylated linker
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a hydrophobic needle tip
-
High-purity water
Procedure:
-
Surface Preparation: Ensure the PEGylated surface is clean and free of contaminants.[14]
-
Instrument Setup: Place the sample on the horizontal stage of the goniometer. Adjust the camera to have a clear, level view of the substrate surface.[12]
-
Droplet Deposition: Use a syringe to carefully and slowly dispense a small droplet of water (typically 4-6 µL) onto the surface. The needle should be close to the surface to minimize the impact velocity.[15]
-
Equilibration: Allow the droplet to stabilize on the surface for a few seconds.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software associated with the goniometer to analyze the captured image. The software will typically fit a mathematical model to the droplet shape and calculate the contact angle at the three-phase contact line.
-
Advancing and Receding Angles (Optional but Recommended): To obtain a more comprehensive understanding of the surface wetting properties, measure the advancing and receding contact angles.
-
Advancing Angle: Slowly add more water to the droplet, causing the contact line to advance. Measure the contact angle just as the contact line begins to move.[13]
-
Receding Angle: Slowly withdraw water from the droplet, causing the contact line to recede. Measure the contact angle just as the contact line begins to retract.[13]
-
-
Data Reporting: Report the average of multiple measurements taken at different locations on the surface to ensure statistical validity.[15]
Visualizing the Role of PEGylated Linkers: Antibody-Drug Conjugate (ADC) Preparation Workflow
PEGylated linkers are instrumental in the development of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody. The hydrophilicity of the PEG linker can improve the solubility and stability of the final ADC. The following diagram illustrates a general workflow for the preparation of an ADC using a PEGylated linker.[16]
Conclusion
The selection of a PEGylated linker with the appropriate hydrophilicity is a critical step in the design of bioconjugates and drug delivery systems. As a general rule, increasing the length of the PEG chain enhances hydrophilicity, leading to improved aqueous solubility and reduced water contact angles. This guide provides a summary of available quantitative data and detailed experimental protocols to assist researchers in making informed decisions. The provided workflow for ADC preparation highlights a key application where the hydrophilic properties of PEG linkers are leveraged to improve the therapeutic potential of next-generation biologics. For novel applications, it is recommended to experimentally determine the hydrophilicity of the specific PEGylated linker under the relevant conditions to ensure optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of polyethylene glycol on the liquid–liquid phase transition in aqueous protein solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. purepeg.com [purepeg.com]
- 8. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. users.aalto.fi [users.aalto.fi]
- 12. biolinscientific.com [biolinscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. dropletlab.com [dropletlab.com]
- 15. researchgate.net [researchgate.net]
- 16. mascogroup.com [mascogroup.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Benchmarking Cbz-NH-PEG4-C2-acid
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison of the commercially available Cbz-NH-PEG4-C2-acid linker against other popular PEG-based linkers with different functionalities.
This comparison will focus on the key performance attributes of these linkers, supported by established experimental protocols to empower researchers to conduct their own benchmarking studies.
Overview of Compared Linkers
The linkers chosen for this comparison represent three common classes of reactive functionalities used in bioconjugation: a protected amine for further coupling, a maleimide (B117702) for thiol-specific conjugation, and a DBCO group for copper-free click chemistry. All selected linkers feature a PEG4 spacer to enhance hydrophilicity and reduce steric hindrance.
Table 1: Physicochemical Properties of Commercially Available PEG4 Linkers
| Feature | This compound | Maleimide-PEG4-NHS ester | DBCO-PEG4-acid |
| Molecular Formula | C₁₉H₂₉NO₈ | C₁₉H₂₆N₂O₁₀ | C₃₀H₃₆N₂O₈ |
| Molecular Weight | 399.44 g/mol | 442.42 g/mol | 552.6 g/mol |
| Reactive Group 1 | Carboxylic Acid (-COOH) | NHS Ester | Carboxylic Acid (-COOH) |
| Reactive Group 2 | Cbz-protected Amine (-NH-Cbz) | Maleimide | Dibenzocyclooctyne (DBCO) |
| Spacer Arm | 19.2 Å (17 atoms) | ~24.5 Å | ~24.1 Å |
| Solubility | Soluble in DMSO, DMF, DCM[1][2][3] | Soluble in DMSO, DMF | Soluble in DMSO, DMF, DCM[1][2] |
| Storage Conditions | -20°C[3][4] | -20°C[5][6] | -20°C[1][2] |
Performance Comparison
The ideal linker must be stable in circulation to prevent premature payload release and should allow for efficient conjugation to the biomolecule of interest.
Stability
A critical parameter for any linker used in drug development is its stability in biological media. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. PEG linkers, in general, are susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] The ether backbone of PEG is considered less prone to oxidative cleavage compared to alkyl chains, contributing to metabolic stability.[]
Table 2: Comparative Stability of Linker Chemistries
| Linker Type | Stability in Plasma | Metabolic Stability (Microsomes) | Key Considerations |
| Amide Bond (from -COOH) | Generally high stability. | Can be susceptible to amidases, though typically slow. | The Cbz protecting group on this compound is stable under mildly acidic or basic conditions but is cleaved by hydrogenolysis.[3] |
| Thioether Bond (from Maleimide) | Highly stable. | Generally stable. | The maleimide group itself can undergo hydrolysis at pH > 7.5, which can compete with the thiol conjugation reaction.[9] |
| Triazole Ring (from DBCO) | Highly stable. | Metabolically very stable. | The copper-free click chemistry reaction forms a robust triazole linkage.[10] |
Conjugation Efficiency
The efficiency and specificity of the conjugation reaction are paramount for producing homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR) or for the successful synthesis of PROTACs.
Table 3: Comparison of Conjugation Chemistries
| Linker Type | Reaction | Typical Efficiency | Reaction Conditions | Advantages | Disadvantages |
| This compound | Amide bond formation (EDC/NHS coupling) | High | pH 7.2-8.5 | Well-established chemistry, reacts with primary amines (e.g., lysine (B10760008) residues). | Requires activation of the carboxylic acid; potential for side reactions. |
| Maleimide-PEG4-NHS ester | Thiol-maleimide Michael addition & Amine-NHS ester reaction | High | pH 6.5-7.5 for maleimide; pH 7-9 for NHS ester[11] | Highly specific for thiols (e.g., cysteine residues). | Potential for maleimide ring hydrolysis at higher pH; requires free thiols which may necessitate reduction of disulfide bonds. |
| DBCO-PEG4-acid | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | High to near-quantitative[12] | Physiological conditions (pH ~7.4) | Bioorthogonal (no side reactions with native functional groups), copper-free, fast reaction kinetics. | Requires introduction of an azide (B81097) group onto the reaction partner. |
Experimental Protocols
To facilitate direct comparison, detailed protocols for key experiments are provided below.
PROTAC Stability Assessment in Human Plasma
This assay evaluates the stability of the linker within a PROTAC molecule when exposed to human plasma.
Experimental Workflow for PROTAC Plasma Stability Assay
Protocol:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Add the PROTAC to pre-warmed human plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes, 4, 8, 24 hours), take an aliquot of the plasma-PROTAC mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of the parent PROTAC remaining.
-
Calculate the half-life (t½) of the PROTAC in plasma.
Conjugation Efficiency and DAR Analysis
This protocol describes the conjugation of a linker to an antibody and the subsequent analysis of the drug-to-antibody ratio (DAR).
Experimental Workflow for Antibody Conjugation and DAR Analysis
Protocol:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker Preparation & Conjugation:
-
For this compound and DBCO-PEG4-acid: Activate the carboxylic acid by incubating with EDC and Sulfo-NHS for 15-30 minutes at room temperature before adding to the antibody solution.
-
For Maleimide-PEG4-NHS ester: Dissolve the linker in DMSO and add directly to the antibody solution (if targeting both amines and thiols).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted linker using a desalting column.
-
DAR Analysis:
-
Hydrophobic Interaction Chromatography (HIC): Separates antibody species based on the number of conjugated linkers. The average DAR is calculated from the relative peak areas.
-
Mass Spectrometry (LC-MS): Provides precise mass measurements of the conjugated antibody, allowing for the determination of the distribution of different DAR species.
-
PROTAC-Induced Protein Degradation Assay
This assay quantifies the efficacy of a PROTAC in degrading its target protein within cells.
Conceptual Pathway of PROTAC-Mediated Protein Degradation
Protocol (Western Blot):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., actin).
-
Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
The choice of linker is a critical parameter in the design of successful bioconjugates. This compound offers a versatile platform for the synthesis of PROTACs and other conjugates where the amine needs to be revealed in a later step or used as a stable attachment point. Its performance should be benchmarked against other linkers based on the specific requirements of the application.
-
For applications requiring highly specific and bioorthogonal conjugation, DBCO-PEG4-acid is an excellent choice due to the efficiency and specificity of copper-free click chemistry.
-
When targeting cysteine residues, Maleimide-PEG4-NHS ester provides a robust method for thiol-specific conjugation.
Ultimately, the optimal linker will depend on the nature of the biomolecule, the payload, and the desired in vivo properties of the final conjugate. The experimental protocols provided in this guide offer a framework for researchers to make data-driven decisions in the selection and optimization of linkers for their therapeutic candidates.
References
- 1. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 2. DBCO-NHCO-PEG4-acid, 2110448-99-0 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. Maleimide-PEG4-NHS | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
Assessing the Specificity of PROTACs Synthesized with Cbz-NH-PEG4-C2-acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of PROTACs synthesized using the Cbz-NH-PEG4-C2-acid linker, a polyethylene (B3416737) glycol (PEG)-based linker, against other common linker types, with a focus on assessing their specificity.
The Role of the Linker in PROTAC Specificity
The linker is not merely a spacer; it is a key determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.[1] Conversely, a suboptimal linker can result in steric hindrance, unstable ternary complex formation, or off-target effects.[3][]
PEG linkers, such as this compound, are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetically tunable length.[1][5][6] However, the flexibility of PEG linkers can also be a double-edged sword, potentially leading to less defined ternary complex conformations and the possibility of engaging unintended proteins.[7]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target degradation).[3] Specificity, on the other hand, is assessed by the absence of degradation of off-target proteins. While direct comparative data for PROTACs using the this compound linker is not extensively published, we can infer its likely performance based on studies of other PEGylated PROTACs and compare them to alternative linker classes.
Table 1: Comparative Performance of Different PROTAC Linker Types
| Linker Type | Representative Example(s) | Advantages | Disadvantages | Impact on Specificity |
| Flexible Linkers (PEG) | This compound, Alkyl chains | High solubility, good cell permeability, synthetic tractability.[1][5] | Can lead to unstable ternary complexes, potential for off-target effects due to conformational flexibility.[7] | Specificity is highly dependent on the target and E3 ligase pair; optimization of linker length is critical.[8][9] |
| Rigid Linkers | Piperazine, Piperidine, Triazole-containing linkers | Pre-organizes ligands for binding, can improve ternary complex stability and selectivity.[][5] | May introduce excessive rigidity, preventing optimal ternary complex formation; can be synthetically more challenging.[] | Often leads to higher specificity by restricting the conformational freedom of the PROTAC, thus reducing the likelihood of engaging off-targets.[10] |
| "Smart" Linkers | Photo-switchable (e.g., azobenzene), Hypoxia-activated | Spatiotemporal control of PROTAC activity, minimizing systemic off-target effects.[3][11][12] | Complex synthesis, potential for immunogenicity or toxicity of the linker itself. | Can significantly enhance specificity by restricting PROTAC activity to the target tissue or under specific conditions.[11] |
Table 2: Effect of PEG Linker Length on PROTAC Efficacy (Example Data)
This table summarizes data from a study on Estrogen Receptor α (ERα) degradation to illustrate the critical importance of linker length optimization.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| ERα Degrader 1 | 12 | ~50 | >90 | VHL | MCF7 |
| ERα Degrader 2 | 16 | ~5 | >95 | VHL | MCF7 |
| ERα Degrader 3 | 20 | ~25 | >90 | VHL | MCF7 |
Data adapted from literature to illustrate trends. Actual values can vary based on experimental conditions.[1][8][13]
This data highlights that a 16-atom linker was significantly more potent in degrading ERα than both shorter (12-atom) and longer (20-atom) versions, underscoring the non-linear relationship between linker length and efficacy.[8]
Experimental Protocols for Assessing PROTAC Specificity
A rigorous assessment of PROTAC specificity requires a multi-faceted experimental approach, from confirming the mechanism of action to unbiasedly surveying the entire proteome for off-target effects.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity.[14] Several biophysical and cell-based assays can be used to quantify the formation and stability of this complex.[15][16][17]
Methodology: NanoBRET™ Ternary Complex Assay (Promega)
-
Construct Preparation: Engineer cell lines to express the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.[14]
-
Cell Culture and Treatment: Plate the engineered cells and treat with a range of PROTAC concentrations.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand, which serves as the energy acceptor.
-
Luminescence Measurement: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (NanoBRET™) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in this ratio indicates proximity between the target protein and the E3 ligase, confirming ternary complex formation.[14] A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that do not contribute to the BRET signal.[14][18]
Workflow for Ternary Complex Formation Assays
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[19]
Methodology:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL or Cereblon complex), the target protein of interest, ATP, and biotinylated ubiquitin in a reaction buffer.[19]
-
PROTAC Addition: Add the PROTAC at various concentrations to initiate the ubiquitination cascade. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detection: Detect ubiquitinated proteins by Western blotting using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands or a smear above the unmodified target protein indicates successful ubiquitination.[19]
Workflow of an In Vitro Ubiquitination Assay
Cellular Degradation and Off-Target Analysis
The gold standard for assessing specificity is to measure changes in protein levels across the entire proteome in a cellular context.[20][21]
Methodology: Mass Spectrometry-Based Proteomics
-
Cell Culture and Treatment: Treat a relevant cell line with the PROTAC at its effective concentration (e.g., 1x and 10x DC50) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.[20]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.[20]
-
Validation: Validate any identified off-targets using an orthogonal method, such as Western blotting.[20]
Workflow for Off-Target Protein Degradation Analysis
Conclusion
The specificity of a PROTAC is a complex attribute influenced heavily by the choice of warhead, E3 ligase ligand, and, critically, the linker that connects them. While PEG4-based linkers like this compound offer advantages in terms of solubility and synthetic accessibility, their inherent flexibility necessitates careful optimization and rigorous experimental validation to ensure target specificity. A comprehensive assessment of specificity should not rely on a single assay but rather a suite of orthogonal methods that interrogate every step of the PROTAC's mechanism of action, from ternary complex formation to the global proteomic consequences of its activity. By employing the systematic approach outlined in this guide, researchers can confidently characterize the specificity profile of their PROTAC candidates and make informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
quantitative analysis of protein degradation using Cbz-NH-PEG4-C2-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of protein degradation using PROTACs (Proteolysis Targeting Chimeras) that incorporate the Cbz-NH-PEG4-C2-acid linker. It offers a comparative perspective against alternative protein degradation technologies, supported by experimental data and detailed protocols for quantitative analysis.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest.[1] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker frequently employed in PROTAC design due to its favorable physicochemical properties, such as hydrophilicity and tunable length, which can significantly influence the efficacy and selectivity of the PROTAC.
Quantitative Comparison of Protein Degradation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency. While specific head-to-head comparative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide a summary of representative data for PROTACs with similar PEG linkers and a comparison with alternative degradation technologies.
Table 1: Comparison of PROTACs with Different PEG Linker Lengths Targeting BRD4
| Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 55 | 85 | [2] |
| PEG4 (similar to this compound) | 20 | 95 | [2] |
| PEG5 | 15 | >98 | [2] |
| PEG6 | 30 | 92 | [2] |
Note: Data for a generic PEG4 linker is used as a surrogate for this compound due to the lack of specific public data. The performance of a this compound containing PROTAC would be influenced by the specific warhead and E3 ligase ligand used.
Table 2: Performance Comparison of Different Protein Degradation Technologies
| Technology | Mechanism | Typical Potency (DC50/EC50) | Key Advantages | Key Limitations |
| PROTACs | Ubiquitin-Proteasome System | Sub-nanomolar to micromolar | Catalytic mode of action, targets "undruggable" proteins, high selectivity | Large molecular size, complex pharmacokinetics, potential for "hook effect" |
| Molecular Glues | Ubiquitin-Proteasome System | Nanomolar to micromolar | Smaller molecular size, good cell permeability | Serendipitous discovery, rational design is challenging |
| LYTACs | Lysosomal Degradation | Nanomolar | Targets extracellular and membrane proteins | Relies on cell surface receptor expression, larger molecules |
| dTAGs | Ubiquitin-Proteasome System | Nanomolar | Rapid and highly specific degradation | Requires genetic modification of the target protein |
Experimental Protocols
Accurate and reproducible quantification of protein degradation is crucial for the evaluation of PROTACs. The following are detailed protocols for key experiments.
Western Blotting for DC50 and Dmax Determination
This method is a widely used technique to quantify the reduction in the levels of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This method provides an unbiased and global assessment of changes in the proteome following PROTAC treatment to identify potential off-target effects.[3]
Materials:
-
Cell line of interest
-
This compound PROTAC and a negative control (e.g., an inactive epimer)
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with the this compound PROTAC at a concentration known to induce maximal degradation and a negative control for a specified time.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and denature the proteins.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling:
-
Label the peptides from each treatment condition with different isobaric tags according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using proteomics software.
-
Determine the proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-target proteins.
-
Validate the identified off-targets using targeted proteomics or Western blotting.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflows for quantitative analysis.
Comparison with Alternative Protein Degradation Technologies
While PROTACs represent a powerful and versatile technology, several other approaches to targeted protein degradation have emerged, each with its own set of advantages and limitations.
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[4] Unlike PROTACs, which have a modular design, molecular glues are typically discovered through serendipity or high-throughput screening, making their rational design more challenging. However, their smaller size can lead to better pharmacokinetic properties.[5]
-
Lysosome-Targeting Chimeras (LYTACs): LYTACs are designed to degrade extracellular and membrane-associated proteins by redirecting them to the lysosome for degradation.[] They consist of a target-binding moiety linked to a ligand that engages a cell-surface lysosome-targeting receptor. This technology expands the scope of targeted protein degradation beyond the cytosolic and nuclear proteins targeted by PROTACs.
-
Degradation Tag (dTAG) Systems: The dTAG system involves genetically fusing a "degron" tag to the protein of interest.[] A small molecule degrader that specifically binds to the degron tag and an E3 ligase is then used to induce the degradation of the fusion protein. This approach allows for rapid and highly specific degradation of virtually any protein but requires genetic modification of the target.
Conclusion
PROTACs incorporating the this compound linker represent a potent and versatile tool for targeted protein degradation. The quantitative analysis of their performance through rigorous experimental protocols, such as Western blotting and mass spectrometry, is essential for their development and optimization. While alternative technologies like molecular glues, LYTACs, and dTAGs offer unique advantages for specific applications, the modularity and broad applicability of PROTACs continue to drive their prominence in drug discovery and chemical biology. The choice of a specific degradation technology will ultimately depend on the nature of the target protein, the desired therapeutic application, and the specific experimental context.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Proper Disposal of Cbz-NH-PEG4-C2-acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Cbz-NH-PEG4-C2-acid, a polyethylene (B3416737) glycol (PEG) derivative commonly used in biomedical research and drug development, particularly as a PROTAC linker. Adherence to these guidelines is essential to mitigate risks to personnel and the environment. While this compound is not classified as a hazardous substance based on available information for similar PEG compounds, it is imperative to handle and dispose of it with care, in accordance with institutional and local regulations.
I. Hazard Identification and Risk Assessment
Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains detailed information about potential hazards, handling precautions, and emergency procedures.
Key Hazard Considerations:
-
Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Inhalation: Avoid inhaling dust or mists. Work in a well-ventilated area, preferably a fume hood.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
Based on available data for similar compounds, this compound is expected to have a low level of toxicity. However, the toxicological properties have not been fully investigated. Therefore, it should be handled with the standard precautions for laboratory chemicals.
II. Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is essential for proper handling, storage, and waste classification.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Cbz-N-amido-dPEG®4-acid, Carbobenzoxy-NH-PEG4-propionic acid |
| CAS Number | 756526-00-8 |
| Molecular Formula | C₁₉H₂₉NO₈ |
| Molecular Weight | 399.44 g/mol |
| Appearance | Colorless to off-white solid or oil |
| Solubility | Soluble in methylene (B1212753) chloride, DMSO, and DMAC |
| Storage | Store at -20°C in a dry, dark place. |
| Stability | Stable under recommended storage conditions. Hygroscopic, handle in an inert atmosphere. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
-
Waste Characterization and Segregation:
-
Unused or Expired Product: Pure, unused, or expired this compound should be disposed of as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be considered contaminated chemical waste. Segregate this waste from regular trash.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid chemical waste. Do not pour solutions down the drain unless authorized by your EHS department. Given that polyethylene glycol is readily biodegradable, some local regulations may permit drain disposal of very dilute aqueous solutions, but this must be confirmed.
-
-
Container Selection and Labeling:
-
Solid Waste: Collect solid waste, including contaminated labware, in a designated, leak-proof container with a secure lid. The container should be compatible with the chemical.
-
Liquid Waste: Collect liquid waste in a sealed, leak-proof container, typically a designated carboy for non-halogenated organic waste if dissolved in a solvent like DMSO or DMAC.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations), the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers closed except when adding waste.
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a spill.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the sanitary sewer without explicit approval from the relevant authorities.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., methylene chloride, followed by water).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing and allowing the container to dry, deface or remove the original label. The container may then be disposed of as non-hazardous solid waste, in accordance with institutional policies.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet and your institution's waste disposal guidelines.
Essential Safety and Operational Guide for Handling Cbz-NH-PEG4-C2-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cbz-NH-PEG4-C2-acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE varies depending on the specific laboratory operation being performed.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Required PPE |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving recommended)[1] - Lab coat or disposable gown[1] - Safety glasses with side shields or chemical splash goggles[1] - Face mask or respirator (if not handled in a fume hood)[1] |
| Dissolving in Solvent | - Nitrile or neoprene gloves[1] - Lab coat or disposable gown[1] - Chemical splash goggles[1] |
| Performing Reactions | - Nitrile or neoprene gloves[1] - Lab coat or disposable gown[1] - Chemical splash goggles[1] |
| Handling Waste | - Nitrile or neoprene gloves[1] - Lab coat or disposable gown[1] - Chemical splash goggles[1] |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection. For handling particularly hazardous materials, more stringent PPE such as "bunny suit" coveralls, face shields, and respirators may be necessary.[1]
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability of this compound and to ensure the safety of laboratory personnel.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.[1]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong acids, alkalis, and oxidizing agents.[1]
-
For long-term storage, it is recommended to store the powder at -20°C.[2]
-
If dissolved in a solvent, store at -80°C for up to one year.[1]
2.2. Preparation for Use
-
Equilibration: Before opening, allow the vial to come to room temperature to prevent moisture condensation, as the compound may be hygroscopic.[2]
-
Dissolution: Dissolve this compound in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it into the final reaction buffer.[2] The compound may not be readily soluble in aqueous buffers directly.
2.3. Operational Handling
-
All work with this compound, especially when in powder form or when volatile solvents are used, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use a bottle carrier for transporting corrosive materials between locations.[4]
-
Open containers slowly and carefully to avoid splashes.[4]
-
Always add acid to water, never the other way around, when diluting solutions.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (Organic Solvents) | Collect in a designated, labeled hazardous waste container for organic solvents. Do not mix with aqueous waste. |
| Liquid Waste (Aqueous Solutions) | Neutralize acidic waste to a pH between 5.5 and 9.0 before collecting in a designated aqueous hazardous waste container.[5] Do not dispose of down the drain.[1] |
| Contaminated PPE | Dispose of as solid hazardous waste. |
Follow all local, state, and federal regulations for hazardous chemical waste disposal.[1]
Emergency Procedures
In the event of an emergency, follow these procedures.
Table 3: Emergency Response
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. An emergency eyewash station must be accessible in all areas where the chemical is used.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills (<500 mL), if properly trained, use an appropriate spill kit or absorbent material to contain the spill.[3] Cover the spill with sodium carbonate or bicarbonate to neutralize the acid.[3] For large spills, evacuate the lab and contact your institution's environmental health and safety department.[6] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
